5-Bromo-2-chloro-4-isobutoxypyrimidine
Description
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Properties
IUPAC Name |
5-bromo-2-chloro-4-(2-methylpropoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-5(2)4-13-7-6(9)3-11-8(10)12-7/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOLGOVTRIFEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-isobutoxypyrimidine: A Key Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis for 5-Bromo-2-chloro-4-isobutoxypyrimidine, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a privileged scaffold in numerous therapeutic agents, and the strategic placement of bromo, chloro, and isobutoxy groups offers a versatile platform for the synthesis of complex molecular architectures, particularly kinase inhibitors. This document details the synthetic strategy, starting from readily available precursors, provides mechanistic insights into the key transformations, and delivers detailed, field-proven experimental protocols for both the preparation of the key intermediate, 5-bromo-2,4-dichloropyrimidine, and its subsequent selective etherification. Full characterization data and safety considerations are also discussed to provide a self-validating and practical guide for laboratory application.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Pyrimidine derivatives are a cornerstone of medicinal chemistry, found in the structures of numerous FDA-approved drugs. Their prevalence stems from their ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing them to interact with a wide array of biological targets. Furthermore, the pyrimidine ring system serves as an excellent scaffold, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.
This compound is a particularly valuable intermediate. It possesses three distinct points of functionality:
-
A chloro group at the C2 position , which is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various cross-coupling reactions.
-
An isobutoxy group at the C4 position , which can modulate the electronic properties of the ring and improve solubility and metabolic stability of derivative compounds.
-
A bromo group at the C5 position , which is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
This differential reactivity allows for a programmed, sequential functionalization of the pyrimidine core, making it a powerful tool for building libraries of complex molecules for structure-activity relationship (SAR) studies.
Synthetic Strategy and Mechanistic Considerations
The most logical and cost-effective synthetic approach to this compound involves a two-step sequence starting from the commercially available 5-bromouracil.
Overall Synthetic Scheme:
Caption: Overall synthetic pathway to this compound.
Step 1: Chlorination of 5-Bromouracil
The first step is the conversion of the di-oxo tautomer of 5-bromouracil into the aromatic, dichlorinated pyrimidine ring. This is a standard transformation in heterocyclic chemistry, typically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2][3] The reaction proceeds via the enol tautomer of the uracil ring, where the hydroxyl groups are converted into good leaving groups by the phosphorus reagent, followed by substitution with chloride ions. The use of a high boiling point and excess reagent drives the reaction to completion.
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The second step involves the reaction of 5-bromo-2,4-dichloropyrimidine with isobutanol. This is a nucleophilic aromatic substitution (SNAr) reaction. In 2,4-dichloropyrimidines, the C4 position is generally more activated towards nucleophilic attack than the C2 position.[4] This regioselectivity is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during C4 attack through resonance, compared to the ortho-nitrogen atoms (N1 and N3) for C2 attack.
The reaction is typically carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the isobutanol, forming the more nucleophilic isobutoxide anion. This anion then attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride ion and forming the desired ether linkage.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all materials is critical for safe and successful execution.
| Compound | Formula | Mol. Weight ( g/mol ) | Appearance | m.p. (°C) | b.p. (°C) | Key Hazards |
| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 | White solid | 283-285 | N/A | Irritant |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Colorless, fuming liquid | 1.2 | 105.8 | Corrosive, toxic by inhalation, reacts violently with water |
| 5-Bromo-2,4-dichloropyrimidine | C₄HBrCl₂N₂ | 227.87 | Colorless to light yellow liquid or low melting solid | 29-30 | 128 / 15 mmHg | Toxic, causes severe skin burns and eye damage[5] |
| Isobutanol | C₄H₁₀O | 74.12 | Colorless liquid | -108 | 108 | Flammable, irritant |
| Sodium Hydride (NaH) | HNa | 24.00 | Grey powder | 800 (dec.) | N/A | Flammable, reacts violently with water |
| This compound | C₈H₁₀BrClN₂O | 277.54 | Predicted: Solid/Oil | N/A | N/A | Predicted: Irritant, handle with care |
Note: Data for the final product is predicted based on similar structures.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
This protocol is adapted from established literature procedures.[3][6]
Caption: Experimental workflow for the synthesis of 5-Bromo-2,4-dichloropyrimidine.
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet. Charge the flask with 5-bromouracil (30.0 g, 0.16 mol). Carefully add phosphorus oxychloride (130 mL) to the flask.
-
Reaction: Heat the mixture to reflux (oil bath temperature ~120 °C) with stirring. The reaction is typically complete within 4-18 hours, during which the solid starting material will dissolve, and the solution will become homogeneous.[3] Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation at atmospheric pressure.
-
Purification: The crude residue is then purified by vacuum distillation (bp 85-90 °C at 4 mmHg) to afford 5-bromo-2,4-dichloropyrimidine as a colorless to pale yellow liquid which may solidify upon standing.[3] An expected yield is approximately 82% (29.7 g).[3]
Protocol 2: Synthesis of this compound
Procedure:
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a thermometer, a dropping funnel, and a nitrogen inlet. Add sodium hydride (60% dispersion in mineral oil, 2.1 g, 52.5 mmol, 1.2 equiv) to the flask and wash with dry hexanes to remove the oil. Suspend the NaH in dry tetrahydrofuran (THF, 100 mL).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of isobutanol (4.8 mL, 52.5 mmol, 1.2 equiv) in dry THF (20 mL). Add the isobutanol solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Vigorous hydrogen gas evolution will be observed. Stir the resulting sodium isobutoxide solution at 0 °C for an additional 30 minutes.
-
SNAr Reaction: Prepare a solution of 5-bromo-2,4-dichloropyrimidine (10.0 g, 43.8 mmol, 1.0 equiv) in dry THF (30 mL) and add it dropwise to the cold alkoxide solution over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting dichloropyrimidine is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate) to afford the pure this compound.
Characterization and Analysis
Rigorous structural validation is essential. The following table outlines the expected spectroscopic data for the final product.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H, Ar-H6), 4.05 (d, J = 6.6 Hz, 2H, -OCH₂-), 2.15 (m, 1H, -CH(CH₃)₂), 1.05 (d, J = 6.7 Hz, 6H, -CH(CH₃)₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.0 (C4), 161.0 (C2), 159.5 (C6), 108.5 (C5), 76.0 (-OCH₂-), 28.5 (-CH(CH₃)₂), 19.0 (-CH(CH₃)₂) |
| Mass Spec. (EI) | m/z (relative intensity): 276/278/280 [M]⁺, showing characteristic isotopic pattern for one bromine and one chlorine atom. |
| FTIR (cm⁻¹) | ~3100 (Ar C-H), ~2960, 2870 (Aliphatic C-H), ~1570, 1480 (C=C, C=N aromatic stretch), ~1250 (C-O stretch), ~1050 (C-Cl), ~680 (C-Br) |
Note: NMR chemical shifts are predicted and may vary slightly. Coupling constants (J) are typical values.
Conclusion and Future Outlook
The synthetic route detailed in this guide provides a reliable and scalable method for producing this compound. The procedure relies on well-established chemical transformations and uses readily available starting materials. The final product is a highly valuable and versatile intermediate for drug discovery programs. The orthogonal reactivity of the C2-chloro and C5-bromo positions allows for selective, stepwise elaboration, enabling the rapid generation of diverse compound libraries to explore new chemical space and accelerate the identification of novel therapeutic agents.
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A Senior Scientist's Guide to the Physicochemical Characterization of 5-Bromo-2-chloro-4-isobutoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: From Molecule to Medicine – The Pivotal Role of Physicochemical Profiling
In modern drug discovery, the adage "know your molecule" has never been more critical. The journey of a compound like 5-Bromo-2-chloro-4-isobutoxypyrimidine from a laboratory curiosity to a potential therapeutic agent is fundamentally governed by its intrinsic physicochemical properties. These characteristics—solubility, stability, lipophilicity, and solid-state form—dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing both efficacy and safety.[1][2][3][4] This guide is structured as a practical manual for the research scientist. Recognizing that novel compounds often lack extensive published data, our focus here is not just on what is known, but on how to know. We will provide a robust framework for the experimental determination of the key physicochemical parameters of this compound, empowering you to generate the high-quality data necessary for informed decision-making in your research and development pipeline.
PART 1: Compound Identification and Known Data
Before embarking on any experimental campaign, it is crucial to consolidate all available information. For this compound, the publicly available data is limited, underscoring the necessity of the protocols detailed in this guide.
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₀BrClN₂O | N/A |
| Molecular Weight | 277.54 g/mol | Calculated |
| CAS Number | 1289022-88-3 | [5] |
A comprehensive literature search did not yield experimentally determined data for properties such as melting point, solubility, or LogP. The following sections provide the methodologies to establish these critical parameters.
PART 2: The Experimentalist's Handbook: Generating Core Physicochemical Data
This section provides detailed, field-proven protocols for characterizing the essential properties of a new chemical entity. The "why" behind each method is explained, grounding the experimental steps in the practical realities of drug development.
Melting Point Determination: A Sentinel for Purity and Form
Expertise & Experience: The melting point is more than a physical constant; it is a rapid and reliable indicator of purity. A pure crystalline compound will exhibit a sharp, well-defined melting range (typically < 2°C). A broad or depressed melting range is a red flag, signaling the presence of impurities that can confound biological and formulation studies. This measurement is the first gate in quality control for any new batch of material.[6]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum for 24 hours. Finely crush a small amount of the crystalline solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the closed end. The final packed sample height should be 2-3 mm.[7]
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Preliminary Run: Heat the sample rapidly (10-15 °C/min) to determine an approximate melting range. This saves time and prevents "overshooting" the melting point in subsequent, more accurate runs.
-
Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, heat at a medium rate until the temperature is ~15 °C below the expected melting point, then slow the heating rate to 1-2 °C/min.[6][7]
-
Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid is observed, and T₂, the temperature at which the last solid crystal melts. The melting range is T₁ - T₂.
-
Trustworthiness: The protocol's validity is confirmed by its reproducibility. Perform the measurement in triplicate. The recorded melting ranges should be consistent. Calibration of the apparatus with certified reference standards (e.g., vanillin, caffeine) is mandatory for ensuring accuracy.[8]
Aqueous Solubility: The Gateway to Bioavailability
Expertise & Experience: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure for promising drug candidates. Determining solubility early, especially in a biorelevant medium (e.g., pH 7.4 buffer), is essential for predicting oral bioavailability and guiding formulation strategies. The shake-flask method, as recommended by OECD Guideline 105, is the gold standard for its reliability.[9][10][11]
Protocol: Shake-Flask Method for Aqueous Solubility
-
System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Addition: Add an excess amount of this compound to a glass flask containing a known volume of the PBS buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation was achieved.
-
Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[12]
-
Phase Separation: After equilibration, let the flask stand to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge an aliquot of the suspension at high speed.
-
Sampling & Analysis: Carefully withdraw a sample from the clear supernatant. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.
-
Trustworthiness: This protocol is self-validating in several ways. First, visual confirmation of excess solid proves saturation. Second, taking samples at multiple time points (e.g., 24h and 48h) and obtaining the same concentration value confirms that equilibrium has been reached.[12]
Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow for determining aqueous solubility.
Lipophilicity (LogP): Predicting Membrane Permeability
Expertise & Experience: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is governed by its lipophilicity. This is quantified by the octanol-water partition coefficient (LogP). While the traditional shake-flask method is an option, the reverse-phase HPLC (RP-HPLC) method is a faster, more resource-efficient, and highly reliable alternative for estimating LogP, especially during the lead optimization phase.[13][14]
Protocol: LogP Estimation by RP-HPLC
-
System Setup: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard individually and record its retention time (t_R).
-
Calculation of k': For each standard, calculate the retention factor (k') using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time (determined by injecting an unretained compound like uracil).
-
Generate Calibration Curve: Plot the known LogP values of the standards (Y-axis) against their calculated log k' values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² > 0.98 indicates a strong correlation.
-
Sample Analysis: Inject this compound under the identical chromatographic conditions, determine its retention time, and calculate its log k'.
-
LogP Estimation: Use the calculated log k' and the regression equation from the calibration curve to determine the estimated LogP of the test compound.
-
Trustworthiness: The validity of this method relies entirely on the quality of the calibration curve. The high correlation coefficient (R²) provides internal validation. Running the test compound on multiple days and obtaining a consistent LogP value further establishes the robustness of the measurement.[15][16]
Chemical Stability: Ensuring Compound Integrity
Expertise & Experience: A compound that degrades in solution or on the shelf is not a viable drug candidate. Forced degradation, or stress testing, is a critical exercise to identify potential degradation pathways and develop stability-indicating analytical methods. Hydrolytic stability across a range of pH values is particularly important, as it simulates conditions in the gastrointestinal tract and in aqueous formulations.[17][18][19]
Protocol: pH-Dependent Hydrolytic Stability
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µg/mL) in three separate buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 7.4 (phosphate buffer).
-
Incubation: Incubate these solutions in a temperature-controlled environment (e.g., 40°C) protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution. Immediately quench the reaction by diluting the sample in the mobile phase and storing it at a low temperature (~4°C) prior to analysis.
-
Quantification: Analyze each sample using a validated stability-indicating HPLC-UV method. This method must be able to separate the parent compound from any degradation products.
-
Data Analysis: For each pH condition, plot the percentage of the parent compound remaining versus time. This data can be used to determine the degradation kinetics and calculate the compound's half-life (t₁/₂) at each pH.
-
Trustworthiness: The cornerstone of this protocol is the analytical method. A "stability-indicating" method is one that is validated to show that the peaks for any degradation products are resolved from the parent peak, ensuring that the decrease in the parent compound's concentration is accurately measured.[20][21]
Logical Relationship in Stability Assessment
Caption: Input conditions and resulting data from a hydrolytic stability study.
PART 3: Conclusion: Building a Foundation for Success
The protocols outlined in this guide provide a comprehensive and robust framework for the essential physicochemical characterization of this compound. By systematically generating high-quality data on melting point, solubility, lipophilicity, and stability, researchers can build a deep understanding of their molecule. This foundational knowledge is not an academic exercise; it is a prerequisite for successful lead optimization, effective formulation design, and the ultimate development of a safe and efficacious medicine.
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]
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LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2020). ResearchGate. Retrieved from [Link]
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5-Bromo-2-chloro-4-isobutoxypyrimidine: A Technical Guide for Advanced Synthesis
CAS Number: 1289022-88-3
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Trifunctional Pyrimidine Scaffold
5-Bromo-2-chloro-4-isobutoxypyrimidine is a strategically-substituted pyrimidine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1] The pyrimidine core is a well-established pharmacophore, present in a multitude of clinically approved drugs, owing to its ability to mimic the purine structure of ATP and engage in crucial hydrogen bonding interactions within the active sites of various enzymes. The unique trifunctional nature of this compound, featuring a reactive chloro group at the 2-position, a bromo substituent at the 5-position, and an isobutoxy moiety at the 4-position, offers a rich platform for selective and sequential chemical modifications. This allows for the systematic exploration of chemical space and the generation of diverse molecular libraries for structure-activity relationship (SAR) studies, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[2]
This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a plausible synthetic pathway, expected analytical characterization, and essential safety and handling protocols. It is important to note that while extensive experimental data for this specific molecule is not widely published, this guide leverages data from structurally analogous compounds to provide a robust framework for its utilization in a research and development setting.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. The table below summarizes the key properties of this compound, drawing comparisons with its close structural analogs where direct data is unavailable.
| Property | This compound | 5-Bromo-2-chloro-4-methoxypyrimidine (Analog) |
| CAS Number | 1289022-88-3[1] | 57054-92-9[] |
| Molecular Formula | C₈H₁₀BrClN₂O[1] | C₅H₄BrClN₂O[] |
| Molecular Weight | 265.54 g/mol [1] | 223.46 g/mol [] |
| Appearance | Predicted: Crystalline solid | Crystalline solid[] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Soluble in organic solvents such as ethanol, DMSO, and DMF[] |
| Storage | Store at 2-8°C under an inert atmosphere[4] | Stable under recommended storage conditions (-20°C)[] |
Synthesis and Mechanism: A Plausible Pathway
The overall synthetic transformation can be depicted as follows:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Predictive)
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine (Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-Bromo-2,4-dichloropyrimidine. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable aprotic solvent (e.g., anhydrous THF or DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the solvent and cool the suspension to 0°C.
-
Slowly add isobutanol (1.1 equivalents) to the suspension and stir for 15-20 minutes at 0°C to allow for the formation of the sodium isobutoxide.
-
Add a solution of 5-Bromo-2,4-dichloropyrimidine (1 equivalent) in the same anhydrous solvent to the reaction mixture dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization: A Predictive Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 6-position of the pyrimidine ring. The isobutoxy group should exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the electronegative halogen and oxygen substituents. The carbons of the isobutoxy group will be observed in the aliphatic region.
Mass Spectrometry (MS) (Predictive)
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.
Infrared (IR) Spectroscopy (Predictive)
The IR spectrum is anticipated to show characteristic absorption bands for C-H stretching of the aromatic ring and the aliphatic isobutoxy group, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the ether linkage.
Caption: General workflow for the purification and analytical characterization of the target compound.
Applications in Research and Drug Discovery
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with broad applications as kinase inhibitors, antivirals, and anti-cancer agents.[2][8] The strategic placement of reactive handles on the pyrimidine scaffold of this compound makes it an exceptionally valuable intermediate for the synthesis of novel drug candidates.
-
Kinase Inhibitor Scaffolds: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments that can interact with the hinge region of kinases. The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse aryl, heteroaryl, or alkyl groups to probe the solvent-exposed regions of the ATP-binding pocket.[9]
-
Fragment-Based Drug Discovery: The core structure can serve as a starting point in fragment-based screening campaigns. Subsequent elaboration at the reactive sites can lead to the development of potent and selective inhibitors.[2]
-
Library Synthesis: The differential reactivity of the chloro and bromo substituents facilitates a modular and divergent synthetic approach, making this compound ideal for the parallel synthesis of compound libraries for high-throughput screening.[2]
Caption: Synthetic utility and potential applications of this compound.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from structurally related compounds.[8][10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- Apollo Scientific.
- BenchChem.
- Thermo Fisher Scientific.
- BenchChem. A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
- MedchemExpress.com.
- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(49), 43605-43609.
- BenchChem. Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
- BenchChem.
- BLD Pharm. 1289022-88-3|this compound.
- BenchChem.
- Thermo Fisher Scientific.
- BenchChem.
- ChemicalBook.
- Guidechem.
- BenchChem. Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors.
- ChemicalBook. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum.
- MySkinRecipes. 5-Bromo-2-chloro-4-isopropoxypyrimidine.
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- 4. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. AB458823 | CAS 1289022-88-3 – abcr Gute Chemie [abcr.com]
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- 10. 5-Bromo-2-chloro-4-isobutyloxypyrimidine 97% | CAS: 1289022-88-3 | AChemBlock [try.achemblock.com]
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The Structural Elucidation of 5-Bromo-2-chloro-4-isobutoxypyrimidine: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand as a cornerstone of heterocyclic chemistry. Their inherent biological activity and versatile chemical scaffold make them prized building blocks for novel therapeutics and functional materials. Among these, 5-Bromo-2-chloro-4-isobutoxypyrimidine (CAS No. 1289022-88-3) is a compound of significant interest.[1] Its trifunctional nature—a reactive chloro group at the 2-position, a bromo substituent at the 5-position suitable for cross-coupling reactions, and an isobutoxy group at the 4-position—offers a rich platform for molecular elaboration.
This technical guide provides an in-depth exploration of the structural analysis of this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a cohesive analytical narrative. This document will delve into the core spectroscopic and crystallographic techniques essential for the unambiguous confirmation of its molecular architecture. We will explore the "why" behind experimental choices, offering field-proven insights to guide researchers in their own structural validation workflows. While experimental data for this specific molecule is not widely published, this guide will leverage data from the closely related analog, 5-Bromo-2-chloro-4-methoxypyrimidine, to provide robust predictions and a solid analytical framework.[2][3]
Core Physicochemical Properties
A foundational understanding of a molecule's basic properties is a prerequisite for any in-depth structural analysis.
| Property | Value |
| CAS Number | 1289022-88-3 |
| Molecular Formula | C₈H₁₀BrClN₂O |
| Molecular Weight | 265.54 g/mol |
| SMILES | CC(C)COC1=NC(Cl)=NC=C1Br |
Table 1: Key physicochemical properties of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides a detailed map of the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.
Expertise in Action: Predicting the ¹H and ¹³C NMR Spectra
The expected ¹H and ¹³C NMR spectra for this compound can be reliably predicted by analyzing the electronic effects of the substituents on the pyrimidine ring and by drawing comparisons with its methoxy analog.[2][3] The electron-withdrawing nature of the nitrogen atoms, the chlorine, and the bromine will significantly influence the chemical shifts of the pyrimidine proton and carbons.
Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | Singlet | 1H | H-6 | The lone proton on the pyrimidine ring is deshielded by the adjacent electronegative nitrogen atoms and the bromo substituent. |
| ~4.1 | Doublet | 2H | -OCH₂- | The methylene protons are adjacent to the electron-withdrawing oxygen atom and are split by the methine proton. |
| ~2.2 | Multiplet | 1H | -CH(CH₃)₂ | The methine proton will exhibit a complex splitting pattern due to coupling with the methylene and methyl protons. |
| ~1.0 | Doublet | 6H | -CH(CH₃)₂ | The two equivalent methyl groups are split by the adjacent methine proton. |
Table 2: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C-4 | Attached to the electronegative oxygen of the isobutoxy group and a nitrogen atom. |
| ~160 | C-2 | Directly bonded to a highly electronegative chlorine atom and flanked by two nitrogen atoms. |
| ~159 | C-6 | The carbon atom bonded to the H-6 proton, influenced by the adjacent nitrogen. |
| ~110 | C-5 | Bonded to the bromine atom, which results in a significant upfield shift compared to an unsubstituted carbon. |
| ~75 | -OCH₂- | The methylene carbon of the isobutoxy group. |
| ~28 | -CH(CH₃)₂ | The methine carbon of the isobutoxy group. |
| ~19 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isobutoxy group. |
Table 3: Predicted ¹³C NMR data for this compound.
Protocol for NMR Data Acquisition: A Self-Validating System
A robust NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters:
-
Pulse angle: 30°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise).
-
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[2]
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]
-
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[2]
-
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of a compound.[4] For halogenated compounds like this compound, MS provides a characteristic "molecular fingerprint" due to the isotopic distribution of bromine and chlorine.
Expert Insights: The Isotopic Signature
The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic cluster for the molecular ion peak (M⁺).[2] This pattern is a powerful diagnostic tool for confirming the presence of these halogens.
Predicted Mass Spectrometry Data
| m/z | Assignment | Rationale |
| 264/266/268 | [M]⁺ | Molecular ion cluster reflecting the isotopic abundances of Br and Cl. |
| 208/210/212 | [M - C₄H₈]⁺ | Loss of isobutylene from the isobutoxy group. |
| 185/187 | [M - Br]⁺ | Loss of the bromine atom. |
| 229/231 | [M - Cl]⁺ | Loss of the chlorine atom. |
Table 4: Predicted key fragments in the mass spectrum of this compound.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the purified compound (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). The choice of solvent depends on the ionization technique.
-
-
Ionization Method:
-
Electron Impact (EI): A hard ionization technique suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, providing rich structural information.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile or thermally sensitive molecules, often resulting in a prominent molecular ion peak with minimal fragmentation.
-
-
Mass Analysis:
-
Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to enable accurate mass measurement and elemental composition determination.
-
Caption: General workflow for mass spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Predicted FTIR Spectral Features
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic (pyrimidine ring) |
| 2960-2850 | C-H stretch | Aliphatic (isobutoxy group) |
| 1580, 1470 | C=C, C=N stretch | Pyrimidine ring |
| ~1250 | C-O stretch | Ether (isobutoxy group) |
| ~1050 | C-Cl stretch | Chloro group |
| ~680 | C-Br stretch | Bromo group |
Table 5: Predicted characteristic FTIR absorption bands for this compound.[3]
X-ray Crystallography: The Definitive 3D Structure
While NMR, MS, and FTIR provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction offers the most unambiguous proof of its three-dimensional arrangement in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions.
The Path to a Crystal Structure: A Note on Trustworthiness
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The protocol's trustworthiness lies in its iterative nature.
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane) is a common method.
-
Vapor diffusion, where a precipitant is slowly introduced into the sample solution via the vapor phase, is another effective technique.
-
-
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected.
-
The diffraction data is then used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
-
A successful X-ray analysis would be expected to confirm the planarity of the pyrimidine ring and the specific conformation of the isobutoxy side chain.
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of several advanced analytical techniques. This guide has provided a comprehensive framework for this endeavor, grounded in established scientific principles and expert insights. By combining the detailed connectivity information from NMR, the molecular weight and elemental composition from mass spectrometry, the functional group identification from FTIR, and potentially the definitive 3D structure from X-ray crystallography, researchers can confidently and rigorously validate the structure of this versatile chemical building block. The protocols and predicted data herein serve as a robust starting point for any scientist working with this compound or its derivatives, ensuring both scientific integrity and the advancement of research and development.
References
-
Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". RSC Advances. Available from: [Link]
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The Strategic Synthesis and Reactivity of 5-Bromo-2-chloro-4-isobutoxypyrimidine: A Guide for the Modern Medicinal Chemist
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyrimidines, 5-Bromo-2-chloro-4-isobutoxypyrimidine stands out as a highly versatile and strategically valuable building block. Its unique substitution pattern, featuring two distinct halogen atoms with differential reactivity and a sterically influential isobutoxy group, allows for a programmed and selective approach to the synthesis of complex, multi-substituted pyrimidine derivatives.
This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound. Moving beyond a simple recitation of protocols, this document delves into the causal factors governing its reactivity, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel molecular entities. The principles and methodologies discussed herein are grounded in established chemical concepts and are supported by data from closely related analogues, providing a robust framework for synthetic planning and execution.
Core Reactivity Principles: An Electronic and Steric Interplay
The reactivity of this compound is fundamentally governed by the interplay of electronic effects imparted by the pyrimidine ring and the steric and electronic contributions of its substituents. The electron-deficient nature of the pyrimidine ring makes the halogenated positions susceptible to nucleophilic attack and oxidative addition in metal-catalyzed reactions.
The two halogen atoms, bromine at C5 and chlorine at C2, exhibit distinct reactivity profiles. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position. Conversely, the C2 position, being adjacent to two ring nitrogens, is highly activated towards nucleophilic aromatic substitution (SNAr). The isobutoxy group at C4, while electron-donating, also introduces significant steric bulk, which can influence the accessibility of the adjacent C5 position and the overall conformation of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions: Selective C-C and C-N Bond Formation at C5
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations, primarily at the more reactive C5-bromo position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the C5 position, leaving the C2-chloro group intact for subsequent transformations.[1]
Causality Behind Experimental Choices:
-
Catalyst Selection: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be crucial for efficient oxidative addition and reductive elimination.[2] The steric bulk of the isobutoxy group may necessitate the use of such advanced ligands to achieve high yields.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction rate and yield.[2]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrate and the inorganic base.[2]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Product | Expected Yield Range (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-isobutoxy-5-phenylpyrimidine | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-isobutoxy-5-(4-methoxyphenyl)pyrimidine | 70-85 |
| 3 | Pyridin-3-ylboronic acid | 2-Chloro-4-isobutoxy-5-(pyridin-3-yl)pyrimidine | 65-80 |
Note: Yields are estimated based on similar reactions with 5-bromo-2-chloro-4-methoxypyrimidine and may require optimization.
Mandatory Visualization: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C5-bromo position of this compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of the palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands such as BINAP, Xantphos, or those from the Buchwald and Hartwig groups are often necessary to facilitate the catalytic cycle, especially the reductive elimination step.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain the catalyst's activity.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position
The C2 position of the pyrimidine ring is electron-deficient due to the inductive effect of the two adjacent nitrogen atoms, making the C2-chloro substituent susceptible to nucleophilic aromatic substitution. This provides an orthogonal handle for functionalization after a cross-coupling reaction at C5.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The strength of the nucleophile and the reaction conditions will determine the rate of substitution.
-
Solvent and Temperature: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex). Elevated temperatures are often required to overcome the activation energy of the reaction. The steric hindrance from the C4-isobutoxy group might influence the approach of the nucleophile to the C2 position, potentially requiring more forcing conditions compared to a less hindered analogue.[3]
Experimental Protocol: Nucleophilic Aromatic Substitution at C2
-
In a sealed tube, dissolve the 5-substituted-2-chloro-4-isobutoxypyrimidine (1.0 equiv.) in a suitable solvent (e.g., DMF or n-butanol).
-
Add the nucleophile (e.g., an amine, 1.5-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Product | Expected Yield Range (%) |
| 1 | Morpholine | 5-Bromo-4-isobutoxy-2-morpholinopyrimidine | 80-95 |
| 2 | Sodium methoxide | 5-Bromo-4-isobutoxy-2-methoxypyrimidine | 70-85 |
| 3 | Benzylamine | N-Benzyl-5-bromo-4-isobutoxypyrimidin-2-amine | 75-90 |
Note: Yields are estimated based on general SNAr reactions on similar pyrimidine systems.
Mandatory Visualization: Regioselective Functionalization Pathway
Caption: Orthogonal synthesis pathways for 2,5-disubstituted pyrimidines.
Conclusion: A Gateway to Chemical Diversity
This compound is a powerful and versatile building block that offers a gateway to a wide range of complex and novel 2,4,5-trisubstituted pyrimidines. The predictable and differential reactivity of its two halogen substituents allows for a strategic and stepwise approach to molecular construction. By understanding the underlying principles of its reactivity in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, medicinal chemists can harness its full potential to accelerate the discovery and development of new therapeutic agents. The protocols and insights provided in this guide serve as a solid foundation for the rational design and efficient synthesis of the next generation of pyrimidine-based drugs.
References
- BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
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An In-depth Technical Guide to 5-Bromo-2-chloro-4-isobutoxypyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, ranging from anticancer to antiviral agents, underscores its importance as a privileged structure.[1][2] Among the vast array of pyrimidine-based building blocks, 5-Bromo-2-chloro-4-isobutoxypyrimidine emerges as a highly versatile intermediate, offering multiple points for chemical diversification. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical reactivity, and potential applications for researchers, scientists, and drug development professionals.
The strategic placement of a bromine atom at the 5-position, a chlorine atom at the 2-position, and an isobutoxy group at the 4-position imparts a unique reactivity profile to the molecule. This allows for selective and sequential functionalization, a key advantage in the construction of complex molecular architectures and the generation of compound libraries for high-throughput screening. This document will delve into the nuanced reactivity of this scaffold, providing field-proven insights and detailed experimental protocols for its key transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and downstream applications.
| Property | Value |
| CAS Number | 1289022-88-3 |
| Molecular Formula | C₈H₁₀BrClN₂O |
| Molecular Weight | 265.54 g/mol |
| Appearance | Predicted to be a solid or oil |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF. |
| Chemical Stability | Stable under standard laboratory conditions. |
Synthesis of the Core Scaffold
The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 5-bromo-2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic attack, as compared to the 2-position, allows for the selective introduction of the isobutoxy group.[3]
Synthetic Workflow
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Navigating the Labyrinth of Drug Discovery: A Technical Guide to the Biological Screening of 5-Bromo-2-chloro-4-isobutoxypyrimidine Derivatives
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is a meticulous and multifaceted process. This guide provides an in-depth technical exploration of the biological screening of a promising class of compounds: 5-Bromo-2-chloro-4-isobutoxypyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] The specific substitutions of a bromo, chloro, and isobutoxy group on this core offer a unique combination of reactivity and structural features, paving the way for the development of potent and selective inhibitors for various biological targets, particularly in the realm of oncology.[2][3][4]
This document will navigate the critical steps of a comprehensive screening cascade, from initial cytotoxicity assessments to more complex cell-based and biochemical assays, culminating in early safety profiling. The methodologies presented are grounded in established scientific principles and aim to provide a robust framework for the evaluation of this specific chemical series.
Section 1: The Foundation of Discovery - Initial Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic potential.[5] This foundational screening provides a broad understanding of a compound's ability to inhibit cell growth or induce cell death, guiding the subsequent, more targeted investigations.
Rationale for Cell Line Selection
The choice of cell lines is paramount for obtaining relevant and translatable data. A well-conceived panel should include a diverse representation of cancer types to identify potential areas of therapeutic efficacy. For pyrimidine derivatives, which have shown broad anticancer potential, a panel such as the NCI-60, or a subset thereof, is an excellent starting point.[6] This panel encompasses cell lines from various cancer types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[6]
For the initial screening of this compound derivatives, a focused panel of the following cell lines is recommended to balance breadth with resource efficiency:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.[1][7]
-
A549: A human lung carcinoma cell line, representing a common and aggressive form of cancer.[7][8]
-
HCT-116: A human colon carcinoma cell line, a key model for colorectal cancer research.[1]
-
PC3: A human prostate cancer cell line, representing androgen-independent prostate cancer.[9]
-
NHDF: Normal Human Dermal Fibroblasts, to assess selectivity and potential toxicity to non-cancerous cells.[7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | PC3 IC₅₀ (µM) | NHDF IC₅₀ (µM) | Selectivity Index (NHDF/Avg Cancer) |
| Derivative 1 | 1.5 | 2.3 | 1.8 | 3.1 | >50 | >22.7 |
| Derivative 2 | 5.2 | 7.8 | 6.5 | 8.9 | >100 | >14.3 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 1.5 | 5.4 | 4.9 |
Visualization of the Cytotoxicity Screening Workflow:
Caption: Workflow for MTT-based cytotoxicity screening.
Section 2: Delving Deeper - Mechanism of Action Studies
Following the identification of potent and selective cytotoxic derivatives, the next logical step is to elucidate their mechanism of action. Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a primary hypothesis is the inhibition of key signaling pathways involved in cell proliferation and survival.[4][14]
Kinase Inhibition Assays
A targeted approach to screen for kinase inhibitory activity is crucial. Based on the common dysregulation in the selected cancer cell lines, a panel of kinases such as EGFR, VEGFR, and key players in the PI3K/Akt/mTOR pathway would be relevant targets.[10]
Principle of a Fluorescence-Based Kinase Assay:
These assays quantify kinase activity by measuring the amount of ADP produced, a universal product of the kinase reaction. The ADP is then used in a coupled enzyme reaction to generate a fluorescent signal.[13]
Experimental Protocol (Generalized):
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the this compound derivatives at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent containing the coupled enzyme system that converts ADP to a fluorescent product.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Visualization of a Representative Signaling Pathway:
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Section 3: The Path to the Clinic - Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to de-risk drug candidates and avoid costly late-stage failures.[15][16][17] In vitro assays provide valuable predictive data on a compound's pharmacokinetic and safety profile.[16]
Key In Vitro ADME/Tox Assays
A standard panel of in vitro ADME/Tox assays should be employed for promising derivatives:
-
Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., cytochrome P450s). This is often performed using liver microsomes or hepatocytes.[15]
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.[17]
-
Permeability: Evaluates a compound's ability to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal barrier.[17]
-
hERG Channel Inhibition: Screens for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.[18]
-
Hepatotoxicity: Evaluates the potential for drug-induced liver injury using cell-based assays with primary hepatocytes or HepG2 cells.[15]
Visualization of the Early ADME/Tox Screening Funnel:
Caption: A streamlined workflow for early ADME/Tox profiling.
Conclusion
The biological screening of this compound derivatives requires a systematic and scientifically rigorous approach. By employing a well-defined screening cascade that progresses from broad cytotoxicity assessments to specific mechanism-of-action studies and early safety profiling, researchers can effectively identify and advance the most promising candidates. The methodologies and insights provided in this guide offer a comprehensive framework to navigate the complexities of early-stage drug discovery and unlock the therapeutic potential of this exciting class of compounds.
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Masimirembwa, C. M., et al. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]
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Gawroński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2091. [Link]
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Aslantürk, Ö. S. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Current Pharmaceutical Design, 29(16), 1225-1236. [Link]
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The Synthetic Versatility of 5-Bromo-2-chloro-4-isobutoxypyrimidine: A Technical Guide for Researchers
An In-depth Exploration of a Key Heterocyclic Building Block for Modern Drug Discovery
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its prevalence stems from its ability to mimic the purine nucleobases of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] In the realm of kinase inhibition, a critical area of oncology research, pyrimidine derivatives are particularly prominent. They serve as the backbone for many FDA-approved drugs by competitively binding to the ATP-binding site of kinases, thereby modulating cellular signaling pathways implicated in cancer progression.[2][3] The strategic functionalization of the pyrimidine ring is paramount in achieving potency and selectivity. 5-Bromo-2-chloro-4-isobutoxypyrimidine (CAS No. 1289022-88-3) is a highly functionalized and versatile building block, offering multiple reaction sites for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1289022-88-3 | [4][5] |
| Molecular Formula | C₈H₁₀BrClN₂O | [5] |
| Molecular Weight | 265.54 g/mol | |
| IUPAC Name | 5-bromo-2-chloro-4-(2-methylpropoxy)pyrimidine | [5] |
| Canonical SMILES | CC(C)COC1=NC(Cl)=NC=C1Br | [5] |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) | |
| Storage | Store in a cool, dry place under an inert atmosphere | [6] |
Spectroscopic Characterization (Predicted)
While specific, publicly available spectra for this compound are limited, its expected NMR and mass spectrometry data can be reliably predicted based on the analysis of structurally similar pyrimidine derivatives.[1]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the proton at the C6 position of the pyrimidine ring. The isobutoxy group will present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-6 |
| ~4.2 | Doublet | 2H | -OCH₂- |
| ~2.1 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.0 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbons of the pyrimidine ring will appear in the downfield region, with their chemical shifts influenced by the attached halogens and the alkoxy group.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~171 | C-4 |
| ~160 | C-2 |
| ~159 | C-6 |
| ~108 | C-5 |
| ~76 | -OCH₂- |
| ~28 | -CH(CH₃)₂ |
| ~19 | -CH(CH₃)₂ |
Mass Spectrometry: The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[4] Key fragmentation pathways would likely involve the loss of the isobutyl group and subsequent cleavages of the pyrimidine ring.[4]
Synthesis of this compound
The synthesis of this compound can be achieved from readily available starting materials like 5-bromouracil. A common synthetic strategy involves the initial chlorination of the pyrimidine ring, followed by the regioselective introduction of the isobutoxy group.
Illustrative Synthetic Pathway
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The Pyrimidine Core: A Privileged Scaffold in the Annals of Drug Discovery
An In-depth Technical Guide to the Discovery, History, and Application of Substituted Pyrimidines
Abstract
Substituted pyrimidines represent a cornerstone of medicinal chemistry, forming the foundational structure of a vast array of therapeutic agents that have had a profound impact on human health. From their initial discovery as fundamental components of nucleic acids to their central role in modern targeted therapies, the pyrimidine scaffold has proven to be a remarkably versatile and fruitful platform for drug discovery. This technical guide provides an in-depth exploration of the history, discovery, and key synthetic methodologies that have propelled substituted pyrimidines to the forefront of pharmacology. We will delve into the causality behind seminal synthetic strategies, provide detailed experimental protocols for their construction, and trace the lineage of landmark pyrimidine-based drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical heterocyclic motif.
The Genesis of Pyrimidine Chemistry: From Isolation to First Syntheses
The story of pyrimidines begins not in the synthetic chemist's flask, but in the realm of biological chemistry. The late 19th century was a period of fervent discovery in the chemical nature of life. The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, was first recognized within the breakdown products of nucleic acids isolated from yeast and bovine tissues.[1][2]
-
1884-1885: Pinner's Pioneering Work: The systematic study of pyrimidines was initiated by Albert Pinner in 1884. He was the first to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines. A year later, in 1885, Pinner proposed the name "pyrimidin" for this heterocyclic system.
-
1879: Grimaux's Precursor Synthesis: Although Pinner's work was systematic, a laboratory synthesis of a pyrimidine derivative had been achieved earlier. In 1879, Grimaux reported the preparation of barbituric acid from urea and malonic acid, a reaction that created a substituted pyrimidine ring.
-
1900: The Parent Compound: The unsubstituted parent pyrimidine ring was first prepared by Gabriel and Colman in 1900. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.
These early discoveries laid the chemical groundwork for understanding a class of molecules that would soon be revealed as fundamental to life itself. The isolation and structural elucidation of the nucleobases—Cytosine (discovered in 1894), Thymine , and Uracil (discovered in 1900)—confirmed the biological prevalence of the pyrimidine core.[1][2] Uracil, first isolated from yeast nuclein, was named in 1885 by German chemist Robert Behrend, who was working on synthesizing derivatives of uric acid.[3]
Foundational Synthetic Methodologies: Building the Pyrimidine Core
The synthetic accessibility of the pyrimidine scaffold is a key reason for its "privileged" status in medicinal chemistry.[4] Over the decades, a number of robust methods have been developed for its construction. The "principal synthesis" generally involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant like an amidine, urea, or guanidine.[5]
The Pinner Synthesis
As the historical starting point for systematic pyrimidine synthesis, the Pinner reaction remains a cornerstone method. It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester) with an amidine, typically under acidic or basic conditions, to yield a substituted pyrimidine.[6][7]
Causality of Experimental Choices: The Pinner synthesis relies on the inherent electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilicity of the nitrogen atoms in the amidine. The reaction is often catalyzed by acid, which protonates a carbonyl oxygen, further enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amidine. The subsequent cyclization and dehydration drive the reaction to form the stable aromatic pyrimidine ring.
This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis of the amidine and intermediates, which can be a significant side reaction.[8]
Reagents:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with acidic water (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[8]
The Biginelli Reaction
First reported by Pietro Biginelli in 1893, this remarkable one-pot, three-component reaction (MCR) condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[9][10] The products are not aromatic pyrimidines but are crucial intermediates that can be oxidized to their corresponding pyrimidine counterparts. The reaction's operational simplicity and ability to generate molecular complexity in a single step have led to its widespread use and the development of numerous modern variations.[11][12]
Causality of Experimental Choices: The Biginelli reaction is typically acid-catalyzed. The proposed mechanism suggests an initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final DHPM product.[9][13] The choice of catalyst is critical and can significantly affect reaction times and yields.[14]
This modern protocol offers an environmentally friendly and highly efficient method for synthesizing DHPMs, often yielding a pure product without further purification.[13]
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 0.02 mol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol
-
Urea (or Thiourea): 0.02 mol
Procedure:
-
Charging the Mill: Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.
-
Milling: Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is effective).
-
Reaction: Secure the vial in a planetary ball mill and operate at high speed (e.g., 750 rpm) for 30 minutes.
-
Isolation: After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial. If necessary, the product can be recrystallized from ethanol.[13]
Other Notable Classical Syntheses
While the Pinner and Biginelli reactions are workhorses, other classical methods have contributed to the pyrimidine synthesis toolkit:
-
Behrend's Synthesis: In 1885, Robert Behrend's synthesis of methyluracil from urea and ethyl acetoacetate was a critical early example of forming a biologically relevant pyrimidine core, predating the formal discovery of uracil itself. This method exemplifies the condensation of urea with a β-ketoester to form a pyrimidinone.[15]
-
Bamberger and Gattermann Reactions: While Eugen Bamberger and Ludwig Gattermann are renowned for other named reactions (the Bamberger rearrangement of phenylhydroxylamines and the Gattermann formylation of aromatic compounds, respectively), their direct, named contributions to a general pyrimidine ring synthesis are less distinct than those of Pinner or Biginelli.[16][17] Their work on related nitrogen heterocycles and aromatic chemistry, however, contributed to the broader understanding of the chemical principles underlying these syntheses.
Comparative Analysis of Synthesis Methodologies
The choice of synthetic route depends on the desired substitution pattern, scalability, and environmental considerations. Modern methods often offer significant advantages in terms of efficiency and sustainability.
| Method | Key Reagents | Catalyst | Conditions | Typical Time | Typical Yield (%) | Reference(s) |
| Classical Pinner | Amidine, β-Diketone | HCl / NaOEt | Reflux in Ethanol | 2-4 hours | 60-90 | [8][18] |
| Classical Biginelli | Aldehyde, β-Ketoester, Urea | HCl | Reflux in Ethanol | 3+ hours | Often low to moderate | [19][20] |
| Microwave-Assisted Biginelli | Aldehyde, β-Ketoester, Urea | Sulfamic Acid | Solvent-free, 300W | 2-5 minutes | 88-95 | [21] |
| Grindstone Biginelli | Aldehyde, β-Ketoester, Urea | CuCl₂·2H₂O / HCl | Solvent-free, Grinding | ~10 minutes | >90 | [19] |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene, 150°C | Not Specified | Up to 93 | [21][22] |
Table 1: Comparison of Selected Pyrimidine Synthesis Methodologies.
Substituted Pyrimidines in Drug Discovery: A Legacy of Innovation
The true impact of pyrimidine chemistry lies in its application to medicine. By modifying the substituents around the core ring, medicinal chemists can fine-tune a molecule's properties to interact with specific biological targets, leading to potent and selective drugs.
Antimetabolites: The First Wave of Pyrimidine Drugs
The initial therapeutic strategy was based on the structural similarity of synthetic pyrimidines to the natural nucleobases. These "antimetabolites" were designed to interfere with nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cells, such as those found in tumors.
-
Discovery: The development of 5-Fluorouracil (5-FU) in 1957 by Charles Heidelberger is a classic example of rational drug design.[8] Based on the observation that tumors incorporate uracil more readily than normal tissues, Heidelberger reasoned that a fluorine-substituted analogue could be a potent anticancer agent.[8] Fluorine's small size mimics hydrogen, yet its extreme electronegativity alters the molecule's reactivity.
-
Mechanism of Action: 5-FU is a prodrug that is converted intracellularly into several active metabolites. Its primary mechanism involves the inhibition of thymidylate synthase by its metabolite FdUMP. This blockade starves the cell of thymidine, a crucial component of DNA, leading to "thymineless death" in cancer cells.[23][24]
-
Synthesis: The synthesis of 5-FU can be achieved by the direct fluorination of uracil using elemental fluorine in an appropriate solvent system.[25][26]
Antivirals: Targeting Viral Replication
The principle of antimetabolite therapy was brilliantly extended to antiviral drug discovery, particularly with the onset of the HIV/AIDS epidemic.
-
Discovery: Zidovudine (3'-azido-3'-deoxythymidine, or AZT) was first synthesized by Jerome Horwitz in 1964 as a potential anticancer drug but was found to be ineffective.[27] It was shelved until 1985 when it was screened for activity against HIV. Its potent inhibition of the virus led to its rapid development and FDA approval in 1987 as the first antiretroviral agent.[2][28]
-
Mechanism of Action: AZT is a nucleoside reverse transcriptase inhibitor (NRTI). It is phosphorylated in the body to its active triphosphate form. This active form competes with natural thymidine triphosphate for incorporation into viral DNA by the HIV enzyme reverse transcriptase. The azido group at the 3' position prevents the formation of the next phosphodiester bond, thus terminating the elongation of the viral DNA chain.[27]
-
Synthesis: The original 1964 synthesis involved the mesylation of 1′-(2′- deoxy-5′-O-trityl-β-D-lyxosyl)thymine, followed by treatment with lithium azide to introduce the key azido group.[2] Modern syntheses have been optimized for large-scale production, including modular continuous flow processes that enhance safety and sustainability.[10]
Targeted Therapy: The Kinase Inhibitor Revolution
The 21st century has seen a paradigm shift towards targeted therapies, with drugs designed to inhibit specific enzymes that drive cancer growth. The pyrimidine scaffold has been central to this revolution, particularly in the development of kinase inhibitors.
-
Discovery: The development of Imatinib is a landmark achievement in targeted therapy. It was rationally designed to inhibit the Bcr-Abl tyrosine kinase, the specific molecular driver of Chronic Myeloid Leukemia (CML).[16][29] High-throughput screening identified a 2-phenylaminopyrimidine lead compound. Subsequent chemical modifications to improve potency and specificity led directly to Imatinib.[14]
-
Mechanism of Action: Imatinib binds to the ATP-binding pocket of the Bcr-Abl kinase, stabilizing its inactive conformation. This prevents the enzyme from phosphorylating its downstream targets, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation in CML.[29]
-
Synthesis: The synthesis of Imatinib is a multi-step process that involves the construction of the core N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine intermediate, followed by its condensation with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.[1][4]
Structure-Activity Relationships (SAR): The Logic of Pyrimidine Drug Design
The success of substituted pyrimidines in drug discovery is not accidental. It stems from the ability to systematically modify the scaffold and observe the resulting changes in biological activity. This process, known as developing a Structure-Activity Relationship (SAR), provides the causal logic for drug design. For instance, in the development of dihydropyrimidinone (DHPM)-based anticancer agents, SAR studies have revealed key insights:
-
The Phenyl Ring at C4: The nature and substitution pattern of an aromatic ring at the C4 position of the DHPM core are critical for activity. Electron-withdrawing groups can enhance potency.[11][27]
-
The Ester Group at C5: The size and nature of the ester group at the C5 position influence binding and pharmacokinetic properties.[27]
-
Substitution at N1 and N3: Modifications at the urea nitrogens can modulate solubility and cell permeability.[27]
These insights allow medicinal chemists to rationally design next-generation inhibitors with improved potency, selectivity, and drug-like properties.
Conclusion and Future Outlook
From its humble beginnings as a constituent of biological matter, the pyrimidine ring has evolved into one of the most important and versatile scaffolds in medicinal chemistry. The foundational synthetic work of chemists like Pinner and Biginelli paved the way for the creation of a vast chemical space that has been expertly navigated by drug discoverers. The journey from broad-acting antimetabolites like 5-FU to exquisitely selective targeted therapies like Imatinib showcases the power of understanding and manipulating the chemistry of this privileged structure.
The future of substituted pyrimidines in drug development remains bright. New synthetic methodologies, including flow chemistry and biocatalysis, will continue to expand the accessible diversity of pyrimidine derivatives.[10][14] As our understanding of disease biology deepens, the pyrimidine core will undoubtedly serve as the starting point for the next generation of innovative therapeutics designed to combat the most challenging human diseases.
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Embryo Project Encyclopedia. Zidovudine or Azidothymidine (AZT). (2020-06-30). [Link]
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Gpatindia. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property. (2020-01-09). [Link]
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MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023-01-12). [Link]
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Unlocking Novel Chemical Space: A Technical Guide to the Applications of 5-Bromo-2-chloro-4-isobutoxypyrimidine in Drug Discovery
Foreword: The Imperative of Strategic Building Blocks
In the intricate chess game of drug discovery, the selection of starting materials is a critical opening move that can dictate the entire trajectory of a research program. The most valuable assets in a chemist's arsenal are not merely reagents, but strategic building blocks—molecules engineered with latent potential for diversification. These scaffolds, often termed "privileged" for their proven ability to interact with multiple biological target classes, provide a robust foundation for generating novel chemical entities with desirable pharmacological properties.[1] The pyrimidine ring is a cornerstone of this philosophy, a recurring motif in a vast number of FDA-approved drugs.[1] This guide delves into the specific utility of a highly functionalized derivative, 5-Bromo-2-chloro-4-isobutoxypyrimidine , as a versatile intermediate for the synthesis of next-generation therapeutics. We will dissect its unique reactivity profile and present field-proven strategies for its application, particularly in the highly competitive arena of kinase inhibitor development.
Molecular Architecture and Orthogonal Reactivity
This compound is a trifunctionalized heterocyclic compound whose value lies in the distinct and predictable reactivity of its substituents. This "orthogonal" reactivity allows for a controlled, stepwise elaboration of the core, enabling the systematic exploration of a target's structure-activity relationship (SAR).
-
The C2-Chloro Group: The Primary Nucleophilic Anchor Point : The chlorine atom at the 2-position is the most electrophilic site on the ring, activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent ring nitrogens.[2] This allows for the reliable introduction of various nucleophiles, most commonly primary and secondary amines, which are crucial for establishing key interactions with biological targets, such as the hinge region of kinases.[2]
-
The C5-Bromo Group: The Gateway to C-C Bond Formation : The bromine atom at the 5-position is significantly less reactive towards SNAr but serves as an ideal handle for transition metal-catalyzed cross-coupling reactions.[2][3] This site is primarily exploited for Suzuki-Miyaura, Sonogashira, and Stille couplings, enabling the installation of a wide array of aryl, heteroaryl, and alkynyl groups.[3][4] These modifications are pivotal for targeting regions of the binding pocket that demand greater steric bulk or specific electronic properties, often influencing potency, selectivity, and pharmacokinetic profiles.
-
The C4-Isobutoxy Group: A Modulator of Physicochemical Properties : While it can be displaced under more forcing conditions, the isobutoxy group primarily serves to modulate the compound's lipophilicity and solubility. Its non-polar character can enhance membrane permeability, a critical factor for cell-based activity and oral bioavailability. Furthermore, it can be strategically cleaved to unmask a C4-hydroxyl group, providing an additional point for diversification or a key hydrogen-bonding moiety.
This differential reactivity is the molecule's core strength, permitting a modular and divergent synthetic approach essential for modern library synthesis and lead optimization.[2]
Caption: General workflow for the synthesis of pyrimidine-based kinase inhibitors. [5]
Detailed Experimental Protocol: A Self-Validating System
This protocol outlines a general, robust method for the sequential substitution, a common strategy in kinase inhibitor synthesis. [6] Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine nucleophile (R¹-NH₂, 1.1-1.5 eq) and a suitable non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Solvent: Add a polar aprotic solvent such as isopropanol, n-butanol, or N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. The reaction progress must be monitored by a self-validating system, such as LC-MS, until consumption of the starting material is observed (typically 4-24 hours).
-
Work-up & Isolation: Cool the reaction to ambient temperature. If a precipitate forms, it can be isolated by filtration. Alternatively, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude intermediate is purified by flash column chromatography on silica gel to afford the desired 2-amino-5-bromopyrimidine product.
Step 2: Suzuki-Miyaura Cross-Coupling at C5
-
Vessel Preparation: To a dry microwave vial, add the 2-amino-5-bromopyrimidine intermediate from Step 1 (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (R²-B(OH)₂, 1.2-1.5 eq), and a suitable base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Catalyst System: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq).
-
Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 100-140 °C for 20-60 minutes. Again, progress should be monitored by LC-MS to confirm the formation of the desired product mass.
-
Work-up & Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: Purify the crude product via flash chromatography or preparative HPLC to yield the final 2,5-disubstituted pyrimidine inhibitor.
Data Presentation: Building Block Selection for Library Synthesis
The choice of reagents for R¹ and R² is critical for exploring the SAR. The following table provides a representative selection.
Table 1: Representative Reagents for Pyrimidine Library Synthesis
| Position | Reaction Type | Reagent Class | Exemplary Reagents | Therapeutic Rationale |
|---|---|---|---|---|
| C2 | SNAr | Anilines, Benzylamines | 3-ethynylaniline, (4-aminophenyl)morpholine | Forms key hydrogen bonds with the kinase hinge region. |
| C5 | Suzuki Coupling | Arylboronic Acids | 4-fluorophenylboronic acid, pyridine-3-boronic acid | Interacts with the solvent-exposed region; modulates selectivity and ADME properties. |
| C5 | Suzuki Coupling | Heteroarylboronic Acids | Thiophene-2-boronic acid, 1-methylpyrazole-4-boronic acid | Can improve solubility and introduce novel vector interactions. |
Broader Applications and Future Directions
While its application in kinase inhibitor synthesis is prominent, the utility of this compound is not confined to this target class.
-
GPCR Ligands: The pyrimidine scaffold is present in various G-protein coupled receptor (GPCR) antagonists. The synthetic handles on this building block allow for the precise spatial arrangement of pharmacophoric features necessary for high-affinity binding to these complex transmembrane proteins.
-
Antiviral and Anticancer Agents: As a halogenated pyrimidine, this molecule can serve as a precursor for nucleoside analogs used in antiviral and anticancer therapies. [6][7]* Covalent Inhibitors: The C2 or C5 positions can be elaborated with functionalities that, after initial binding, can form a covalent bond with a nearby cysteine residue in the target protein. For example, an amine introduced at C2 can be acylated with acryloyl chloride to install a Michael acceptor "warhead."
References
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- Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors. (2025). Benchchem.
- 5-Bromo-2-chloropyrimidine. (n.d.). MedchemExpress.com.
- A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. (2025). Benchchem.
- Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles. (2025). Benchchem.
- An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications. (2025). Benchchem.
- What is 5-Bromo-2-chloro-4-methylpyrimidine and its applications?. (n.d.). Guidechem.
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- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (2025). Benchchem.
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. (2025). Benchchem.
- 5-Bromo-2-chloro-4-isopropoxypyrimidine. (n.d.). MySkinRecipes.
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Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 5-Bromo-2-chloro-4-isobutoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly instrumental in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.[3][4] Pyrimidine derivatives, in particular, represent a "privileged scaffold," frequently appearing in the architecture of numerous therapeutic agents, including a multitude of kinase inhibitors pivotal to oncology research.
5-Bromo-2-chloro-4-isobutoxypyrimidine is a key building block for the synthesis of novel substituted pyrimidines. The presence of two distinct halogen atoms—a bromine at position 5 and a chlorine at position 2—presents an opportunity for selective, sequential functionalization. The inherent electronic properties of the pyrimidine ring, coupled with the differential reactivity of the carbon-halogen bonds, allow for a strategic approach to molecular elaboration. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl.[3][4] This principle forms the basis for the selective Suzuki coupling at the more labile C5-Br bond, leaving the C2-Cl bond available for subsequent chemical transformations.
These application notes provide a comprehensive, field-proven protocol for the selective Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. The resulting 5-aryl-2-chloro-4-isobutoxypyrimidine scaffolds are valuable intermediates for the development of novel therapeutic agents, enabling the rapid exploration of chemical space in drug discovery programs.
Principle of the Reaction: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three primary steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide. For this compound, this oxidative addition is expected to occur preferentially at the more reactive carbon-bromine bond at the C5 position.[3]
-
Transmetalation: In this step, the organic moiety from the organoboron species (boronic acid or ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki coupling at the C5 position of this compound. Optimization for specific boronic acids may be required.
Materials and Reagents
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand, or a pre-formed catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, toluene, or DMF)[4][11]
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including Schlenk flasks or reaction vials
-
Magnetic stirrer and heating plate
-
Supplies for reaction monitoring (TLC plates, LC-MS vials)
-
Supplies for work-up and purification (separatory funnel, ethyl acetate, brine, anhydrous sodium or magnesium sulfate, silica gel for column chromatography)
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki coupling.
Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-chloro-4-isobutoxypyrimidine.[5]
Key Reaction Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters. The following table provides a summary of common conditions and considerations for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a suitable ligand. | Pd(PPh₃)₄ is a versatile and commonly used catalyst. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve reaction rates and yields.[5] N-heterocyclic carbene (NHC) based catalysts are also highly effective, particularly for less reactive chlorides.[8] |
| Ligand | PPh₃ (if not using a pre-formed catalyst) | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-donating phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | The base is crucial for activating the boronic acid.[8][9] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. Cs₂CO₃ is also a strong base often used in challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, or DMF | The solvent system must be capable of dissolving the reactants and the base. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of the inorganic base and the boronate species.[11] All solvents should be thoroughly degassed to prevent oxidation of the palladium catalyst. |
| Temperature | 80-100 °C | The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[12] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. However, boronic acids can undergo homocoupling as a side reaction, so a large excess should be avoided. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Ensure the catalyst is active and the reaction is under a strict inert atmosphere. Increase the reaction temperature or screen different bases and solvents. Consider a more active catalyst/ligand system. |
| Formation of Side Products | Protodeboronation of the boronic acid, homocoupling of the boronic acid, or reaction at the C-Cl position. | Ensure the reaction is run under anhydrous (if not using a biphasic system) and inert conditions. Use a milder base if protodeboronation is an issue. To maintain selectivity for the C-Br bond, avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in Purification | Co-elution of the product with starting materials or byproducts. | Optimize the eluent system for column chromatography. If the product is a solid, recrystallization may be an effective purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the selective functionalization of this compound at the C5 position. The protocol outlined in these application notes provides a solid foundation for the synthesis of a wide range of 5-aryl-2-chloro-4-isobutoxypyrimidine derivatives. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently generate these valuable intermediates for the advancement of drug discovery and development programs.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Alvarez, R., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available from: [Link]
-
Cid, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
Handy, S. T., et al. (2011). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available from: [Link]
- Ghaffari, B., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
-
Handy, S. T., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available from: [Link]
-
Technical University of Munich. Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. Available from: [Link]
-
Hazari, N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available from: [Link]
-
Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]
-
Svozil, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]
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MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]
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Perjési, P., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available from: [Link]
-
Liu, W-B., et al. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters - ACS Publications. Available from: [Link]
-
Technical University of Munich. Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Available from: [Link]
-
Hameed, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
Lee, J., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
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Application Note: Regioselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-isobutoxypyrimidine
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the regioselective Buchwald-Hartwig amination of 5-Bromo-2-chloro-4-isobutoxypyrimidine. This substrate is a valuable heterocyclic building block, featuring two distinct halogen atoms that allow for sequential, site-selective functionalization. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, this protocol achieves highly selective C-N bond formation at the C5-bromo position. We will delve into the mechanistic underpinnings of this selectivity, discuss the critical roles of catalyst, ligand, base, and solvent, and provide a robust, step-by-step procedure suitable for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of Selective Pyrimidine Functionalization
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool for forming carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance, overcoming the limitations of classical methods.[1] Its application is particularly impactful in the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in a vast number of pharmaceuticals.
The substrate, this compound, is a prime example of a high-value synthetic intermediate. It contains a pyrimidine core, a privileged structure in medicinal chemistry, and two different halogen substituents. This di-halogenation pattern is not a complication but a strategic design element, enabling chemists to perform selective, sequential cross-coupling reactions. This guide focuses on the first of these potential transformations: a regioselective amination at the more reactive C5 position.
The Principle of Regioselectivity: C-Br vs. C-Cl
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[4] The activation energy for this step is dependent on the bond dissociation energy of the C-X bond. The generally accepted order of reactivity for aryl halides is:
C-I > C-Br > C-OTf > C-Cl [5][6][7]
Consequently, the C-Br bond at the 5-position of the pyrimidine ring is significantly more susceptible to oxidative addition than the C-Cl bond at the 2-position.[6] By carefully controlling the reaction conditions—specifically by using a suitable ligand and avoiding excessive temperatures or reaction times—we can achieve highly selective amination at the C5-bromo position, leaving the C2-chloro group untouched for subsequent downstream transformations (e.g., Suzuki, Sonogashira, or a second amination under more forcing conditions).
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is key to rational troubleshooting and optimization. The cycle consists of three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8]
-
Catalyst Activation (Precatalyst → Pd(0)L): Modern protocols often employ air-stable palladium(II) "precatalysts".[5] Upon exposure to the base, these complexes undergo reductive elimination to generate the active, electron-rich, and coordinatively unsaturated Pd(0)L species (where L is a phosphine ligand).
-
Oxidative Addition: The active Pd(0)L catalyst inserts into the C-Br bond of the pyrimidine substrate. This is the regioselectivity-determining step. The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing a weakly bound ligand or solvent molecule. The stoichiometric base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This final, bond-forming step involves the elimination of the desired arylamine product from the palladium-amido complex. The C-N bond is formed, and the palladium catalyst is regenerated back to its active Pd(0) state, ready to re-enter the catalytic cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: The Scientist's Toolkit
Achieving high yield and selectivity requires the careful selection of several key parameters. The choice of each component is causally linked to the efficiency of the catalytic cycle.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Source | G3/G4 Precatalysts (e.g., XPhos Pd G3) | Air- and moisture-stable, ensuring convenient handling and high reproducibility. They activate reliably under basic conditions to form the active Pd(0) species, often leading to lower catalyst loadings and shorter reaction times compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos, SPhos) | These electron-rich and sterically hindered ligands are critical.[9] The bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[1] For selective C-Br amination, ligands like XPhos or RuPhos are excellent starting points.[10][11] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[12] Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups.[2] K₃PO₄ and Cs₂CO₃ are milder alternatives that can broaden functional group tolerance.[5] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic polar solvents are standard.[2] Toluene is often a good first choice due to its high boiling point and ability to dissolve a wide range of organic substrates. Dioxane can also be effective but should be used with caution due to peroxide formation. |
| Temperature | 80–110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[12] The optimal temperature should be determined empirically, starting around 80 °C and increasing if conversion is slow. |
Experimental Protocol: Amination with Morpholine
This section provides a detailed, step-by-step protocol for the selective amination of this compound with morpholine as a representative secondary amine.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
This reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle it exclusively in a glovebox or under a positive pressure of inert gas.
-
Solvents must be anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 279.54 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| XPhos Pd G3 Precatalyst | 863.81 | 0.02 | 0.02 |
| Anhydrous Toluene | - | 5.0 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (280 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (5.0 mL) via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol).
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a light suspension to a darker, more homogeneous color as the catalyst becomes active.
-
Monitoring: After 2-4 hours, briefly remove the flask from heating and allow it to cool slightly. Take a small aliquot via syringe and quench it with a drop of water. Dilute with ethyl acetate and spot on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate) to check for the consumption of the starting material. Alternatively, analyze the aliquot by LC-MS. If the reaction is incomplete, continue heating and monitor periodically.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 5-(morpholino)-2-chloro-4-isobutoxypyrimidine.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Impure reagents or solvent.3. Insufficient temperature. | 1. Ensure all steps are performed under a strictly inert atmosphere. Use a fresh bottle of precatalyst.2. Use freshly purified solvents and high-purity reagents.3. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation | Catalyst deactivation pathway is competing with amination. | Screen a different ligand. Bulky ligands like BrettPhos can sometimes suppress this side reaction.[10] Ensure the base is fully dissolved or well-stirred. |
| Double Amination (at C2-Cl) | Reaction conditions are too harsh (high temperature or extended time). | Reduce the reaction temperature or time. Monitor the reaction closely and stop it as soon as the starting material is consumed. A milder base like K₃PO₄ may also favor mono-amination. |
| Low Product Recovery | Product may be partially soluble in the aqueous layer or adsorbed onto silica gel. | During work-up, ensure thorough extraction. For purification, consider deactivating the silica gel with triethylamine (1% in eluent) if the product is a basic amine. |
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable method for the regioselective functionalization of this compound. By exploiting the greater reactivity of the C-Br bond, chemists can selectively install an amino group at the C5 position, yielding a valuable intermediate for further synthetic elaboration at the C2-chloro position. The success of this transformation is critically dependent on maintaining an inert atmosphere and making rational choices regarding the catalyst system, base, and solvent. The protocol and insights provided herein serve as a robust starting point for researchers aiming to incorporate this versatile building block into their synthetic programs.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from NROChemistry. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from YouTube. [Link]
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Application Notes & Protocols: Strategic Sonogashira Coupling of 5-Bromopyrimidines for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Alkynylpyrimidines
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology and virology.[1][2] The targeted introduction of an alkynyl group at the C-5 position via the Sonogashira cross-coupling reaction is a pivotal transformation in modern drug design.[3] This modification allows for the creation of rigid, linear extensions to the pyrimidine scaffold, enabling precise probing of protein binding pockets and the modulation of pharmacokinetic properties. The resulting 5-alkynylpyrimidines are not only potent bioactive molecules in their own right but also serve as versatile synthetic intermediates for constructing more complex heterocyclic systems.[1]
This guide provides a comprehensive technical overview and field-proven protocols for the successful execution of the Sonogashira coupling with 5-bromopyrimidines. It moves beyond simple step-by-step instructions to explain the underlying mechanistic principles and strategic considerations necessary for optimizing this crucial reaction in a drug discovery context.
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira reaction is a powerful C(sp²)–C(sp) bond-forming reaction between a vinyl or aryl halide and a terminal alkyne.[4] It operates through a synergistic interplay between two interconnected catalytic cycles, one involving palladium and the other copper.[1][5] Understanding this dual mechanism is critical for rational troubleshooting and optimization.
The electron-deficient nature of the pyrimidine ring makes the C-Br bond at the 5-position highly susceptible to oxidative addition by the palladium catalyst, facilitating the reaction.[6][7]
The Dual Catalytic Cycles
-
Palladium Cycle (The C-Br Activation Engine):
-
Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Br bond of 5-bromopyrimidine. This forms a square planar Pd(II)-pyrimidine complex. This is often the rate-determining step for aryl bromides.
-
Transmetalation: The key handover step. The copper(I) acetylide, generated in the adjacent copper cycle, transfers its alkynyl group to the Pd(II) complex. This displaces the bromide and forms a diorganopalladium(II) intermediate.
-
Reductive Elimination: This final step regenerates the active Pd(0) catalyst and releases the desired 5-alkynylpyrimidine product. The complex typically undergoes a cis-trans isomerization prior to this step to bring the organic groups into proximity for elimination.[8]
-
-
Copper Cycle (The Alkyne Activation Partner):
-
π-Alkyne Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[5]
-
Deprotonation: An amine base (e.g., triethylamine) deprotonates the activated alkyne to form a highly nucleophilic copper(I) acetylide species.[1]
-
Regeneration: The copper(I) acetylide participates in the transmetalation step with the palladium complex, thereby regenerating the copper(I) catalyst, which can then begin the cycle anew.
-
Optimizing Reaction Conditions: A Guide to Rational Design
Success with 5-bromopyrimidines requires careful tuning of reaction parameters. The electron-deficient nature of the substrate generally favors the reaction, but steric hindrance or the electronic properties of the alkyne can necessitate optimization.
Core Reaction Components & Optimization Strategy
| Component | Role & Key Considerations | Starting Point | Optimization Pathway |
| Palladium Catalyst | Precatalyst: Pd(II) sources like PdCl₂(PPh₃)₂ are air-stable and reduced in situ. Pd(0) sources like Pd(PPh₃)₄ are more active but air-sensitive.[4][7] Ligand: Phosphine ligands (e.g., PPh₃) stabilize the Pd center. Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination. | PdCl₂(PPh₃)₂ (2-5 mol%) | For sluggish reactions, try Pd(PPh₃)₄ or a combination of a ligandless source (Pd₂(dba)₃) with a specific ligand (e.g., P(o-tol)₃, XPhos).[7] |
| Copper(I) Co-Catalyst | Forms the copper acetylide, facilitating transmetalation. CuI is the most common source.[9] | CuI (5-10 mol%) | If alkyne homocoupling (Glaser coupling) is significant, reduce CuI loading or switch to copper-free conditions.[10] |
| Base | Neutralizes the HBr byproduct and deprotonates the alkyne. Amine bases (Et₃N, DIPEA) are standard and can also serve as solvents.[6] | Et₃N (2-3 equiv.) | For sensitive substrates prone to dehalogenation, a milder or non-nucleophilic base like DBU or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) may be beneficial.[11] |
| Solvent | Solubilizes reactants and affects reaction rate. THF is suitable for room temperature reactions. Polar aprotic solvents like DMF or acetonitrile are better for higher temperatures and less reactive substrates.[1][6] | Anhydrous THF or DMF | If solubility is an issue or higher temperatures are needed, switch from THF to DMF. Ensure solvents are anhydrous and degassed to protect the catalyst. |
| Temperature | Controls reaction kinetics. Many couplings with activated 5-bromopyrimidines proceed well at room temperature. Less reactive partners may require heating.[6] | Room Temperature | If no reaction occurs, incrementally increase temperature to 60-100 °C. Monitor for side reactions like dehalogenation. |
The Copper-Free Sonogashira: A Cleaner Alternative
While the classic Pd/Cu system is robust, it can be plagued by the formation of alkyne homocoupling dimers (Glaser coupling), which complicates purification.[1] Copper-free protocols have emerged as a powerful alternative, particularly in pharmaceutical settings where minimizing metal contamination is critical.[12][13][14]
Key Modifications for Copper-Free Conditions:
-
Stronger Base: A stronger base is often required to deprotonate the alkyne without the assistance of copper.
-
Different Ligand Systems: Palladium catalysts with specific ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), are often employed to facilitate the catalytic cycle.[5]
-
Additives: Sometimes, additives like tetrabutylammonium salts are used.[7]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are flammable and/or toxic. Anhydrous and anaerobic (inert gas) conditions are crucial for reproducibility and high yields.
Protocol 1: Standard Room-Temperature Coupling
This protocol is a reliable starting point for most aromatic and aliphatic terminal alkynes.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (6 mol%)
-
Triethylamine [Et₃N] (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic atmosphere.[1]
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 5-alkynylpyrimidine.
Protocol 2: Elevated Temperature for Challenging Substrates
This protocol is recommended for sterically hindered or electronically deactivated terminal alkynes.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2.5 mol%)
-
Triphenylphosphine [PPh₃] (5 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine [Et₃N] (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 5-bromopyrimidine, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF via syringe, followed by triethylamine and the terminal alkyne.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 1-6 hours).[15]
-
Workup & Purification: Follow the same procedure as described in Protocol 1.
Troubleshooting and Optimization Workflow
Even with robust protocols, challenges can arise. A systematic approach to optimization is key.
Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidation). 2. Insufficient temperature. 3. Poorly soluble reagents. | 1. Ensure strictly anhydrous/anaerobic conditions. Use fresh catalyst/reagents. 2. Increase temperature (switch to DMF). 3. Change solvent system. |
| Alkyne Homocoupling | 1. High concentration of copper catalyst. 2. Presence of oxygen. | 1. Reduce CuI loading (to 1-2 mol%). 2. Add the alkyne slowly via syringe pump. 3. Ensure thorough degassing of solvents and inert atmosphere. 4. Switch to a copper-free protocol.[1] |
| Dehalogenation of Pyrimidine | 1. Base is too harsh or reaction temperature is too high. 2. Catalyst system promotes hydrodehalogenation. | 1. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. 2. Screen different palladium ligands. |
| Recovery of Starting Material | 1. Reaction conditions are too mild. 2. Catalyst has been poisoned. | 1. Increase temperature and/or reaction time. 2. Increase catalyst loading or switch to a more active catalyst system (e.g., Pd(PPh₃)₄). |
Optimization Workflow Diagram
Conclusion
The Sonogashira coupling of 5-bromopyrimidines is a highly effective and versatile method for synthesizing key intermediates in drug discovery.[1] A thorough understanding of the dual catalytic mechanism and the role of each reaction component empowers researchers to move beyond standard protocols and rationally design experiments for novel or challenging substrates. By systematically optimizing the catalyst, base, solvent, and temperature, high yields of desired 5-alkynylpyrimidines can be reliably achieved, accelerating the development of new therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
-
Wikipedia. (2024). Sonogashira coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry.
-
ResearchGate. (2021). Novel CLPN‐Pd‐catalyzed Sonogashira/Suzuki‐Miyaura cross‐coupling reactions for diversification and design of novel aniline‐pyrimidines. Available at: [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Available at: [Link]
-
ResearchGate. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. Available at: [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Available at: [Link]
-
Colacot, T. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11595–11605. Available at: [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
Platonova, A. Y., et al. (2021). Sonogashira cross-coupling strategies towards nucleosides and analogues. RSC Chemical Biology, 2, 123-145. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
National Institutes of Health. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]
-
National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
SCIRP. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
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National Institutes of Health. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Available at: [Link]
-
ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-chloro-4-isobutoxypyrimidine
Introduction: Strategic Functionalization of Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2] The targeted synthesis of functionalized pyrimidines is therefore of paramount importance in the development of novel drug candidates.[3] The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process, offers a robust method for the vinylation of aryl and heteroaryl halides.[4] This reaction has become indispensable for creating complex molecular architectures from readily available building blocks.[5]
This guide provides a detailed examination of the Heck reaction involving 5-Bromo-2-chloro-4-isobutoxypyrimidine , a versatile building block for drug discovery programs. The differential reactivity of the halogen substituents—the C5-bromo and the C2-chloro groups—allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling regioselective vinylation at the C5 position while preserving the C2-chloro group for subsequent transformations.[6]
This document will delve into the mechanistic underpinnings of the Heck reaction, provide a comprehensive, step-by-step protocol for the vinylation of this compound, and offer insights into reaction optimization and troubleshooting.
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[7] The generally accepted mechanism consists of three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyrimidine substrate. This is typically the rate-determining step and is faster for more electron-deficient aryl halides and for heavier halogens (I > Br > Cl).
-
Migratory Insertion : The alkene coordinates to the resulting Pd(II) complex, followed by syn-insertion of the alkene into the palladium-carbon bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step generally proceeds to give the more thermodynamically stable trans isomer.
-
Regeneration of Catalyst : The Pd(0) catalyst is regenerated by the reductive elimination of H-X with the assistance of a base.
The choice of palladium precursor, ligand, base, and solvent are all critical for the success of the reaction, influencing catalyst stability, reaction rate, and yield.
Caption: Experimental workflow for the Heck reaction.
-
Preparation of the Reaction Vessel : To a flame-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and anhydrous potassium carbonate (2.0 equivalents).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reactants : Under a positive pressure of inert gas, add this compound (1.0 equivalent).
-
Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) via syringe. The volume should be sufficient to dissolve the reactants (typically a 0.1-0.5 M solution with respect to the pyrimidine).
-
Alkene Addition : Add the alkene (1.2-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-isobutoxy-5-vinylpyrimidine derivative.
Data Presentation: Typical Reaction Parameters
The optimal conditions for the Heck reaction can vary depending on the specific alkene used. The following table provides a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. [7] |
| Ligand | PPh₃ (2-10 mol%) | A standard monodentate phosphine ligand that stabilizes the Pd(0) catalyst. The Pd:ligand ratio is often 1:2. |
| Base | K₂CO₃ (2.0 equiv) | An inorganic base is required to neutralize the HBr generated during the catalytic cycle. [8] |
| Solvent | DMF, Dioxane, Toluene | Anhydrous polar aprotic solvents are typically used to ensure solubility of the reactants and catalyst. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl bromides. [8]The presence of the electron-donating isobutoxy group may necessitate slightly higher temperatures compared to electron-deficient systems. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting and Optimization
-
Low Yield or No Reaction :
-
Catalyst Inactivity : Ensure the reaction is performed under strictly anhydrous and inert conditions. The palladium catalyst is sensitive to oxygen. Consider using a different palladium precursor or ligand. N-heterocyclic carbene (NHC) ligands can sometimes offer higher stability and activity. [8] * Insufficient Temperature : The oxidative addition step can be slow. Gradually increase the reaction temperature. Microwave irradiation can also be employed to accelerate the reaction. [2] * Base Incompatibility : Ensure the base is fully anhydrous. Other bases such as triethylamine (Et₃N) or sodium tert-butoxide (NaOtBu) can be screened.
-
-
Formation of Side Products :
-
Homocoupling of the Alkene : This can occur at higher temperatures. Reducing the reaction temperature or catalyst loading may mitigate this.
-
Double Bond Isomerization : The use of certain ligands or prolonged reaction times can lead to isomerization of the product's double bond.
-
-
Regioselectivity Issues :
-
With the given substrate, the reaction is expected to be highly regioselective at the C5-bromo position. If any reaction at the C2-chloro position is observed, it would likely be under much harsher conditions. The general reactivity trend for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl. [6]
-
Conclusion
The Heck reaction provides an efficient and reliable method for the C5-vinylation of this compound, a valuable intermediate in drug discovery. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired product while maintaining the integrity of the C2-chloro bond for further synthetic manipulations. The protocol and insights provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug development.
References
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Yasar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649–659. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- BenchChem. (2025).
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Buchmeiser, M. R., Schareina, T., Kempe, R., & Wurst, K. (2001). Bis(pyrimidine)-based palladium catalysts: synthesis, X-ray structure and applications in Heck–, Suzuki–, Sonogashira–Hagihara couplings and amination reactions. Journal of organometallic chemistry, 634(1), 39-46.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Malpass, J. R. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 54(15), 3129–3142.
- Yasar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem.
- Chen, J., & Chen, C. (2019). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Applied Organometallic Chemistry, 33(11), e5174.
- Olofsson, K. (2000). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal.
- Singh, P., & Paul, K. (2022). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research, 11(8), 114-128.
- Gangjee, A., Kurup, S., & Namjoshi, O. A. (2005). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Arkivoc, 2005(5), 161-170.
- Cavaleiro, J. A. S., et al. (2017). Efficient access to β-vinylporphyrin derivatives via palladium cross coupling of β-bromoporphyrins with N-tosylhydrazones. Beilstein Journal of Organic Chemistry, 13, 254-259.
- Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
- Wu, X. F., et al. (2012). Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles. Chemistry–A European Journal, 18(16), 4827-4831.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
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Application Notes and Protocols for the Selective Functionalization of the C5-Bromo Position
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise functionalization of heterocyclic scaffolds is of paramount importance. The pyrimidine ring, a core component of nucleobases and numerous FDA-approved drugs, presents a synthetically versatile yet challenging template.[1] The C5 position of brominated pyrimidines and other nitrogen-containing heterocycles is a key locus for introducing molecular diversity. The carbon-bromine bond at this position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of the principles and protocols for the selective functionalization of the C5-bromo position. We will delve into the mechanistic underpinnings of various palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and optimization. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable toolkit for their synthetic endeavors.
Theoretical Background: Achieving C5 Selectivity
The selective functionalization of a specific position on a polyhalogenated heterocycle is governed by a combination of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the general reactivity order for halogens is I > Br > OTf > Cl.[2] This inherent reactivity difference is the primary driver for selectivity. When a substrate contains both a bromine and a chlorine atom, for instance, the oxidative addition of the palladium catalyst to the more reactive C-Br bond is kinetically favored.[2][3]
For example, in 5-bromo-2-chloropyrimidine, the C5-bromo bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C2-chloro bond.[3][4] This allows for a synthetic strategy where the C5 position is functionalized first, leaving the C2-chloro position available for subsequent transformations. Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent over-reaction at the less reactive site.[2]
Furthermore, the electronic nature of the heterocyclic ring itself influences reactivity. Electron-deficient rings, like pyridine and pyrimidine, can present challenges for oxidative addition.[5][6] The choice of an appropriate palladium catalyst system, particularly the ligand, is therefore critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to enhance the rate of oxidative addition and subsequent catalytic steps.[2]
Key Reaction Types for C5-Bromo Functionalization:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.[7][8]
-
Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.[1][7][9]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[7][10][11]
-
Stille Coupling: Formation of C-C bonds with organostannanes.
-
Ullmann Coupling: Copper-catalyzed formation of C-C, C-N, C-O, and C-S bonds.[14][15][16]
Experimental Protocols
The following protocols are presented as general guidelines and may require optimization based on the specific substrate and desired product. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents and solvents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a C5-bromo substituted heterocycle with a boronic acid or ester.
Materials:
-
C5-bromo heterocycle (1.0 equiv)
-
Aryl or vinyl boronic acid/ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/EtOH/H₂O mixture, Dioxane, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried round-bottom flask, add the C5-bromo heterocycle (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling at the C5-Bromo Position
This protocol provides a general method for the palladium and copper co-catalyzed Sonogashira coupling of a C5-bromo heterocycle with a terminal alkyne.[1]
Materials:
-
C5-bromo heterocycle (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), typically used as solvent or co-solvent)
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for reagent addition
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add the C5-bromo heterocycle (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (1.5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Add the base (e.g., triethylamine, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor by TLC or LC-MS.[1]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C5-Bromo Position
This protocol outlines a general procedure for the palladium-catalyzed amination of a C5-bromo heterocycle.[10]
Materials:
-
C5-bromo heterocycle (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, SPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or sealed reaction tube
-
Glovebox (recommended for handling air-sensitive reagents)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.[7]
-
Remove the flask from the glovebox, add the C5-bromo heterocycle (1.0 equiv) and the amine (1.2 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation & Comparison
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in C5-bromo functionalization reactions. The following tables summarize typical starting conditions for various cross-coupling reactions.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF |
| Temperature | 80-100 °C | 100-120 °C | 90-110 °C |
Table 2: Typical Conditions for Sonogashira Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI | CuI | CuI |
| Base | TEA | DIPEA | Cs₂CO₃ |
| Solvent | THF | DMF | Acetonitrile |
| Temperature | Room Temp - 60 °C | 60-100 °C | Room Temp |
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst |
| Ligand | XPhos | BINAP | (none needed) |
| Base | NaOtBu | K₃PO₄ | LHMDS |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 90-110 °C | 100-120 °C | 80-100 °C |
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Selective C5-Functionalization
Caption: Decision workflow for the selective functionalization of a C5-bromo heterocycle.
Conclusion
The selective functionalization of the C5-bromo position on pyrimidines and related heterocycles is a cornerstone of modern synthetic strategy, enabling the creation of novel compounds with significant potential in medicine and materials science. The palladium-catalyzed cross-coupling reactions discussed—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—represent powerful and versatile tools for this purpose. Success in these transformations hinges on a thorough understanding of the underlying reaction mechanisms and careful optimization of reaction parameters, particularly the choice of catalyst, ligand, base, and solvent. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently and effectively implement these critical synthetic transformations.
References
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- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(17), e202218719. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Smith, G. E., & Thomas, E. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5735–5754. Retrieved from [Link]
-
Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synthesis, 50(02), 193–210. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
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synthesis of kinase inhibitors using 5-Bromo-2-chloro-4-isobutoxypyrimidine
An In-Depth Technical Guide to the Synthesis of Kinase Inhibitors Using 5-Bromo-2-chloro-4-isobutoxypyrimidine
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Scaffold and the Strategic Advantage of this compound
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of therapeutic agents, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows pyrimidine-based molecules to effectively compete for the ATP-binding site in the kinase hinge region, a critical interaction for achieving potent inhibition.[2][3] Many FDA-approved kinase inhibitors leverage this scaffold to target deregulated signaling pathways in cancer and other diseases.[3][4][5]
This guide focuses on a highly versatile, functionalized starting material: This compound . This building block is strategically designed for the efficient and modular synthesis of diverse kinase inhibitor libraries. Each substituent serves a distinct and critical purpose:
-
The Pyrimidine Core : Provides the fundamental hinge-binding motif.
-
C2-Chloro Group : Acts as a primary site for nucleophilic aromatic substitution (SNAr), enabling the introduction of key amine side chains that often form hydrogen bonds with the kinase hinge.[6]
-
C5-Bromo Group : Serves as a prime handle for transition metal-catalyzed cross-coupling reactions, allowing for the installation of a wide variety of aryl and heteroaryl moieties that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby modulating potency and selectivity.[6][7]
-
C4-Isobutoxy Group : This group provides a significant advantage over simpler alkoxy groups. Its branched, lipophilic nature can enhance metabolic stability by sterically hindering O-dealkylation, improve cell permeability, and fine-tune the compound's solubility profile.
The differential reactivity between the C2-chloro and C5-bromo positions is the lynchpin of its synthetic utility, enabling chemists to perform sequential, site-selective modifications to rapidly build structure-activity relationships (SAR).
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental for safe handling and successful reaction setup.
| Property | Value | Notes |
| Molecular Formula | C₉H₁₁BrClN₂O | - |
| Molecular Weight | 278.56 g/mol | - |
| Appearance | Expected to be an off-white to pale solid | Based on analogous compounds like 5-bromo-2-chloro-4-methylpyrimidine. |
| Solubility | Soluble in common organic solvents (DMF, DMSO, Dioxane, THF) | High solubility in polar aprotic solvents typically used for cross-coupling and SNAr reactions is expected. |
| Reactivity Profile | C5-Br > C2-Cl in Pd-catalyzed couplings | The C-Br bond is inherently more reactive towards oxidative addition by a Pd(0) catalyst than the C-Cl bond.[8] |
| C2-Cl is susceptible to SNAr | The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C2 position for nucleophilic attack.[6] |
Core Synthetic Strategy: Orthogonal Functionalization
The primary strategy for utilizing this compound is through a two-step, sequential functionalization. The order of these steps can be chosen based on the desired final product and the stability of the coupling partners. The most common and generally more reliable approach is to first functionalize the more reactive C5-bromo position, followed by modification of the C2-chloro position.
Caption: Sequential functionalization strategy for this compound.
Experimental Protocols: Key Transformations
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the palladium-catalyzed C-C bond formation at the C5-position, leveraging the higher reactivity of the C-Br bond.[9][10][11]
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of aryl bromides.
-
Base: An aqueous solution of Na₂CO₃ or K₂CO₃ is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[12]
-
Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is required to dissolve both the organic-soluble pyrimidine and the water-soluble inorganic base.
-
Inert Atmosphere: Degassing the solvent and maintaining the reaction under Argon or Nitrogen is critical to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 v/v). Subsequently, add the base (e.g., Na₂CO₃, 2.0-3.0 equiv.) as a solid or a degassed aqueous solution.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-chloro-4-isobutoxypyrimidine intermediate.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol installs the amine functionality at the C2 position, a crucial step for creating the hinge-binding moiety of the kinase inhibitor.[8][13][14]
Causality Behind Choices:
-
Catalyst/Ligand System: The C2-Cl bond is less reactive than a C-Br bond. Therefore, a more active catalytic system is often required. A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) is highly effective. These ligands promote both the oxidative addition to the C-Cl bond and the final reductive elimination step.[15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, forming the active amide nucleophile in the catalytic cycle.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required as protic solvents would interfere with the strong base and the catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the 5-aryl-2-chloro-4-isobutoxypyrimidine intermediate (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04-0.08 equiv.), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Finally, add the desired primary or secondary amine (1.2-1.5 equiv.).
-
Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Application Context: Targeting Kinase Signaling Pathways
The synthesized 2,5-disubstituted pyrimidine derivatives are designed to inhibit protein kinases, which are key nodes in cellular signaling pathways. Deregulation of these pathways is a hallmark of many cancers. For example, Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[16][17]
Caption: Inhibition of a generic kinase signaling pathway by a synthesized inhibitor.
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its orthogonal reactive sites—the C5-bromo and C2-chloro positions—allow for the controlled, sequential introduction of diverse chemical functionalities through robust and well-understood reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This modularity enables medicinal chemists to efficiently explore vast chemical space, optimizing compounds for potency, selectivity, and pharmacokinetic properties. The protocols and strategic insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this versatile scaffold in the quest for novel therapeutics.
References
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: Current Pharmaceutical Design, 2025 URL: [Link]
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Title: The Chemistry of Progress: Advancements in Acalabrutinib Intermediate Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]
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Title: A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib Source: Organic Process Research & Development, 2018 URL: [Link]
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Title: Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment Source: I.R.I.S. Institutional Research Information System URL: [Link]
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Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry, 2021 URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: PubMed URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib Source: ACS Publications URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors Source: Journal of Medicinal Chemistry, 2011 URL: [Link]
- Title: Process for the preparation of acalabrutinib and its intermediates Source: Google Patents URL
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Title: A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib Source: Organic Process Research & Development, 2018 URL: [Link]
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Title: 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity Source: PubMed URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: 5-Bromo-2-chloropyrimidine undergoes SMC at C5 Source: ResearchGate URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki cross-coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 5-Bromo-2-chloro-4-isobutoxypyrimidine in Agrochemical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Crop Protection
In the competitive landscape of agrochemical research and development, the demand for novel active ingredients with improved efficacy, selectivity, and environmental profiles is relentless. Heterocyclic compounds, particularly pyrimidine derivatives, form the backbone of many commercially successful fungicides, herbicides, and insecticides.[1] Within this class, 5-Bromo-2-chloro-4-isobutoxypyrimidine emerges as a highly versatile and strategic building block for the synthesis of a new generation of crop protection agents.
This technical guide provides an in-depth analysis of the synthetic applications of this compound (CAS No. 1289022-88-3). We will explore its distinct reactivity, which allows for regioselective functionalization, and provide detailed, field-proven protocols for its elaboration into key agrochemical intermediates. These notes are intended for researchers, synthetic chemists, and process development professionals in the agrochemical industry.
The core value of this compound lies in its dual reactive sites. The pyrimidine ring is electron-deficient, which activates the attached halogen atoms for distinct chemical transformations. This differential reactivity is the cornerstone of its synthetic utility:
-
The C2-Chloro Position: This site is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward introduction of amine, alcohol, and thiol moieties, which are prevalent in a wide range of bioactive molecules.
-
The C5-Bromo Position: This position is amenable to a variety of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] This enables the construction of carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex molecular architectures.
The isobutoxy group at the C4 position serves to modulate the electronic properties of the pyrimidine ring and can influence the solubility and biological activity of the final product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 1289022-88-3 |
| Molecular Formula | C₈H₁₀BrClN₂O |
| Molecular Weight | 265.54 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
Synthetic Pathways and Core Transformations
The strategic application of this compound in agrochemical synthesis hinges on the selective manipulation of its two reactive halogen sites. The general workflow involves a stepwise functionalization, typically beginning with a nucleophilic substitution at the C2 position, followed by a cross-coupling reaction at the C5 position.
Caption: General synthetic workflow for agrochemicals.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol describes a general method for the synthesis of 2-amino-5-bromo-4-isobutoxypyrimidine derivatives, which are key intermediates for a variety of agrochemicals. The displacement of the C2-chloride is generally favored over the C5-bromide due to the electronic activation by the adjacent nitrogen atoms of the pyrimidine ring.
Reaction Scheme:
(Illustrative scheme)
Materials:
-
This compound (1.0 eq)
-
Desired amine (primary or secondary, 1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, NMP, or Acetonitrile)
-
Stirring apparatus and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the base and the amine nucleophile to the stirred solution.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-bromo-4-isobutoxypyrimidine derivative.
Causality and Insights: The choice of base is critical; a non-nucleophilic base like DIPEA is often preferred to avoid competitive side reactions. The reaction temperature is a key parameter to control selectivity and reaction rate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol details the cross-coupling of a 2-amino-5-bromo-4-isobutoxypyrimidine intermediate with an arylboronic acid. This C-C bond formation is a powerful tool for introducing complex aryl or heteroaryl moieties, which are often crucial for the biological activity of modern fungicides and herbicides.[2]
Reaction Scheme:
(Illustrative scheme)
Materials:
-
2-Amino-5-bromo-4-isobutoxypyrimidine intermediate (from Protocol 1, 1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Stirring apparatus and inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the 2-amino-5-bromo-4-isobutoxypyrimidine intermediate, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-amino-5-aryl-4-isobutoxypyrimidine.
Causality and Insights: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which allows for this selective functionalization.[3] The choice of palladium catalyst and ligand can be crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.
Applications in the Synthesis of Specific Agrochemical Classes
The disubstituted pyrimidine core synthesized via the protocols above is a key structural motif in several classes of modern agrochemicals.
Fungicides
Many pyrimidine-based fungicides function by inhibiting essential fungal metabolic pathways. The strategic placement of different functional groups, facilitated by the use of this compound, allows for the fine-tuning of the molecule's activity against specific fungal pathogens.
Caption: Logical workflow for fungicide development.
Herbicides
In herbicidal applications, the pyrimidine scaffold can be found in compounds that inhibit key plant enzymes, such as acetolactate synthase (ALS) or photosystem II. The ability to introduce diverse substituents at the C2 and C5 positions of the pyrimidine ring is crucial for optimizing herbicidal activity and crop selectivity.
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined and differential reactivity at the C2 and C5 positions allows for a predictable and modular approach to the construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for the elaboration of this key building block into a diverse range of potential fungicidal, herbicidal, and insecticidal candidates. As the search for next-generation crop protection agents continues, the strategic application of such versatile intermediates will be paramount to the discovery and development of innovative and sustainable solutions for global agriculture.
References
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. 2012. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. 2018. Available from: [Link]
Sources
The Synthetic Chemist's Guide to Nucleophilic Aromatic Substitution on 2-Chloropyrimidines: Principles and Practices
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in blockbuster drugs and bioactive molecules underscores the importance of mastering its chemical manipulation. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on activated halopyrimidines stands out as a robust and versatile method for introducing molecular diversity. This guide provides an in-depth exploration of the experimental procedures for SNAr reactions on 2-chloropyrimidines, blending theoretical principles with field-tested protocols.
I. The Underlying Chemistry: Why 2-Chloropyrimidines are Primed for SNAr
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is inherently electron-deficient. This π-deficiency is the primary driver for its susceptibility to nucleophilic attack, a characteristic that sets it apart from electron-rich aromatic systems like benzene, which favor electrophilic substitution. The two ring nitrogens act as powerful electron-withdrawing groups, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and making the ring carbons electrophilic.
The chlorine atom at the 2-position serves as an excellent leaving group. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1] First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
II. The Mechanism in Motion: A Visual Representation
The classical addition-elimination pathway for SNAr on 2-chloropyrimidine can be visualized as follows:
Caption: The Addition-Elimination Mechanism of SNAr.
III. Practical Protocols: A Benchtop Companion
The following protocols are designed to be adaptable and provide a solid foundation for the synthesis of a variety of 2-substituted pyrimidines.
A. Amination of 2-Chloropyrimidines
The introduction of nitrogen-based nucleophiles is a cornerstone of medicinal chemistry, enabling the synthesis of compounds with diverse biological activities.[3][4]
Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives
This protocol is adapted from a solvent-free method for the synthesis of 2-aminopyrimidine derivatives.[3][4][5]
Materials:
-
Substituted 2-chloropyrimidine (e.g., 2-amino-4,6-dichloropyrimidine)
-
Desired amine (aliphatic or aromatic)
-
Triethylamine (TEA)
-
Distilled water
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask, combine the finely ground 2-chloropyrimidine (1.0 eq.), the desired amine (1.0 eq.), and triethylamine (2.0 eq.).
-
Heat the reaction mixture to 80-90 °C with stirring. The reaction is conducted under solvent-free conditions.[3][4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-aminopyrimidine derivative.[3][4]
Note: In cases where a precipitate does not form upon the addition of water, the water can be removed under reduced pressure, and the resulting crude solid can be purified by crystallization from ethanol.[3][4]
| Reactant (Example) | Nucleophile (Example) | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-amino-4,6-dichloropyrimidine | Aniline | TEA | 80-90 | 6 | 82 |
| 2-amino-4,6-dichloropyrimidine | 4-Bromoaniline | TEA | 80-90 | 6.5 | 80 |
Table 1: Representative examples of the amination of a dichloropyrimidine derivative. Data sourced from[3].
B. Alkoxylation of 2-Chloropyrimidines
The synthesis of 2-alkoxypyrimidines is a common transformation, often achieved by reacting a chloropyrimidine with an alkoxide.
Protocol 2: Synthesis of a 2-Alkoxypyrimidine using Sodium Methoxide
This protocol provides a general method for the introduction of a methoxy group.
Materials:
-
2-Chloropyrimidine
-
Sodium methoxide
-
Absolute ethanol
-
Ice-water bath
Procedure:
-
Dissolve the 2-chloropyrimidine (1.0 eq.) in absolute ethanol in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in an ice-water bath to approximately 2-5 °C.
-
Prepare a solution of sodium methoxide (1.0 eq.) in absolute ethanol.
-
Add the sodium methoxide solution dropwise to the cooled 2-chloropyrimidine solution over a period of 2 hours, maintaining the temperature between 2-5 °C.[6]
-
Continue stirring the reaction mixture in the ice-water bath for an extended period (e.g., 48 hours), monitoring the reaction by TLC.[6]
-
Upon completion, allow the reaction mixture to warm to room temperature.
-
Filter the reaction mixture to collect the precipitated product and wash it with cold absolute ethanol.
-
The filtrate can be concentrated under reduced pressure to recover any dissolved product.
-
Further purification can be achieved by recrystallization or column chromatography.
C. Thiolation of 2-Chloropyrimidines
The introduction of sulfur nucleophiles provides access to another important class of pyrimidine derivatives with applications in drug discovery and materials science.
Protocol 3: General Procedure for the Synthesis of 2-(Alkylthio/Arylthio)pyrimidines
This protocol outlines a general approach for the reaction of 2-chloropyrimidines with thiols.
Materials:
-
2-Chloropyrimidine
-
Desired thiol (alkyl or aryl)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq.) in a suitable polar aprotic solvent.
-
Add the base (1.2 eq.) portion-wise to the thiol solution at 0 °C to form the thiolate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the 2-chloropyrimidine (1.0 eq.) in the same solvent to the thiolate mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Experimental Workflow: From Reaction to Purified Product
The following diagram illustrates a typical workflow for the synthesis and purification of a 2-substituted pyrimidine.
Caption: A generalized experimental workflow for SNAr reactions.
V. Troubleshooting and Key Considerations
-
Regioselectivity: In di- or tri-substituted chloropyrimidines, the position of nucleophilic attack can vary. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[7] However, this selectivity can be influenced by the presence of other substituents on the ring and the nature of the nucleophile.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
-
Base Selection: A non-nucleophilic base, such as triethylamine or potassium carbonate, is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.
-
Reaction Temperature: While some SNAr reactions on highly activated pyrimidines can proceed at room temperature, heating is often necessary to drive the reaction to completion in a reasonable timeframe.[8]
-
Purification: The polarity of the final product will dictate the most appropriate purification method. Column chromatography on silica gel is a versatile technique, while recrystallization can be highly effective for crystalline solids.
By understanding the fundamental principles and employing the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide array of 2-substituted pyrimidines, paving the way for new discoveries in medicinal chemistry and beyond.
VI. References
-
Ahmad, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7855. Available at: [Link]
-
Kappe, C. O. (2000). 2-Chloropyrimidine. Organic Syntheses, Coll. Vol. 10, p.184 (2004); Vol. 77, p.139 (2000). Available at: [Link]
-
Ahmad, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]
-
Lieber, E., Chao, T. S., & Rao, C. N. R. (1957). 4-Amino-1,2,4-triazole. Organic Syntheses, 37, 6. Available at: [Link]
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate. Available at: [Link]
-
Khan Academy. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Colacot, T. J., & Colacot, A. R. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 20(29), 8880-8889. Available at: [Link]
-
ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines. ResearchGate. Available at: [Link]
-
Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents. Available at:
-
Google Patents. (n.d.). CN104387328A - Method of preparing 2-chloropyrimidine. Google Patents. Available at:
-
Dotsenko, V. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(8-9), 853-875. Available at: [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]
-
Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine. Google Patents. Available at:
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video). Khan Academy. Available at: [Link]
-
Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine. Google Patents. Available at:
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
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- 8. youtube.com [youtube.com]
Introduction: The Pyrimidine Core in Modern Chemistry
An Application Guide to the Strategic Functionalization of 5-Bromo-2-chloropyrimidine via Grignard Reactions
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous biologically significant molecules, including nucleic acids and a wide array of therapeutic agents. The strategic functionalization of substituted pyrimidines is therefore a critical task for chemists aiming to create novel compounds with tailored pharmacological profiles. 5-Bromo-2-chloropyrimidine is a particularly valuable starting material, offering two distinct and differentially reactive halogenated sites. This allows for selective, stepwise modifications.
The Grignard reaction, a classic yet powerful tool for carbon-carbon bond formation, provides a direct route to functionalize this important heterocyclic system.[1][2] This guide provides a detailed exploration of two primary Grignard-based strategies for modifying 5-bromo-2-chloropyrimidine: the formation of a pyrimidyl Grignard reagent and the transition metal-catalyzed cross-coupling with an external Grignard reagent (Kumada Coupling). We will delve into the mechanistic underpinnings that govern selectivity and provide detailed, field-proven protocols for researchers.
Part 1: Mechanism, Theory, and Chemoselectivity
The successful application of Grignard chemistry to a dihalogenated substrate like 5-bromo-2-chloropyrimidine hinges on understanding and controlling the chemoselectivity of the reaction. The two halogen atoms, bromine at the C-5 position and chlorine at the C-2 position, exhibit different reactivities.
The Nature of the Carbon-Halogen Bonds
In palladium-catalyzed reactions and direct reactions with magnesium, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[3] This principle is governed by bond dissociation energies; the C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by either a transition metal catalyst or direct insertion of magnesium metal.[2] This inherent difference is the key to achieving selective functionalization at the C-5 position while leaving the C-2 chloro group intact for subsequent transformations.
Pathway A: Formation of a Pyrimidyl Grignard Reagent
This strategy involves the direct reaction of 5-bromo-2-chloropyrimidine with magnesium. Based on the reactivity hierarchy, the magnesium will preferentially insert into the C-5 bromine-carbon bond.
Mechanism of Formation: The formation of a Grignard reagent is understood to be a single electron transfer (SET) process that occurs on the surface of the magnesium metal.[4] The reaction is initiated by the transfer of an electron from the magnesium to the organic halide, generating a radical anion which then fragments to form an organic radical and a halide ion.[5][6]
Two primary methods exist for this transformation:
-
Direct Oxidative Addition: The traditional method using magnesium turnings. While effective for simple aryl halides, it can be sluggish and prone to side reactions with more complex heterocyclic substrates.[2] Initiation often requires activators like iodine or 1,2-dibromoethane.[4]
-
Halogen-Magnesium Exchange: A milder and often more efficient method for preparing functionalized Grignard reagents.[1] It involves treating the aryl halide with a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[7] The exchange equilibrium favors the formation of the more stable aryl Grignard reagent. This method offers superior functional group tolerance and typically proceeds under less forcing conditions.
Pathway B: Cross-Coupling with an External Grignard Reagent (Kumada Coupling)
An alternative to forming a pyrimidyl Grignard is to use 5-bromo-2-chloropyrimidine as an electrophile in a transition metal-catalyzed cross-coupling reaction with a pre-formed external Grignard reagent (e.g., Phenylmagnesium Bromide). This reaction, known as the Kumada-Tamao-Corriu coupling, typically employs nickel or palladium catalysts.[8][9][10]
Catalytic Cycle: The mechanism proceeds through a well-established catalytic cycle:[9][11][12]
-
Oxidative Addition: The low-valent catalyst (e.g., Pd(0) or Ni(0)) inserts into the C-Br bond of the pyrimidine ring. This is the selectivity-determining step, favoring the more reactive C-Br bond.
-
Transmetalation: The organomagnesium reagent transfers its organic group to the metal center, displacing the halide.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active catalyst.
Caption: Reaction pathways for 5-bromo-2-chloropyrimidine.
Part 2: Application Notes and Protocols
Strict adherence to anhydrous and inert atmosphere techniques is paramount for the success of any Grignard reaction.[4][13] All glassware should be oven-dried, and solvents must be anhydrous.
Protocol 1: Selective Formation of (2-Chloropyrimidin-5-yl)magnesium bromide via Bromine-Magnesium Exchange and Reaction with an Electrophile
This protocol is the recommended method for generating the pyrimidyl Grignard reagent due to its mild conditions and high selectivity.[7]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Isopropylmagnesium chloride solution (e.g., 2 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Inert gas (Argon or Nitrogen)
Caption: Experimental workflow for Br-Mg exchange and electrophilic quench.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq) to an oven-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and septum.
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the substrate.
-
Grignard Formation: Cool the solution to the desired temperature (typically between 0 °C and room temperature). Slowly add isopropylmagnesium chloride (1.05 eq) solution dropwise via syringe. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: Allow the mixture to stir for 1-2 hours at room temperature. Formation of the Grignard reagent may be accompanied by a color change.
-
Electrophile Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve the electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous THF. Add the electrophile solution dropwise to the Grignard reagent.
-
Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C. This is an exothermic step.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Kumada Cross-Coupling at the C-5 Position
This protocol describes the palladium-catalyzed reaction between 5-bromo-2-chloropyrimidine and an external Grignard reagent.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Grignard Addition: Cool the mixture to 0 °C. Slowly add the Grignard reagent solution (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight.
-
Quenching & Workup: Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl. Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the product via column chromatography.
Part 3: Data Summary and Troubleshooting
| Parameter | Protocol 1 (Br-Mg Exchange) | Protocol 2 (Kumada Coupling) |
| Reagent | i-PrMgCl (or other exchange reagent) | External Grignard (R-MgX) |
| Catalyst | None | Pd or Ni complex (e.g., Pd(PPh₃)₄) |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Selectivity | High for C5-Br | High for C5-Br (catalyst dependent) |
| Key Advantage | Mild conditions, high functional group tolerance | Access to a wide variety of coupling partners |
| Key Challenge | Requires a pre-formed Grignard for exchange | Catalyst cost and sensitivity |
Troubleshooting Common Issues
| Problem | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | No exotherm, cloudiness, or color change during Grignard formation. | 1. Wet glassware or solvents.[14] 2. Inactive magnesium surface (oxide layer). | 1. Rigorously dry all glassware and use anhydrous solvents.[15] 2. For direct insertion, add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[4][16] Switch to the Br-Mg exchange protocol. |
| Low Product Yield | Isolated product mass is significantly below theoretical. | 1. Incomplete formation of the Grignard reagent. 2. Grignard reagent degraded by trace moisture or air. 3. Side reactions (e.g., enolization if the electrophile is a ketone).[14] | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Ensure a robust inert atmosphere is maintained throughout. 3. Use a less sterically hindered Grignard reagent or electrophile. |
| Formation of Side Products | Multiple spots on TLC; difficult purification. | 1. Wurtz Coupling: The formed Grignard reagent reacts with unreacted 5-bromo-2-chloropyrimidine.[17] 2. Loss of Selectivity: Reaction occurs at the C-2 chloro position. | 1. Use slow, controlled addition of reagents. Maintain low reaction temperatures. The Br-Mg exchange method often minimizes this. 2. Use milder conditions. For Kumada, a Pd catalyst is generally more selective for C-Br than Ni. |
| Dark Brown/Black Solution | Reaction mixture darkens significantly during Grignard formation. | Impurities in reagents or formation of finely divided metal from decomposition or Wurtz coupling.[14] | While often not detrimental to the reaction, ensure high-purity magnesium and halide are used. If yield is affected, consider purification of starting materials. |
References
- Pyrimidines in Medicinal Chemistry.Journal of Medicinal Chemistry, Various Issues. (General knowledge, no specific link)
-
Grignard reagent - Wikipedia. Wikipedia. [Link]
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Ch23: Aryl Grignards. University of Calgary. [Link]
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making Grignard reagents. YouTube. [Link]
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Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters - ACS Publications. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Chemistry – A European Journal. [Link]
-
ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ChemInform. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
-
Kumada coupling - Wikipedia. Wikipedia. [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC - NIH. ACS Omega. [Link]
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
-
Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - MDPI. Molecules. [Link]
-
Kumada Coupling | NROChemistry. NROChemistry. [Link]
-
Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances - Arkivoc. ARKIVOC. [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]
-
Factors Determining the Course and Mechanisms of Grignard Reactions. IV. The Effect of Metallic Halides on the Reaction of Aryl Grignard Reagents and Organic Halides. Journal of the American Chemical Society. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Organic & Biomolecular Chemistry. [Link]
-
Research Article - (NIPER) SAS Nagar. CRIPS. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Synthesis of 5-chloropyridin-2-yl)alkylamides 19. ResearchGate. [Link]
-
5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem - NIH. PubChem. [Link]
-
Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC. Beilstein Journal of Organic Chemistry. [Link]
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- 8. researchgate.net [researchgate.net]
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- 11. Kumada Coupling | NROChemistry [nrochemistry.com]
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- 17. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Lithiation and Functionalization of 5-Bromopyrimidines
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1][2][3] Its prevalence in FDA-approved drugs, from anticancer agents to antivirals, underscores its significance as a "privileged" heterocyclic motif.[4][5] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor for researchers and drug development professionals, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects or material characteristics.[6][7] Among the various substituted pyrimidines, 5-bromopyrimidine stands out as a versatile and highly valuable building block. The bromine atom at the C5 position serves as a reactive handle for a multitude of synthetic transformations, most notably through lithiation via metal-halogen exchange.
This comprehensive guide provides an in-depth exploration of the lithiation and subsequent functionalization of 5-bromopyrimidines. We will delve into the underlying mechanisms, present detailed and field-proven protocols, and offer critical insights into experimental design and optimization.
The Mechanism of Lithiation: A Gateway to C5 Functionalization
The primary route for the lithiation of 5-bromopyrimidine is through a metal-halogen exchange reaction.[8] This process involves the treatment of the aryl bromide with a strong organolithium base, typically at low temperatures, to generate a highly reactive 5-lithiopyrimidine intermediate. This intermediate can then be "trapped" with a wide variety of electrophiles to introduce new functional groups at the C5 position.
Choosing the Right Lithiating Agent: n-BuLi vs. LDA
The selection of the appropriate organolithium reagent is paramount for a successful lithiation. The two most common choices are n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA).
-
n-Butyllithium (n-BuLi): A powerful and commonly used reagent for metal-halogen exchange.[9] Its high basicity and nucleophilicity allow for efficient exchange even at very low temperatures. However, its nucleophilic character can also be a drawback, leading to side reactions such as addition to the pyrimidine ring, particularly if the temperature is not strictly controlled.[10][11]
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base.[10] Its significant steric hindrance minimizes the risk of nucleophilic attack on the pyrimidine ring.[10] While highly effective for deprotonation (C-H lithiation), its use in metal-halogen exchange on 5-bromopyrimidine is less common than n-BuLi, but it can be advantageous when the substrate is sensitive to nucleophilic addition.
For the lithiation of 5-bromopyrimidine, n-BuLi is generally the reagent of choice due to the rapid and efficient nature of the lithium-bromine exchange.[8][12]
The Critical Role of Temperature
Temperature control is arguably the most critical parameter in the lithiation of 5-bromopyrimidines. The reaction is typically conducted at cryogenic temperatures (-78 °C to -100 °C) for several key reasons:
-
Stability of the Lithiated Intermediate: The 5-lithiopyrimidine species is highly reactive and can be unstable at higher temperatures, leading to decomposition or unwanted side reactions.[13][14]
-
Minimizing Side Reactions: Low temperatures suppress potential side reactions, such as the nucleophilic addition of n-BuLi to the pyrimidine ring.[15]
-
Kinetic Control: The metal-halogen exchange is a very fast process, and low temperatures allow for better kinetic control over the reaction.[8]
The following diagram illustrates the general mechanism of lithiation and subsequent functionalization of 5-bromopyrimidine.
Caption: Mechanism of Lithiation and Functionalization.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the lithiation of 5-bromopyrimidine and its subsequent functionalization with various electrophiles.
General Considerations and Best Practices
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and air. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Solvent Choice: Tetrahydrofuran (THF) is the most common solvent for these reactions due to its ability to solvate the organolithium species and its low freezing point.
-
Titration of Organolithium Reagents: The concentration of commercially available organolithium reagents can vary. It is highly recommended to titrate the solution before use to ensure accurate stoichiometry.
-
Safety Precautions: Organolithium reagents are pyrophoric and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: General Procedure for the Lithiation of 5-Bromopyrimidine
This protocol describes the in-situ generation of the 5-lithiopyrimidine intermediate.
Materials:
| Reagent/Material | Grade | Supplier |
| 5-Bromopyrimidine | ≥98% | Commercially Available |
| n-Butyllithium | Solution in hexanes | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Oven-dried round-bottom flask with stir bar | - | - |
| Syringes and needles | - | - |
| Inert gas supply (Argon or Nitrogen) | High purity | - |
Procedure:
-
Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Inert Atmosphere: Flame-dry the flask under a stream of inert gas and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF (to a concentration of ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the 5-lithiopyrimidine intermediate is typically rapid. The solution is now ready for the addition of an electrophile as described in Protocol 2.
Protocol 2: Functionalization of 5-Lithiopyrimidine with Electrophiles
This protocol outlines the general procedure for trapping the 5-lithiopyrimidine intermediate with an electrophile.
Procedure:
-
Electrophile Preparation: In a separate, dry flask, dissolve the chosen electrophile (1.1 - 1.5 eq) in anhydrous THF.
-
Electrophilic Quench: Slowly add the solution of the electrophile to the freshly prepared 5-lithiopyrimidine solution at -78 °C via syringe or cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the lithiated intermediate.
-
Quenching: Slowly quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the reaction mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-functionalized pyrimidine.
Workflow for Lithiation and Functionalization
The following diagram outlines the experimental workflow.
Caption: Experimental Workflow Diagram.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Low or no yield | - Inactive organolithium reagent- Presence of moisture or air- Impure starting materials | - Titrate the n-BuLi solution before use.- Ensure all glassware is rigorously dried and the system is under a positive pressure of inert gas.- Use high-purity, anhydrous solvents and reagents. |
| Mixture of products, including starting material | - Incomplete lithiation- Insufficient amount of electrophile | - Increase the amount of n-BuLi slightly (e.g., to 1.1 eq).- Extend the stirring time after n-BuLi addition.- Increase the equivalents of the electrophile (e.g., to 1.5 eq). |
| Formation of side products (e.g., from nucleophilic addition of BuLi) | - Reaction temperature too high | - Maintain a strict temperature of -78 °C or lower during the addition of n-BuLi and the electrophile.[15] - Consider using a more sterically hindered base like t-BuLi if side reactions persist.[16] |
| Difficulty in purification | - Formation of byproducts from side reactions | - Optimize reaction conditions to minimize byproduct formation.- Employ alternative purification techniques (e.g., preparative TLC, HPLC). |
Scope of Electrophiles
A wide variety of electrophiles can be used to trap the 5-lithiopyrimidine intermediate, leading to a diverse range of functionalized products.
| Electrophile | Product Type | Example | Typical Yield Range |
| Aldehydes/Ketones | Secondary/Tertiary Alcohols | Benzaldehyde | 60-90% |
| Alkyl Halides | Alkylated Pyrimidines | Iodomethane | 50-80% |
| Carbon Dioxide (CO₂) | Carboxylic Acids | Dry Ice | 70-95% |
| N,N-Dimethylformamide (DMF) | Aldehydes | DMF | 65-85% |
| Disulfides | Thioethers | Dimethyl disulfide | 70-90% |
| Trialkylsilyl Chlorides | Silylated Pyrimidines | Trimethylsilyl chloride | 80-95% |
| Trialkyltin Chlorides | Stannylated Pyrimidines | Tributyltin chloride | 75-90% |
Conclusion
The lithiation of 5-bromopyrimidine via metal-halogen exchange is a robust and versatile strategy for the synthesis of a wide array of functionalized pyrimidines. By carefully controlling reaction parameters, particularly temperature and stoichiometry, and by adhering to strict anhydrous and inert techniques, researchers can efficiently generate the key 5-lithiopyrimidine intermediate. The subsequent trapping with a diverse range of electrophiles opens the door to novel molecular architectures for applications in drug discovery, agrochemicals, and materials science. This guide provides a solid foundation for the successful implementation of this powerful synthetic methodology.
References
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central.
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme E-Books & E-Journals.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- Recent Advances in Direct C–H Functionaliz
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Applic
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
- The lithiation of pyrimidines and sub se quent reaction with tin or silyl halides is covered in Seetion 6.2.1.1.4.4.2. Mercu. Thieme.
- Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors. Benchchem.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- A Comparative Guide to Butyllithium and Lithium Diisopropylamide (LDA)
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.
- Optimization of Organolithium Reactions.
- The Lithium–Halogen Exchange Reaction in Process Chemistry.
- C–H functionalization of pyridines. Royal Society of Chemistry.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. brainly.com.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?
- 5-Bromopyrimidine: A Versatile Building Block for Advanced M
- Metal–halogen exchange. Wikipedia.
- Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autoc
- Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec.
- Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide.
- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube.
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.
- Study on the reaction mechanism of C-6 lithiation of pyrimidine nucleosides by using lithium hexamethyldisilazide as a base. PubMed.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
- Mechanism of aromatic lithiation reactions-Importance of steric factors. Indian Academy of Sciences.
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2 - Norwegian Research Inform
- Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene.
- Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The College of New Jersey.
- Strongly trapping soluble lithium polysulfides using polar cysteamine groups for highly stable lithium sulfur b
- Reduction of Pyrimidine Derivatives by LiAlH 4.
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Halogenated pyrimidines as radiosensitizers for high-LET radi
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- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 5-Bromo-2-chloro-4-isobutoxypyrimidine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-chloro-4-isobutoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, improve yield, and troubleshoot common issues encountered with this specific heterocyclic substrate. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Introduction: Navigating the Reactivity of a Dihalogenated Pyrimidine
This compound is a valuable building block, offering two distinct electrophilic sites for sequential functionalization. The inherent reactivity difference between the C-Br and C-Cl bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the oxidative addition step generally follows the reactivity trend: C–I > C–Br > C–Cl.[1][2] Therefore, the C-Br bond at the 5-position is the more reactive site, allowing for selective initial coupling under carefully controlled conditions.
The electron-deficient nature of the pyrimidine ring activates both halogen substituents towards oxidative addition compared to their carbocyclic analogs.[3][4][5] This guide will walk you through harnessing this reactivity for selective, high-yield synthesis.
Troubleshooting Guide: From Low Conversion to Unwanted Byproducts
This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and corrective actions.
Q1: My reaction has stalled, showing low conversion of the starting material. What are the likely causes and how can I fix it?
Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction kinetics.
-
Root Cause Analysis:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not maintained under a strict inert atmosphere.[6] Trace oxygen can lead to the formation of palladium black and loss of catalytic activity.[7] Additionally, impurities in reagents or solvents (e.g., peroxides in THF/dioxane) can poison the catalyst.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions. This initial step is critical for the catalytic cycle to begin.[8]
-
Poor Solubility: Heterogeneous reaction mixtures with poor mixing can lead to slow kinetics. If any of your reagents (substrate, boronic acid, or base) are not adequately dissolved or suspended, the reaction rate will suffer.[9]
-
Insufficient Thermal Energy: The reaction may simply be too slow at the current temperature, especially if coupling to the less reactive C-Cl bond or using a sterically hindered boronic acid.
-
-
Corrective Actions:
-
Improve Inert Atmosphere: Ensure your solvents are thoroughly degassed (e-g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[6][10] Maintain a positive pressure of high-purity argon or nitrogen throughout the reaction setup and duration.
-
Select a More Robust Catalyst System: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a modern Pd(II) pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) that promotes both facile reduction to Pd(0) and rapid oxidative addition.[1][11] These ligands are particularly effective for activating C-Cl bonds.[11][12]
-
Enhance Stirring and Solubility: Use a powerful magnetic stir plate and a properly sized stir bar to ensure vigorous mixing, especially for biphasic reactions.[6][13] If solubility is an issue, consider a different solvent system. (See Table 2).
-
Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. Microwave irradiation is an excellent technique for safely and rapidly heating reactions, often leading to dramatically reduced reaction times and improved yields.[14][15]
-
Q2: I'm observing a significant amount of a dehalogenated byproduct, 2-chloro-4-isobutoxypyrimidine. Why is this happening and how can I prevent it?
The formation of a dehalogenated (or hydrodehalogenated) byproduct is a classic side reaction where the halide is replaced by a hydrogen atom.[6]
-
Root Cause Analysis:
-
Hydride Source: After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source, followed by reductive elimination to yield the dehalogenated arene. Common hydride sources include amines (if used as a base), alcohols (solvent), or even water under certain conditions.[16]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to the hydride transfer, dehalogenation becomes more competitive.
-
-
Corrective Actions:
-
Choice of Base and Solvent: Avoid using amine bases like triethylamine if dehalogenation is observed. Inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred.[1][17] If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or toluene.
-
Accelerate Transmetalation: The rate of transmetalation is highly dependent on the base. A stronger, anhydrous base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃, as it more readily facilitates the formation of the active boronate species.[17][18]
-
Use a Boronic Ester: Boronic acids can sometimes be a source of protons. Switching to a more stable boronic ester derivative, like a pinacol ester (BPin), can reduce the propensity for both dehalogenation and protodeboronation.[6]
-
Q3: My main product is contaminated with homocoupled biaryl (from my boronic acid) and/or a dimer of my pyrimidine starting material. What causes this?
Homocoupling is another common side reaction that consumes starting materials and complicates purification.[7]
-
Root Cause Analysis:
-
Boronic Acid Homocoupling: This is often mediated by Pd(II) species in the presence of oxygen. If your inert atmosphere is compromised, this side reaction is more likely.
-
Aryl Halide Homocoupling: This can occur if the generation of the active Pd(0) catalyst is slow, allowing for side reactions involving the Pd(II) pre-catalyst.
-
-
Corrective Actions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents (including water) and the reaction headspace are free of oxygen.[13]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize side reactions involving Pd(II) pre-catalysts.
-
Employ Bulky Ligands: Sterically demanding phosphine ligands can disfavor the formation of intermediates that lead to homocoupling.[13]
-
Q4: I am trying to perform a selective coupling at the C5-Br position, but I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?
Achieving selectivity relies on exploiting the inherent reactivity difference between the C-Br and C-Cl bonds. Getting di-substitution means your conditions are too harsh for the C-Cl bond to remain intact.
-
Root Cause Analysis:
-
High Temperature: Higher temperatures provide the necessary activation energy to facilitate oxidative addition into the stronger C-Cl bond.[1]
-
Overly Active Catalyst System: Highly electron-rich and bulky ligands, which are excellent for activating chlorides, may be too active for this selective transformation, leading to a loss of selectivity.
-
Extended Reaction Time: Allowing the reaction to proceed for too long after the initial C-Br coupling is complete will inevitably lead to the slower reaction at the C-Cl position.
-
-
Corrective Actions:
-
Lower the Reaction Temperature: Start at a milder temperature (e.g., 60-80 °C) to favor the kinetically preferred C-Br activation.
-
Use a "Classic" Catalyst: A less forcing catalyst system, such as Pd(PPh₃)₄, is often sufficient for C-Br coupling and less likely to activate the C-Cl bond under mild conditions.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the mono-substituted product is maximized and before significant di-substituted product begins to form.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid to ensure it is consumed before significant C-Cl coupling can occur.
-
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is the best starting point for this substrate?
For a selective coupling at the C5-Br position, Pd(PPh₃)₄ is an excellent and reliable starting point due to its moderate reactivity.[1] For coupling at the less reactive C2-Cl position (after the C5 position has been functionalized), a more robust system is required. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is recommended.[1][11] These ligands increase the electron density on the palladium center, facilitating the oxidative addition into the stronger C-Cl bond.[11]
Q: How do I choose the right base for my reaction?
The base plays multiple critical roles, including activating the boronic acid for transmetalation and neutralizing the acid generated during the cycle.[18] The choice depends on the sensitivity of your substrate and the desired reactivity.
| Base | Typical Equivalents | Common Use Case & Rationale | Potential Downsides |
| K₂CO₃ | 2.0 | A reliable, all-purpose base for general couplings. Often used in aqueous/organic solvent mixtures.[13][17] | Can be less effective for difficult couplings; moderate basicity. |
| K₃PO₄ | 2.0 - 3.0 | Excellent for base-sensitive functional groups and often enhances reaction rates. Can be used under anhydrous conditions.[1][17] | More expensive than carbonates. |
| Cs₂CO₃ | 2.0 | A highly effective base that often provides superior yields, especially for challenging substrates.[17] Its high solubility in organic solvents can be advantageous. | Significantly more expensive. |
| Organic Bases (e.g., Et₃N) | 3.0 | Generally less effective for Suzuki couplings and can be a source of hydrides, leading to dehalogenation.[17] | Not recommended unless specific literature supports its use. |
Q: What is the best solvent system?
A mixture of an organic solvent with water is most common, as it helps dissolve both the organic substrate and the inorganic base.[1]
| Solvent System | Typical Ratio | Properties & Use Case |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | A very common and effective system for a wide range of Suzuki couplings.[1][15] |
| Toluene / H₂O | 4:1 to 10:1 | Good for higher temperature reactions. Biphasic nature requires vigorous stirring.[1][9] |
| THF / H₂O | 4:1 | Lower boiling point, suitable for milder conditions. Can also form peroxides.[9][19] |
| DMF or DMAc (anhydrous) | - | Used in specific cases, often with anhydrous bases like K₃PO₄. High boiling points allow for high reaction temperatures. |
Q: What is protodeboronation and how can I avoid it?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[7] This is often promoted by aqueous base and heat.[6] For particularly sensitive boronic acids (e.g., some electron-deficient heteroaryl boronic acids), this can be a major cause of low yield.
-
Mitigation Strategies:
-
Use a more stable boronic ester , such as a pinacol ester (BPin).[6][13]
-
Employ anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane.[13]
-
Use milder reaction conditions (lower temperature, shorter reaction time).
-
In some advanced cases, base-free "cationic" Suzuki coupling protocols have been developed for acutely base-sensitive substrates.[20][21]
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care.
Protocol 1: Selective Mono-Coupling at the C5-Position (C-Br)
This protocol is designed to favor selective coupling at the more reactive C-Br bond.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of the higher Rf (less polar) product.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-4-isobutoxypyrimidine.
Protocol 2: Coupling at the C2-Position (C-Cl) of a Mono-Substituted Pyrimidine
This protocol assumes the C5-position has already been functionalized and uses more forcing conditions to activate the C-Cl bond.
-
Reaction Setup: To a microwave reaction vial containing a magnetic stir bar, add the 5-aryl-2-chloro-4-isobutoxypyrimidine substrate (1.0 equiv.), the desired arylboronic acid or ester (1.5 equiv.), and powdered, anhydrous potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.05 equiv., 5 mol%). The use of a pre-catalyst simplifies setup and ensures efficient generation of the active Pd(0) species.[22]
-
Inert Atmosphere: Briefly purge the vial with argon or nitrogen before sealing the cap.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., in a 10:1 ratio).
-
Reaction: Place the vial in a microwave reactor. Heat to 120 °C for 30-60 minutes.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. Due to the higher temperature and more active catalyst, expect a faster reaction time.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
The Journal of Organic Chemistry. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
HAL open science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
NIH National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ResearchGate. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Reddit. Problems with Suzuki coupling : r/Chempros. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
-
ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
-
Royal Society of Chemistry. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
NIH National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. [Link]
-
NIH National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Buchwald-Hartwig Amination of Dihalopyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of dihalopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Dihalopyrimidines, while valuable synthons, are electron-deficient and present unique challenges, including multiple reactive sites and a propensity for undesired side reactions.
This document moves beyond standard protocols to provide in-depth troubleshooting strategies and answers to frequently encountered issues, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Hydrodehalogenation is My Major Byproduct
Q: My primary side product is the mono- or di-hydrodehalogenated pyrimidine, where one or both halogens are replaced by hydrogen. What causes this, and how can I suppress it?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient heteroaryl halides.[1] It typically arises from a competing pathway in the catalytic cycle: β-hydride elimination from the palladium-amido intermediate. This pathway becomes competitive with the desired C-N bond-forming reductive elimination.[2]
Mechanistic Cause:
The key competition is between Reductive Elimination (product formation) and β-Hydride Elimination (side product formation). The latter is favored when the reductive elimination step is slow or when a source of hydride is available.
Caption: Competing pathways: Reductive Elimination vs. β-Hydride Elimination.
Troubleshooting Strategies:
-
Ligand Selection is Critical: The ligand's steric bulk and electronic properties are your primary tools.
-
Increase Steric Bulk: Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[3] These ligands create a sterically congested environment around the palladium center, which accelerates the C-N reductive elimination step, allowing it to outcompete β-hydride elimination.[3]
-
Rationale: The transition state for reductive elimination is more compact and is favored by bulky ligands that push the aryl and amido groups together.
-
-
Optimize the Base: Strong bases can sometimes promote side reactions.
-
Switch to a Weaker Base: If using a strong base like NaOtBu or LHMDS, consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[4][5]
-
Rationale: While this may require higher temperatures or longer reaction times, weaker bases can minimize substrate or product decomposition that might indirectly feed into the hydrodehalogenation pathway.[5] Strong bases can also generate trace amounts of palladium hydride species from solvent or amine decomposition.
-
-
Lower the Reaction Temperature: High temperatures can increase the rate of side reactions.
-
Action: After finding suitable catalyst/ligand/base conditions, try reducing the temperature by 10-20 °C.[6] This can often decrease the rate of hydrodehalogenation more significantly than the rate of the desired C-N coupling.
-
-
Consider the Halide: Aryl chlorides can be more prone to hydrodehalogenation than bromides. If your synthesis allows, using a dibromo pyrimidine instead of a dichloro pyrimidine can sometimes be beneficial as the C-Br bond is generally more reactive towards oxidative addition.[7]
Issue 2: Poor or No Regioselectivity with Unsymmetrical Dihalopyrimidines
Q: I am using 2,4-dichloropyrimidine and getting a mixture of C2 and C4 aminated products that are difficult to separate. How can I achieve selective mono-amination?
A: This is a classic challenge. The electronic properties of the pyrimidine ring inherently make the C4 position more electrophilic and thus more susceptible to nucleophilic attack. However, in palladium-catalyzed reactions, steric and catalytic factors can lead to mixtures. The Buchwald-Hartwig amination offers a significant advantage over classical SNAr for controlling this selectivity.[8]
Controlling Factors:
-
C4-Selectivity (Generally Favored): The C4 position is electronically activated by both ring nitrogens.
-
C2-Selectivity: Can be achieved under specific catalytic conditions where the catalyst's steric bulk directs it to the less hindered C2 position, or where chelation control is possible.
Caption: Buchwald-Hartwig offers superior regioselectivity over SNAr.
Troubleshooting Strategies:
-
Leverage the Buchwald-Hartwig Advantage: For C4 selectivity, palladium catalysis is demonstrably superior to SNAr conditions. A study on 6-aryl-2,4-dichloropyrimidine showed a >99:1 C4:C2 ratio with a Pd(OAc)₂/dppb catalyst system, compared to a 70:30 ratio under SNAr conditions.[8][9]
-
Ligand Choice for Selectivity:
-
For C4-Selectivity: Bidentate phosphine ligands like dppf (diphenylphosphinoferrocene) or BINAP can enhance selectivity for the more electronically favored C4 position.[2]
-
For C2-Selectivity: Achieving high C2 selectivity is more challenging but has been reported. It often requires a sterically demanding ligand that favors approach at the less hindered C2 position. Highly regioselective amination at C2 of 2,4-dichloropyridine has been achieved with a Xantphos-based catalyst.[10] This principle can be applied to pyrimidines.
-
-
Base and Solvent System:
-
A combination of LiHMDS as the base in THF at low temperatures (e.g., 0 °C) has been shown to provide excellent C4 selectivity.[8]
-
Rationale: LiHMDS may complex with the amine to form the active nucleophile in the catalytic cycle, and the low temperature helps to lock in the kinetic selectivity for the more reactive site.[9]
-
Optimized Protocol for C4-Selective Mono-amination:
(Adapted from Jonckers et al. for 6-aryl-2,4-dichloropyrimidine)[8]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (argon), add Palladium(II) acetate (0.02 equiv) and 1,4-Bis(diphenylphosphino)butane (dppb) (0.02 equiv).
-
Reagent Addition: Add the 2,4-dichloropyrimidine substrate (1.0 equiv) and anhydrous THF.
-
Amine & Base: In a separate flask, pre-mix the amine (1.1 equiv) with LiHMDS (1.0 M in THF, 2.0 equiv) at 0 °C for 15 minutes.
-
Reaction: Slowly add the pre-mixed amine/base solution to the catalyst/substrate mixture at 0 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., EtOAc), dry, and purify by column chromatography.
Issue 3: Double Amination or Homocoupling Dominates
Q: I am trying to perform a mono-amination, but I'm getting significant amounts of the di-aminated pyrimidine. In other cases, I see homocoupling of my amine. What can be done?
A: These side reactions arise from the high reactivity of the system. Double amination occurs when the mono-aminated product, which is often more electron-rich and activated, reacts faster than the starting dihalopyrimidine. Amine homocoupling is less common but can occur under harsh conditions.
Troubleshooting Strategies:
-
Control Stoichiometry:
-
Action: Use a slight excess, but not a large excess, of the amine (e.g., 1.05-1.1 equivalents). Use the dihalopyrimidine as the limiting reagent.
-
Rationale: This minimizes the amount of available amine to react a second time after the initial mono-amination is complete.
-
-
Lower the Temperature:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or 0 °C if possible).
-
Rationale: The second amination step often has a higher activation energy. Lowering the temperature can therefore favor the first reaction kinetically.
-
-
Slow Addition of the Amine:
-
Action: Add the amine (or the pre-mixed amine/base solution) slowly via syringe pump over several hours to the reaction mixture containing the catalyst and dihalopyrimidine.
-
Rationale: This keeps the instantaneous concentration of the amine low, favoring the reaction with the more abundant dihalopyrimidine over the newly formed mono-aminated product.
-
-
Ligand Modification to Prevent Bis-Arylation: For primary amines, which can undergo bis-arylation (coupling with two pyrimidine molecules), using a bidentate ligand like BINAP can help minimize this side reaction.[9]
Frequently Asked Questions (FAQs)
Q1: Which base should I start with for a new dihalopyrimidine system?
A: The choice of base is a balance between reactivity and functional group tolerance.[5]
| Base | Advantages | Disadvantages | Best For... |
| NaOtBu | High reactivity, allows for lower catalyst loadings and temperatures.[4] | Incompatible with base-sensitive functional groups (esters, nitro groups).[5] | Robust substrates where speed and high conversion are critical. |
| LHMDS | Allows for the use of substrates with protic functional groups (e.g., -OH, -NH₂).[5] | Solid is air-sensitive; can be incompatible with some groups at high temps.[5] | Substrates with unprotected acidic protons. |
| Cs₂CO₃ / K₃PO₄ | Excellent functional group tolerance.[11] | Often requires higher catalyst loadings and longer reaction times/higher temps. Can be difficult to stir on a large scale.[5] | Sensitive, multi-functionalized substrates common in drug discovery. |
Recommendation: Start with NaOtBu for simple, robust substrates. For complex, functionalized molecules, start by screening Cs₂CO₃ or K₃PO₄ .
Q2: My reaction is stalled at low conversion. What are the likely causes?
A: Stalled reactions are typically due to catalyst deactivation or inhibition. Electron-rich N-heterocycles are known to coordinate strongly to the palladium center, displacing the phosphine ligand and deactivating the catalyst.[12]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low conversion.
Q3: Why is it important to use a palladium pre-catalyst?
A: Using sources like Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0) species, which can be inefficient and unreliable.[4] Pre-catalysts are stable Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) catalyst upon exposure to the base.[4] This leads to more reproducible results, lower catalyst loadings, and often cleaner reactions.
References
- Barluenga, J., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24).
- WuXi AppTec (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- The Organic Chemistry Tutor (2012).
- Wikipedia (n.d.).
- Jonckers, T. H. M., et al. (2002). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 4(10), 1763–1766.
- ResearchGate (2014).
- Reddit (2018).
- NIH (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
- ResearchGate (n.d.). Effect of various bases in the Buchwald coupling reaction. Table 3.
- Chemistry LibreTexts (2023).
- BenchChem (2025).
- NIH (n.d.).
- ResearchGate (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- NIH (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- WordPress (n.d.).
- BenchChem (2025).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Beilstein Journal of Organic Chemistry (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in Selective C-N Bond Formation on Pyrimidine Rings
Welcome to the technical support center dedicated to overcoming the hurdles of C-N bond formation on pyrimidine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Pyrimidines are a cornerstone of countless pharmaceuticals, making the reliable and selective formation of C-N bonds a paramount challenge in drug discovery and development.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the underlying chemical principles to not only solve immediate experimental problems but also to build a robust understanding for future synthetic design.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common foundational questions regarding C-N bond formation on pyrimidines, setting the stage for more complex troubleshooting.
Question 1: Why is C-N bond formation on pyrimidine rings so challenging compared to carbocyclic aromatic rings?
Answer: The difficulty arises primarily from the inherent electronic properties of the pyrimidine ring. As a heteroaromatic system containing two electron-withdrawing nitrogen atoms, the ring is significantly electron-deficient (π-deficient). This has several consequences:
-
Deactivation in Cross-Coupling: The electron-deficient nature of the pyrimidine ring can make it a poor substrate for standard oxidative addition steps in catalytic cycles like the Buchwald-Hartwig amination. The C-X (X = Cl, Br, I) bond is polarized, but the overall ring electronics can hinder the initial interaction with the low-valent metal catalyst (e.g., Pd(0)).
-
Competing SNAr Reactions: The same electron deficiency that hinders cross-coupling makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, especially at positions activated by the ring nitrogens (C2, C4, C6). This can lead to undesired side products if the reaction conditions are not carefully controlled.
-
Basicity and Catalyst Inhibition: The pyrimidine ring's nitrogen atoms are basic and can act as ligands, potentially coordinating to the metal center of the catalyst. This can lead to catalyst inhibition or deactivation, slowing down or completely stalling the desired reaction.
Question 2: What are the primary methods for forming C-N bonds on pyrimidines, and how do I choose between them?
Answer: The three most common strategies are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann Condensation. The choice depends critically on the substitution pattern of your pyrimidine and the nature of your amine.
| Method | Typical Substrate | Nucleophile | Conditions | Key Advantages | Key Limitations |
| SNAr | Pyrimidine with a good leaving group (e.g., Cl, F, SO2Me) at an activated position (C2, C4, C6). | Strong nucleophiles (e.g., primary/secondary aliphatic amines). | Often mild, can be base-free or use weak bases (e.g., DIPEA, K2CO3). | Metal-free, inexpensive, good for activated positions. | Limited to activated positions; not suitable for weak nucleophiles (e.g., anilines, amides). |
| Buchwald-Hartwig | Pyrimidine with a halide (Cl, Br, I) or triflate at any position. | Wide range of amines, amides, carbamates. | Pd or Cu catalyst, phosphine ligand, strong base (e.g., NaOtBu, LHMDS). | Broad substrate scope, applicable to unactivated positions (C5), generally high-yielding. | Cost of catalyst/ligand, sensitivity to air/moisture, potential for side reactions. |
| Ullmann | Pyrimidine with a halide (usually I or Br). | Amines, amides. | High temperatures, stoichiometric copper catalyst, strong base. | Classic method, can be effective for certain substrates. | Harsh conditions, often requires high catalyst loading, limited functional group tolerance. |
A decision-making workflow for selecting the appropriate method is illustrated below.
Caption: A workflow for troubleshooting SNAr regioselectivity.
References
-
Title: A review on the synthesis of 2,4,5-trisubstituted pyrimidines Source: ScienceDirect URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry (Carey & Giuliano), 11th ed. (Illustrative textbook source) URL: [Link]
-
Title: Palladium-Catalyzed Amination of 2-Chloropyrimidines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Biaryl- and Biphenyl-Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews URL: [Link]
-
Title: The Ullmann Reaction Source: Chemical Reviews URL: [Link]
Technical Support Center: Improving Regioselectivity in Palladium-Catalyzed Cross-Coupling of Pyrimidines
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling of Pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis and modification of pyrimidine derivatives. The pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its selective functionalization is critical for the rapid development of novel molecular entities.[1][2][3]
This guide provides in-depth technical advice, explaining the causality behind experimental choices to empower you to overcome challenges in achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the cross-coupling of dihalopyrimidines so challenging?
A: The regioselectivity in cross-coupling reactions of dihalopyrimidines is governed by a delicate interplay of electronic and steric factors.[4][5] The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which influences the electron density at each carbon position and, consequently, the reactivity of the attached halogens. Generally, the order of reactivity for Suzuki-Miyaura couplings on an unsubstituted pyrimidine core is C4/C6 > C2 > C5.[4] However, this intrinsic reactivity can be modulated or even overridden by the choice of catalyst, ligands, and reaction conditions, as well as by substituents already present on the pyrimidine ring.[1][4]
Q2: I have a 2,4-dichloropyrimidine. Which position is expected to react first in a standard Suzuki-Miyaura coupling?
A: For 2,4-dichloropyrimidines, the C4 position is generally more reactive and will typically undergo cross-coupling first under standard conditions (e.g., using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts).[2][3][4] This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[3]
Q3: Can I reverse the "natural" selectivity of a 2,4-dichloropyrimidine to favor reaction at the C2 position?
A: Yes, inverting the conventional C4 selectivity is possible, though it requires specific strategies. While Suzuki couplings tend to favor C4, certain C-S coupling reactions have been shown to exhibit high C2 selectivity.[1] For other coupling types, like Buchwald-Hartwig amination, specific ligands such as Xantphos have been employed to direct the reaction to the C2 position on dichloropyridines, a related substrate class.[6][7] The key is to move away from "standard conditions" and explore more specialized catalyst/ligand systems.
Q4: My reaction is giving me a mixture of regioisomers. What is the first thing I should investigate?
A: The first and most impactful variable to investigate is the palladium ligand . The steric and electronic properties of the ligand play a crucial role in the oxidative addition step of the catalytic cycle, which is often where the regioselectivity is determined.[4][8][9] A systematic screening of ligands with varying bulk and electron-donating properties is the most effective initial step to improve selectivity.[7]
Q5: What is C-H activation, and how does it compete with C-X coupling?
A: C-H activation is a reaction where a typically inert carbon-hydrogen bond is cleaved and functionalized.[10][11] In pyrimidine chemistry, this can compete with the desired cross-coupling at a carbon-halogen (C-X) bond. This is particularly relevant when using directing groups on the pyrimidine substrate, which can guide the palladium catalyst to a specific C-H bond.[12][13][14] If you are observing unexpected byproducts, consider the possibility of competitive C-H activation, especially if your substrate contains functional groups known to direct such reactions (e.g., pyridyl, amide).[15][16][17]
Troubleshooting Guide: From Mixed Isomers to Pure Product
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or Non-Existent Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyrimidines
You are running a Suzuki-Miyaura reaction on a dichloropyrimidine and obtaining a mixture of the C2 and C4-coupled products, or the selectivity is low.
Causality Analysis
The regiochemical outcome of the Suzuki-Miyaura coupling is primarily determined during the oxidative addition step. The palladium(0) catalyst can insert into either C-Cl bond. The relative rates of these two competing pathways dictate the product ratio. Standard phosphine ligands like PPh₃ or dppf often provide only moderate selectivity because the energy barrier for oxidative addition at either site is similar.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Solutions
-
Systematic Ligand Screening: This is the most critical step. The choice of ligand can dramatically influence the outcome.[4][8]
-
To Enhance "Innate" C4 Selectivity: For 2,4-dichloropyrimidines, very sterically hindered N-heterocyclic carbene (NHC) ligands like IPr can significantly favor C4 coupling.[7][8]
-
To Invert Selectivity (Favor C2): While more challenging for Suzuki, exploring different ligand classes is key. For the related 2,4-dichloropyridines, ligands like QPhos showed modest C4 preference, while dppf favored the conventional C2 product.[8] This highlights that ligand effects can be substrate-specific and require empirical testing.
-
-
Modify Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the reaction at the more intrinsically reactive site.[6]
-
Solvent and Base Optimization: The polarity of the solvent and the strength and solubility of the base can influence the catalytic species and reaction rates.[2][7]
-
Screen common solvent systems like Dioxane/H₂O, DMF, or Toluene.
-
Test different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. In some cases, a weaker base may provide higher selectivity.
-
-
Explore Ligand-Free "Jeffery" Conditions: Remarkably, for Suzuki-Miyaura coupling of 2,4-dichloropyridines, ligand-free conditions have been shown to provide exceptional C4-selectivity (>99:1).[7][8] These conditions can also unlock unconventional C5-selectivity for 2,5-dichloro systems.[8]
Issue 2: Significant Hydrodehalogenation Side Product Formation
Instead of the desired cross-coupled product, you are observing a significant amount of the pyrimidine where the halogen has been replaced by a hydrogen atom.
Causality Analysis
Hydrodehalogenation is a common side reaction in cross-coupling chemistry, particularly in Buchwald-Hartwig aminations.[6][18] It occurs when the reductive elimination step to form the C-C or C-N bond is slow relative to competing pathways. These competing pathways can include β-hydride elimination from the coupling partner (if it has β-hydrogens) or reaction of a palladium-hydride intermediate with the halo-pyrimidine. The palladium-hydride species can be generated from reactions with trace water, the amine, or the solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for hydrodehalogenation.
Detailed Solutions
-
Ensure Scrupulously Anhydrous Conditions: This is the most critical first step. Moisture is a common source of hydride that leads to hydrodehalogenation.[6]
-
Optimize the Ligand: Modern ligands for cross-coupling are specifically designed to accelerate the rate of reductive elimination relative to side reactions.[6]
-
For Buchwald-Hartwig aminations, switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos). These ligands promote the desired C-N bond formation.
-
-
Check Amine/Boronic Acid Stoichiometry: Using a slight excess of the amine or boronic acid (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired cross-coupling pathway.[6]
Data & Protocols
Table 1: Ligand Effects on Regioselectivity of 2,4-Dihalopyrimidines
| Substrate | Reaction Type | Catalyst/Ligand | Major Product | Selectivity (approx.) | Reference |
| 2,4-Dichloropyrimidine | Suzuki-Miyaura | Pd(PPh₃)₄ | C4-Arylation | Favors C4 | [3] |
| 2,4-Dichloropyrimidine | Suzuki-Miyaura | Pd(dppf)Cl₂ | C4-Arylation | Favors C4 | [4] |
| 2,4-Dichloropyrimidine | C-S Coupling | Pd₂(dba)₃ / Xantphos | C2-Thiolation | High C2 | [1] |
| 2,4-Dichloropyridine | Suzuki-Miyaura | Pd(PEPPSI)(IPr) | C4-Arylation | ~10:1 | [8] |
| 2,4-Dichloropyridine | Suzuki-Miyaura | Ligand-Free (Jeffery) | C4-Arylation | >99:1 | [8] |
| 2,4-Dichloropyridine* | Buchwald-Hartwig | Pd₂ (dba)₃ / Xantphos | C2-Amination | High C2 | [6] |
*Data from dichloropyridines are included as a close analog to guide experimentation on dichloropyrimidines.
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol is a general starting point and must be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add the dihalopyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the specific ligand.
-
Solvent Addition: Add the degassed solvent (e.g., a 3:1 mixture of Dioxane:Water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
References
- Benchchem. (n.d.). Technical Support Center: Functionalization of the Pyrimidine Core.
- Hussain, I., & Jones, C. D. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043-1046.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Topczewski, J. J., & Sanford, M. S. (2015). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Catalysis, 5(5), 2849–2855.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353.
- Loh, J. Y., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 22(15), 5891–5895.
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(38), 5082-5084.
- Shen, M., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(41), 14594-14598.
- He, J., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 11(36), 9789-9806.
- Yang, Y., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(31), 12214–12224.
- Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 538(7623), 80-84.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Sharma, S., et al. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 14(1), 1-23.
- Mondal, S., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 25(8), 1334-1339.
- Bastida, A., et al. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. Chem, 5(10), 2716-2730.
- Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-N-phenylpyridin-3-amine.
- Głowacka, I. E., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3196.
- Jatczak, M., & Chmielewski, M. K. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(5), 9419-9445.
- de Vries, J. G. (2006). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
- Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Yang, Y., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 337-350.
- Sigman, M. S., & Harper, K. C. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Chemistry LibreTexts. (2023). Heck Reaction.
- McNally, A., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 607(7917), 93-98.
- Dherange, B. D., & Glorius, F. (2020). Recent Advances in Direct C–H Functionalization of Pyrimidines. Chemistry–A European Journal, 26(68), 15779-15790.
- Legros, F., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 23(11), 2740.
- McNally, A., & Paton, R. S. (2023). Additional examples of pyrimidine functionalization and pyrimidine to... ResearchGate.
- Jatczak, M., & Chmielewski, M. K. (2015). Modification of purine and pyrimidine nucleosides by direct C-H bond activation. Molecules, 20(5), 9419–9445.
- ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation.
- Jensen, J. H., et al. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. Journal of Chemical Information and Modeling, 62(15), 3584–3593.
- ResearchGate. (n.d.). Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold.
- Kim, D., et al. (2021). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Journal of the American Chemical Society, 143(34), 13674–13683.
- Nakao, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(2), 594-600.
- Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6489.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Sci-Hub. (n.d.). A General Regioselective Synthesis of 2,4-Diarylpyrimidines from 2- Thiouracil through Two Orthogonal Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
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- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 11. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Failed Grignard Reactions with Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Grignard reactions involving bromopyrimidines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered when working with these unique substrates. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.
The pyrimidine core is a vital scaffold in numerous biologically active molecules and approved drugs.[1] Consequently, the ability to functionalize bromopyrimidines via Grignard reagents is a critical tool in medicinal chemistry and drug discovery. However, the electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms introduce specific challenges not typically encountered with simple aryl bromides. This guide will walk you through common failure modes and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions and concerns when a Grignard reaction with a bromopyrimidine fails.
Q1: My Grignard reaction with bromopyrimidine isn't starting. What's the most likely cause?
A: The most common culprit for a non-initiating Grignard reaction is the presence of moisture or an ineffective activation of the magnesium surface.[2][3][4] Grignard reagents are highly sensitive to protic sources, including water, which will quench the reaction.[2][5] Additionally, magnesium turnings are coated with a passivating layer of magnesium oxide that must be disrupted for the reaction to begin.[6][7]
Q2: I'm seeing a lot of my starting bromopyrimidine recovered, even after an extended reaction time. Why?
A: This often points to issues with either the Grignard reagent formation itself or its reactivity. If the Grignard reagent never formed in sufficient concentration, you will naturally recover the starting material. It's also possible that the Grignard reagent, once formed, is not stable under your reaction conditions or is participating in side reactions.
Q3: My reaction mixture is turning dark brown or black, but I'm not getting my desired product. What does this indicate?
A: A dark coloration can be a sign of side reactions, such as Wurtz-type homocoupling of your bromopyrimidine or decomposition of the Grignard reagent.[5][8] This is particularly prevalent with more reactive bromopyrimidines or if the reaction is allowed to proceed for too long at elevated temperatures.[8]
Q4: Are there alternatives to direct Grignard formation from bromopyrimidines?
A: Yes, a common and often more reliable alternative is a halogen-magnesium exchange reaction.[7][9] This involves reacting the bromopyrimidine with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (iPrMgCl). This method can tolerate a wider range of functional groups and often proceeds under milder conditions.
Detailed Troubleshooting Guides
Guide 1: Failure to Initiate Grignard Formation
This is arguably the most frequent and frustrating issue. The following steps will help you systematically diagnose and solve initiation problems.
Problem Synopsis: The reaction shows no signs of starting (no bubbling, no exotherm, no color change).
Causality and Protocol Validation:
The formation of a Grignard reagent is a surface reaction that requires an active, oxide-free magnesium surface and strictly anhydrous conditions.[10] The protocols below are designed to ensure these critical parameters are met.
Step-by-Step Troubleshooting Protocol:
-
Glassware and Solvent Preparation:
-
Action: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours.[11] Allow the glassware to cool under a stream of inert gas (argon or nitrogen) to prevent atmospheric moisture from condensing on the surfaces.[11]
-
Rationale: Even trace amounts of water will react with and destroy the Grignard reagent, preventing the reaction from proceeding.[3][5]
-
Solvent: Use freshly opened anhydrous solvents or solvents that have been appropriately dried over a suitable drying agent (e.g., sodium/benzophenone for ethers).[12] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard choices as they solvate and stabilize the Grignard reagent.[2][13] THF is often preferred for its higher boiling point and better solvating properties for complex organomagnesium species.[8]
-
-
Magnesium Activation:
-
Action: The passivating magnesium oxide layer must be removed. Several methods can be employed, ranging from simple to more aggressive.
-
Rationale: The oxidative insertion of magnesium into the carbon-bromine bond cannot occur if the magnesium surface is coated with unreactive MgO.[6][7]
Table 1: Magnesium Activation Techniques
-
| Method | Procedure | Notes |
| Mechanical Activation | Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent.[14] A glass stirring rod can also be used to crush some of the turnings in the flask.[14] | This is the simplest method and often sufficient for reactive halides. |
| Chemical Activation (Iodine) | Add a single, small crystal of iodine to the flask containing the magnesium turnings.[3][6] The brown color of the iodine should fade as it reacts with the magnesium surface. | Iodine is a common and effective activating agent.[6] |
| Chemical Activation (1,2-Dibromoethane) | Add a few drops of 1,2-dibromoethane to the magnesium suspension.[6][7] The observation of ethylene bubbling indicates successful activation.[6][7] | This method is highly reliable and the byproducts are innocuous.[6][15] |
| "Turbo-Grignard" Preparation | For particularly challenging substrates, consider preparing a "Turbo-Grignard" reagent by adding LiCl to the reaction mixture. | LiCl helps to break up oligomeric Grignard species and solubilize intermediates, leading to a more reactive reagent.[16] |
Workflow Diagram: Grignard Initiation Troubleshooting
Caption: Troubleshooting workflow for non-initiating Grignard reactions.
Guide 2: Low Yields and Side Reactions
Even if the reaction initiates, obtaining a high yield of the desired product can be challenging due to the unique reactivity of the pyrimidine ring.
Problem Synopsis: The desired product is formed in low yield, with significant recovery of starting material or formation of byproducts.
Causality and Mechanistic Considerations:
The electron-deficient nature of the pyrimidine ring makes it susceptible to side reactions. The nitrogen atoms can also coordinate to the magnesium, influencing the reactivity of the system.
-
Wurtz-Type Homocoupling: The formed pyrimidyl Grignard reagent can react with unreacted bromopyrimidine to form a bipyrimidine species. This is a major side reaction, especially with primary or benzylic halides.[8]
-
Nucleophilic Addition to the Pyrimidine Ring: Grignard reagents can, in some cases, add directly to the C=N bonds of the pyrimidine ring, leading to dihydropyrimidine adducts, especially at lower temperatures.[17]
-
Schlenk Equilibrium: The Grignard reagent exists in equilibrium with the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[7][17] Coordination of the Lewis acidic MgX₂ to a ring nitrogen can activate the ring towards nucleophilic attack, promoting side reactions.[17]
Step-by-Step Optimization Protocol:
-
Control the Rate of Addition:
-
Action: Add the solution of bromopyrimidine dropwise to the activated magnesium suspension. Maintain a gentle reflux.
-
Rationale: A slow addition rate keeps the concentration of the bromopyrimidine low, minimizing the rate of Wurtz-type homocoupling.[8]
-
-
Optimize Reaction Temperature:
-
Action: While initiation may require gentle heating, the bulk of the reaction should be maintained at a controlled temperature. For some substrates, lower temperatures may be necessary to prevent decomposition or side reactions. However, for others, direct addition of Grignard reagents to the pyrimidine ring can be favored at low temperatures (e.g., 0°C).[17] It is crucial to monitor the reaction progress by TLC or GC-MS to find the optimal temperature for your specific substrate.
-
Rationale: Temperature can significantly influence the Schlenk equilibrium and the rates of competing reaction pathways.[17][18]
-
-
Consider Halogen-Magnesium Exchange:
-
Action: If direct formation consistently gives low yields, switch to a halogen-magnesium exchange protocol. Dissolve the bromopyrimidine in anhydrous THF, cool to a low temperature (e.g., 0°C to -78°C), and slowly add a solution of a commercial Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[9]
-
Rationale: This method avoids the harsh conditions of direct Grignard formation and is often much cleaner and higher yielding for functionalized aromatic and heteroaromatic systems.[7]
-
Diagram: Competing Reaction Pathways
Caption: Key reaction pathways in Grignard reactions with bromopyrimidines.
Final Recommendations
Successfully performing a Grignard reaction with a bromopyrimidine requires meticulous attention to anhydrous technique and an understanding of the potential side reactions unique to this heterocyclic system. When faced with a failed reaction, a systematic approach that first validates the reaction setup (dryness) and magnesium activation, followed by optimization of reaction conditions (temperature, addition rate), is crucial. For particularly sensitive or complex substrates, transitioning from direct formation to a halogen-magnesium exchange protocol is a highly recommended and often superior strategy.
References
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega - ACS Publications. (2018, August 10). Retrieved from [Link]
-
Activation of Grignard reagent - Chemistry Stack Exchange. (2021, August 30). Retrieved from [Link]
-
Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry - Reddit. (2022, August 6). Retrieved from [Link]
-
Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation? (2018, October 21). Retrieved from [Link]
-
How must you handle Grignard reagents in synthesis? - YouTube. (2025, December 29). Retrieved from [Link]
-
ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2025, August 8). Retrieved from [Link]
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Retrieved from [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). Retrieved from [Link]
-
How do Grignard Activating Reagents work? - ResearchGate. (2013, October 4). Retrieved from [Link]
-
Chemistry Grignard Reaction Mechanism - SATHEE CUET. Retrieved from [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]
-
Grignard Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
activation of Magnesium for grignard reaction - Organosynthetic & Organometallic Chemistry. (2010, September 11). Retrieved from [Link]
-
PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube. (2021, February 19). Retrieved from [Link]
-
All About The Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
-
Side Reactions in a Grignard Synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow - Mettler Toledo. Retrieved from [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Additional examples of pyrimidine functionalization and pyrimidine to... - ResearchGate. Retrieved from [Link]
-
Why does my Grignard reaction did not turn violet in the end? - Quora. (2018, November 5). Retrieved from [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020, June 20). Retrieved from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Retrieved from [Link]
-
Grignard reagent - Wikipedia. Retrieved from [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters - ACS Publications. (2026, January 15). Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved from [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Failed Grignard Reaction? : r/OrganicChemistry - Reddit. (2022, January 7). Retrieved from [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC - NIH. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Substituted Pyrimidine Products
Welcome to the technical support center for the purification of substituted pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these critical compounds. Pyrimidines are foundational scaffolds in numerous therapeutic agents, and achieving high purity is paramount for accurate biological evaluation and clinical success. This resource synthesizes technical expertise with practical, field-proven insights to streamline your purification workflows.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Purification
This section addresses common initial questions regarding the purification of substituted pyrimidines, helping you to select the appropriate strategy from the outset.
Q1: What are the most common impurities I should expect in my crude substituted pyrimidine product?
A1: Common impurities often include unreacted starting materials, excess reagents, catalysts, and side-products from the synthesis.[1][2] For instance, in the widely used Biginelli reaction, common side products can include N-acylureas and dihydropyridine derivatives arising from self-condensation of reactants.[1][2] In Pinner pyrimidine synthesis, incomplete cyclization can be an issue.[1] The nature of the impurities will be dictated by the specific synthetic route employed. Therefore, a thorough understanding of your reaction mechanism is the first step in devising a purification strategy.
Q2: How do I choose the best primary purification technique for my substituted pyrimidine?
A2: The choice of purification technique is governed by the physicochemical properties of your target molecule and its impurities, such as polarity, solubility, and crystallinity. A general decision-making workflow can be visualized as follows:
Caption: Decision workflow for selecting a primary purification strategy.
Q3: How can I quickly assess the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of your column chromatography.[3] By spotting the collected fractions on a TLC plate and eluting with the appropriate solvent system, you can visualize the separation of your target compound from impurities.[3] It is advisable to run a TLC of your crude reaction mixture alongside the fractions to identify the spot corresponding to your product.[4]
Section 2: Troubleshooting Common Purification Challenges
This section provides detailed troubleshooting guides for specific issues you may encounter during the purification of substituted pyrimidines.
Column Chromatography Issues
Q4: My substituted pyrimidine is streaking on the TLC plate and the column. How can I resolve this?
A4: Streaking is often indicative of issues with solubility, compound stability, or interactions with the stationary phase.[4]
-
High Polarity/Acidity/Basicity: Highly polar compounds, or those with acidic or basic functional groups, can interact strongly with the silica gel, leading to streaking.
-
Solution: Add a small amount of a modifier to your eluent. For acidic compounds, adding 0.5-1% acetic acid can help. For basic compounds, like many substituted pyrimidines, adding 0.5-1% triethylamine or ammonia can neutralize the acidic sites on the silica gel and improve peak shape.[4]
-
-
Sample Overload: Applying too much sample to the TLC plate or column can cause streaking.
-
Inappropriate Solvent System: A solvent system that is too polar can cause all components to move up the plate with the solvent front, while a system that is not polar enough will result in poor separation at the baseline.
Q5: I'm having trouble separating my desired pyrimidine from a very closely related impurity. What can I do?
A5: Separating compounds with similar polarities is a common challenge.
-
Optimize Your Solvent System: Experiment with different solvent mixtures. Sometimes, using a three-component solvent system can provide the selectivity needed for separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Alumina (acidic, neutral, or basic) can offer different selectivity compared to silica gel.[5] For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica gel might be effective.[7]
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique that can provide the necessary separation power.[6]
Recrystallization Difficulties
Q6: My substituted pyrimidine product won't crystallize from solution. What should I do?
A6: Failure to crystallize can be due to several factors, including high solubility, the presence of impurities that inhibit crystal formation, or supersaturation issues.[8]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to act as a template for crystallization.
-
Reduce Temperature: Slowly cool the solution in an ice bath to further decrease the solubility of your compound.[6]
-
-
Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent for your compound, even at low temperatures.
-
Two-Solvent Recrystallization: If finding a single suitable solvent is difficult, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
-
Q7: My compound is only soluble in high-boiling point solvents like DMF or DMSO, making recrystallization difficult. What are my options?
A7: This is a common problem for certain classes of heterocyclic compounds.[9]
-
Vapor Diffusion: This technique can be very effective for compounds that are difficult to crystallize. Dissolve your compound in a small amount of a high-boiling point solvent (e.g., DMF or DMSO) and place this in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether or dichloromethane). The anti-solvent will slowly diffuse into the solution containing your compound, reducing its solubility and promoting slow crystal growth.[9] One successful example involved dissolving a pyrimidin-2(5)-one in DMF and allowing DCM to diffuse into it overnight to obtain crystals.[9]
Issues with Polar Pyrimidine Derivatives
Q8: I'm working with a highly polar substituted pyrimidine, and it shows poor retention on my reverse-phase HPLC column. How can I improve this?
A8: Poor retention of polar compounds on traditional C18 columns is a frequent issue.[7]
-
Modify the Mobile Phase:
-
Decrease Organic Content: Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.[7]
-
Adjust pH: For ionizable pyrimidines, adjusting the pH of the mobile phase to suppress ionization can increase their hydrophobicity and improve retention.[7]
-
-
Alternative Stationary Phases:
-
Polar-Embedded or Polar-Endcapped Columns: These columns are specifically designed to provide better retention for polar compounds.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase with a mobile phase rich in an organic solvent, which promotes the retention of polar molecules.[7][10]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key purification techniques.
Protocol: Flash Column Chromatography
This protocol is for the purification of a moderately polar substituted pyrimidine.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).
-
The ideal solvent system will give your target compound an Rf value of 0.2-0.4 and show good separation from impurities.[6]
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level to avoid cracking or channeling.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the emergence of your product.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified substituted pyrimidine.
-
Protocol: Recrystallization (Single Solvent)
This protocol is suitable for solid substituted pyrimidines with moderate solubility in a given solvent at high temperatures and low solubility at low temperatures.
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.[6]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]
-
-
Crystallization:
-
Crystal Collection and Washing:
-
Drying:
-
Dry the purified crystals under vacuum to remove any remaining solvent.[6]
-
Section 4: Safety Precautions
Working with substituted pyrimidines and the solvents used in their purification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[11][12]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of potentially harmful vapors.[11][12]
-
Handling and Storage: Store pyrimidine compounds in tightly closed containers in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[11][13]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
References
-
Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of separation science, 33(6-7), 803–816. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
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Technical Support Center: Cross-Coupling Reactions of Sulfur-Containing Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging field of cross-coupling reactions with sulfur-containing pyrimidines. This guide is structured to provide not just protocols, but a deep mechanistic understanding and field-proven troubleshooting strategies to overcome the persistent issue of catalyst poisoning.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns researchers face when working with these challenging substrates.
Q1: Why are my cross-coupling reactions with sulfur-containing pyrimidines consistently failing or giving low yields?
A1: The primary culprit is almost always catalyst poisoning. Sulfur atoms, particularly thioethers (-SR) and thiols (-SH) on the pyrimidine ring, are potent poisons for palladium catalysts.[1][2] The sulfur atom's lone pair of electrons can strongly and often irreversibly bind to the palladium center, preventing it from participating in the catalytic cycle.[1][2] This reduces the number of active catalytic sites, leading to sluggish or incomplete reactions. Furthermore, the nitrogen atoms within the pyrimidine ring can also coordinate to the palladium catalyst, further contributing to its deactivation.[3]
Q2: I've tried increasing the catalyst loading, but the yield only improves marginally. Why is this not an effective solution?
A2: While adding more catalyst can seem like a logical fix, it's often an inefficient and costly strategy. The poisoning process can be rapid and stoichiometric. If the sulfur-palladium interaction is strong, each equivalent of your substrate can deactivate an equivalent of the catalyst. This leads to a situation where you require near-stoichiometric amounts of a "catalyst," negating its purpose. The solution lies not in brute force, but in strategic selection of catalysts, ligands, and reaction conditions designed to be resistant to or bypass the poisoning mechanism.
Q3: Are palladium catalysts the only option? Are there other metals that are more resistant to sulfur poisoning?
A3: No, palladium is not the only option. Nickel catalysts are an excellent alternative and are often more robust in the presence of sulfur-containing substrates.[4] In fact, certain nickel catalyst systems are capable of activating and cleaving the C–S bond itself, enabling "desulfurative" coupling reactions where the sulfur group is expelled.[5][6] This turns the problem into a synthetic opportunity. Copper-catalyzed C-S coupling reactions are also a well-established alternative for forming certain bonds.[7]
Q4: What is "desulfinative coupling," and how is it different from a standard Suzuki or Buchwald-Hartwig reaction?
A4: Desulfinative coupling is an elegant strategy that completely bypasses the issue of sulfur poisoning by changing the role of the sulfur group. Instead of being a spectator poison, a sulfur-containing functional group, typically a sulfinate salt (-SO₂Na), acts as the nucleophilic coupling partner.[8][9] The palladium catalyst mediates the reaction between this sulfinate and an aryl halide, leading to the desired C-C bond formation and the extrusion of sulfur dioxide (SO₂). This method is particularly powerful for overcoming the "2-pyridyl problem," where traditional boronic acids are unstable.[8][10]
Part 2: Deep Dive - The Mechanism of Catalyst Poisoning
Understanding how the catalyst is poisoned is critical for designing a rational solution. Both the sulfur atom and the pyrimidine nitrogens can interfere with the catalytic cycle.
The standard palladium-catalyzed cross-coupling cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Sulfur can interfere at multiple points.
-
Inhibition of Oxidative Addition: The catalytically active Pd(0) species must first oxidatively add the aryl halide. If the sulfur atom of the pyrimidine substrate coordinates strongly to the Pd(0) center, it can prevent the aryl halide from accessing the metal, effectively shutting down the cycle before it even begins.
-
Formation of Stable, Off-Cycle Complexes: After oxidative addition, a Pd(II) intermediate is formed. The sulfur atom can chelate to this Pd(II) center, forming a highly stable complex that is resistant to subsequent transmetalation or reductive elimination. This sequesters the palladium in an inactive state.
The diagram below illustrates how the sulfur-containing pyrimidine can divert the active Pd(0) catalyst into a dead-end, poisoned state, preventing it from entering the productive catalytic cycle.
Caption: Mechanism of catalyst poisoning by a sulfur-containing substrate.
Part 3: Troubleshooting Guide
This section is formatted as a series of common experimental failures and provides a logical workflow for diagnosing and solving the problem.
Issue 1: Low to No Conversion of Starting Material
Your TLC or LC-MS shows primarily unreacted aryl halide and/or pyrimidine starting material, even after extended reaction times or heating.
Potential Cause A: Classic Catalyst Poisoning
-
Diagnosis: The sulfur atom on your pyrimidine is binding too strongly to the standard palladium catalyst (e.g., Pd(PPh₃)₄).
-
Solution Workflow:
-
Switch to a More Robust Ligand: Standard phosphine ligands like PPh₃ are often insufficient. Move to modern, sterically bulky, and electron-rich biaryl phosphine ligands. They form more stable and active catalysts that are less susceptible to poisoning.
-
Employ N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong sigma-donors that form robust bonds with palladium, often outcompeting the sulfur atom and maintaining catalytic activity.
-
Consider Additives: In some cases, additives like salts (e.g., LiBr) can modify the catalyst or the transmetalating agent, promoting the desired reaction pathway.[11]
-
Table 1: Recommended Catalyst/Ligand Systems for Recalcitrant Couplings
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) | Recommended For |
| Pd₂(dba)₃ / RuPhos | Biaryl Phosphine | High activity, good for sterically hindered substrates.[12] | 1 - 4 | Suzuki, Buchwald-Hartwig |
| Pd(OAc)₂ / BrettPhos | Biaryl Phosphine | Excellent for C-N bond formation, even with challenging amines.[12] | 1 - 4 | Buchwald-Hartwig |
| [Pd(IPr)Cl₂]₂ | NHC Precatalyst | High thermal stability, resistant to poisoning. | 2 - 5 | Suzuki, Heck |
| NiCl₂(dppp) | Nickel/Bidentate Phosphine | Cost-effective, good for C-S activation and coupling aryl chlorides.[13] | 5 - 10 | Kumada, Suzuki-type |
Potential Cause B: Inappropriate Base or Solvent
-
Diagnosis: The chosen base may not be strong enough to facilitate transmetalation, or the solvent may not be appropriate for the catalyst system.
-
Solution: For Suzuki reactions, a common starting point is K₂CO₃ in a dioxane/water mixture. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or K₃PO₄ in an anhydrous solvent like toluene or dioxane is often required. Always consult literature for the optimal base/solvent combination for your specific ligand system.
Issue 2: Reaction Works, but Requires >10 mol% Catalyst Loading
You can drive the reaction to completion, but only with impractically high levels of the expensive palladium catalyst.
Potential Cause: Reversible or Competitive Inhibition
-
Diagnosis: The poisoning may not be completely irreversible, but the equilibrium favors the poisoned state. The high catalyst loading is needed to ensure a sufficient concentration of the active species is present at any given time.
-
Solution Workflow:
-
Switch to a Nickel-Based System: This is a prime scenario for exploring nickel catalysis. Nickel is more earth-abundant and its unique catalytic cycles can be more tolerant of sulfur. A system like NiCl₂(dppp) for a Kumada-type coupling could be highly effective.[13][14][15]
-
Implement a Desulfinative Strategy: If your pyrimidine can be converted to a pyrimidine-sulfinate, this is the most robust solution. This approach fundamentally avoids the poisoning problem. The Willis group has demonstrated that pyridine-2-sulfinates are excellent coupling partners.[10]
-
Experimental Protocol: Desulfinative Suzuki-Type Coupling
This protocol provides a general method for the coupling of a pyrimidine-2-sulfinate with an aryl bromide.
-
Reagents & Setup:
-
To an oven-dried reaction vial, add the pyrimidine-2-sulfinate salt (1.2 equiv.), aryl bromide (1.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (4-10 mol%).
-
Seal the vial with a septum.
-
-
Reaction:
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
-
Monitoring & Work-up:
-
Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Caption: Decision workflow for troubleshooting low conversion.
Issue 3: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
The desired product is formed, but purification is complicated by significant amounts of homocoupled boronic acid or a dehalogenated starting material.
Potential Cause: Dysfunctional Catalytic Cycle
-
Diagnosis: Catalyst poisoning can disrupt the delicate balance of rates between the steps of the catalytic cycle. A slowed transmetalation step (due to catalyst inhibition) can allow side reactions like protodeboronation (leading to dehalogenation of the other partner) or reductive elimination of two boronic acid partners (homocoupling) to become competitive.
-
Solution:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equiv.) of the boronic acid/ester. Using a large excess can drive homocoupling.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids.
-
Re-evaluate the Ligand: A more effective ligand (see Table 1) will accelerate the desired catalytic cycle, kinetically outcompeting the side reactions. The goal is to make the productive C-C bond formation so fast that side reactions don't have time to occur.
-
References
-
On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Communications (RSC Publishing). [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. [Link]
-
Sulfur-containing DalPhos ligand variants: synthesis and application in Buchwald−Hartwig amination. ResearchGate. [Link]
-
Sulfur-containing DalPhos ligand variants: synthesis and application in Buchwald−Hartwig amination. Semantic Scholar. [Link]
-
Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. ResearchGate. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
-
Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science (RSC Publishing). [Link]
-
SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. National Institutes of Health. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
reaction parameters for the desulfinylative coupling of pyridine sulfinate 1a and 4-bromotoluene a. ResearchGate. [Link]
-
Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]
-
catalyst poisoning. ResearchGate. [Link]
-
What Is Catalyst Poisoning In Chemical Reactions?. Chemistry For Everyone - YouTube. [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. National Institutes of Health. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]
-
Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. National Institutes of Health. [Link]
-
Synthesis of S-Heterocycles. Organic Chemistry Portal. [Link]
-
Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. MDPI. [Link]
-
Unlocking the Mystery of Catalyst Poisoning. Department of Energy. [Link]
-
Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides | MDPI [mdpi.com]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. Pd触媒クロスカップリングのための2-ピリジル誘導体 [sigmaaldrich.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-chloro-4-isobutoxypyrimidine: NMR vs. Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-2-chloro-4-isobutoxypyrimidine, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its utility as a synthetic building block necessitates rigorous analytical characterization to ensure identity, purity, and stability. This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present predicted and comparative experimental data, and offer detailed protocols to empower researchers in their analytical endeavors.
The Complementary Nature of NMR and Mass Spectrometry in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, yet fundamentally different, analytical techniques that provide complementary information for the unambiguous identification of molecules.[1] While NMR spectroscopy elucidates the intricate carbon-hydrogen framework and the connectivity of atoms within a molecule, mass spectrometry provides precise information about the molecular weight and elemental composition.[2][3] For a molecule like this compound, with its multiple functional groups and heteroatoms, leveraging both techniques is not just advantageous, but essential for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.[2] For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most common experiments.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of structurally analogous compounds, such as 5-Bromo-2-chloro-4-methoxypyrimidine, the ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ is predicted to exhibit the following key signals[4]:
-
Pyrimidine Ring Proton (H-6): A singlet peak is expected for the lone proton on the pyrimidine ring. The electronegativity of the adjacent nitrogen, bromine, and chlorine atoms will significantly deshield this proton, leading to a downfield chemical shift.
-
Isobutoxy Group Protons:
-
-OCH₂-: A doublet corresponding to the two protons of the methylene group directly attached to the oxygen atom.
-
-CH-: A multiplet (septet or nonet) for the single proton of the methine group.
-
-CH₃: A doublet for the six equivalent protons of the two methyl groups.
-
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents[4]:
-
Pyrimidine Ring Carbons (C-2, C-4, C-6): These carbons, being directly attached to electronegative nitrogen and oxygen atoms, will resonate at the most downfield positions.
-
C-5: The carbon atom bearing the bromine atom will also be significantly shifted downfield.
-
Isobutoxy Group Carbons: Distinct signals are expected for the methylene (-OCH₂-), methine (-CH-), and methyl (-CH₃) carbons.
Data Summary: Predicted NMR Spectroscopic Data
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| H-6 | ~8.4 | Singlet | 1H | ~158 |
| -OCH₂- | ~4.0 | Doublet | 2H | ~76 |
| -CH- | ~2.1 | Multiplet | 1H | ~28 |
| -CH₃ | ~1.0 | Doublet | 6H | ~19 |
| C-2 | - | - | - | ~161 |
| C-4 | - | - | - | ~170 |
| C-5 | - | - | - | ~109 |
Note: These are predicted values based on structurally similar compounds and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It is an indispensable tool for determining the molecular weight of a compound and can provide clues about its elemental composition through the analysis of isotopic patterns.
For this compound, the mass spectrum is expected to be characterized by a distinct molecular ion peak cluster. This is due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%) and chlorine (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%).[4] This unique isotopic signature serves as a powerful diagnostic tool for confirming the presence of both halogen atoms in the molecule.
High-resolution mass spectrometry (HRMS) can further be employed to determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula.
Data Summary: Predicted Mass Spectrometry Data
| Ion | Description | Predicted m/z | Key Feature |
| [M]⁺ | Molecular Ion | 264/266/268 | Characteristic isotopic pattern due to Br and Cl |
| [M-C₄H₉]⁺ | Loss of isobutyl group | 207/209/211 | Fragmentation pattern analysis |
| [M-OC₄H₉]⁺ | Loss of isobutoxy group | 191/193/195 | Fragmentation pattern analysis |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are provided.
NMR Spectroscopy Experimental Workflow
Caption: Workflow for NMR analysis.
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical acquisition parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[4]
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]
-
-
¹³C NMR Data Acquisition:
-
On the same instrument, acquire the ¹³C NMR spectrum.
-
A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.[4]
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
-
Mass Spectrometry Experimental Workflow
Caption: Workflow for MS analysis.
Step-by-Step MS Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile for Electrospray Ionization - ESI).
-
-
Ionization:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for a broad range of compounds and is often used in conjunction with liquid chromatography (LC-MS). It typically generates protonated molecules ([M+H]⁺).[4]
-
Electron Ionization (EI): This is a higher-energy technique that causes fragmentation of the molecule. It is often used with gas chromatography (GC-MS) and provides valuable structural information from the fragmentation pattern.
-
-
Mass Analysis:
-
The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Comparison of NMR and Mass Spectrometry for the Analysis of this compound
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Detailed structural information (atom connectivity, chemical environment), stereochemistry. | Molecular weight, elemental formula (with HRMS), isotopic information, fragmentation patterns. |
| Sample Requirement | Higher concentration (mg range).[2] | Lower concentration (µg to ng range). |
| Sample Preparation | Relatively simple, dissolution in a deuterated solvent.[5] | Can be more complex, especially when coupled with chromatography.[5] |
| Analysis Time | Longer, from minutes to hours per experiment.[2] | Faster, can be completed in seconds to minutes.[5] |
| Destructive? | No, the sample can be recovered.[2] | Yes, the sample is consumed during the analysis. |
| Quantitative Ability | Inherently quantitative, signal intensity is directly proportional to the number of nuclei. | Can be quantitative, but often requires calibration curves and internal standards. |
| Key Strengths for this Molecule | Unambiguously determines the connectivity of the isobutoxy group and its attachment to the pyrimidine ring. | Confirms the presence of both bromine and chlorine through the characteristic isotopic pattern. Provides the molecular weight. |
| Limitations for this Molecule | Lower sensitivity compared to MS. | Provides limited information about the specific arrangement of atoms (isomer differentiation can be challenging without fragmentation analysis). |
Conclusion: A Synergistic Approach for Confident Characterization
In the structural analysis of this compound, neither NMR nor MS alone provides a complete picture. NMR excels at defining the intricate connectivity of the molecule, confirming the presence and structure of the isobutoxy group and its position on the pyrimidine ring. Conversely, MS provides a rapid and highly sensitive method to confirm the molecular weight and the presence of the key halogen atoms through their unique isotopic signatures.
For researchers and drug development professionals, the combined application of both NMR and mass spectrometry is the gold standard. This synergistic approach ensures the unambiguous identification and characterization of this compound, providing the high level of confidence required for subsequent synthetic transformations and biological evaluations.
References
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Comparison of NMR and MS | Metabolomics - EMBL-EBI. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC - NIH. [Link]
-
Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. [Link]
-
5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem - NIH. [Link]
Sources
A Senior Application Scientist's Guide to Halopyrimidine Reactivity: 5-Bromo vs. 2-Chloro Substituents
For researchers and professionals in drug discovery, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials stems from its unique electronic properties and versatile functionalization potential.[1] Among the most common starting points for elaboration are halopyrimidines, with 5-bromopyrimidine and 2-chloropyrimidine serving as workhorse building blocks.
The choice between a bromine at the 5-position and a chlorine at the 2-position is not arbitrary; it is a strategic decision dictated by the profound differences in their electronic environments and inherent reactivity. This guide provides an in-depth comparison of these two vital synthons, grounded in mechanistic principles and supported by experimental data, to empower chemists in the rational design of synthetic routes.
The Electronic Landscape: Positional Effects on the Pyrimidine Core
The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This "π-deficient" character governs its reactivity, making it susceptible to nucleophilic attack while generally being unreactive towards electrophiles. The position of a halogen substituent dramatically modulates this electronic landscape.
-
2-Chloropyrimidine : The chlorine atom at the C2 position is flanked by two nitrogen atoms. This position is electronically analogous to the ortho and para positions in nitro-activated benzene rings. The ring nitrogens exert a strong electron-withdrawing inductive and mesomeric effect, significantly polarizing the C2-Cl bond and making the C2 carbon highly electrophilic.[2][3] This renders the 2-position exceptionally activated towards nucleophilic aromatic substitution (SNAr).
-
5-Bromopyrimidine : The bromine at the C5 position is meta to both nitrogen atoms. While bromine is inductively electron-withdrawing, its position prevents direct resonance stabilization of a nucleophilic attack by the ring nitrogens. Consequently, the C5 carbon is considerably less electrophilic than the C2 or C4/C6 positions.[4][5]
The following diagram illustrates the relative electrophilicity of the carbon atoms in the pyrimidine ring, highlighting the activation at C2/C4/C6 compared to C5.
Caption: Relative electrophilicity of carbon positions on the pyrimidine ring.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences outlined above, combined with the inherent properties of the carbon-halogen bond, lead to divergent reactivity profiles in three major classes of synthetic reactions.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry. Its mechanism proceeds via a two-step addition-elimination pathway, forming a high-energy, negatively charged intermediate (a Meisenheimer complex).[6] The stability of this intermediate is the single most important factor determining the reaction's feasibility.
-
2-Chloropyrimidine (Highly Reactive): When a nucleophile attacks the C2 position, the resulting negative charge is effectively stabilized by delocalization onto both adjacent electronegative nitrogen atoms.[2][3] This substantial stabilization lowers the activation energy, making the SNAr reaction at the 2-position facile and often achievable under mild conditions (e.g., with amines or alkoxides at moderate temperatures).
-
5-Bromopyrimidine (Generally Unreactive): Nucleophilic attack at the C5 position results in a Meisenheimer complex where the negative charge is localized on carbon atoms and cannot be delocalized onto the ring nitrogens.[5] This lack of stabilization makes the intermediate significantly higher in energy, rendering the SNAr reaction at C5 extremely difficult and generally not a viable synthetic strategy.
| Reaction Type | Substrate | Typical Nucleophile | Conditions | Reactivity Outcome |
| SNAr | 2-Chloropyrimidine | R-NH₂, R-OH, R-SH | Mild to moderate (e.g., K₂CO₃, reflux in alcohol) | High Yield. Favorable due to stabilization of Meisenheimer complex.[5] |
| SNAr | 5-Bromopyrimidine | R-NH₂, R-OH, R-SH | Harsh / No Reaction | Very Low to No Yield. Unfavorable; intermediate is not stabilized. |
B. Palladium-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4] This step is governed primarily by the C-X bond dissociation energy, which follows the trend C-I < C-Br < C-Cl < C-F.[4]
-
5-Bromopyrimidine (More Reactive): The C-Br bond is weaker and more polarizable than the C-Cl bond. Consequently, oxidative addition of Pd(0) occurs more readily.[4][7] This allows Suzuki, Buchwald-Hartwig, and Sonogashira couplings to proceed under milder conditions, often requiring lower catalyst loadings, less specialized ligands, and lower temperatures compared to the chloro-analogue.[7][8]
-
2-Chloropyrimidine (Less Reactive): The stronger C-Cl bond makes oxidative addition more challenging, necessitating more forcing conditions.[1][9] This typically involves the use of more electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu-type ligands), higher temperatures, and sometimes stronger bases to achieve efficient coupling.[9][10] However, the electronic activation at the C2-position can help to facilitate the reaction.[1]
This differential reactivity is a powerful tool. For a molecule like 5-bromo-2-chloropyrimidine , chemists can selectively perform a cross-coupling reaction at the C5-Br position under mild conditions, leaving the C2-Cl bond intact for subsequent functionalization via a different reaction, such as SNAr.[1][11]
| Coupling Reaction | Substrate | Relative Reactivity | Typical Catalyst System | Rationale |
| Suzuki | 5-Bromopyrimidine | Higher | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Weaker C-Br bond facilitates oxidative addition.[4][7] |
| 2-Chloropyrimidine | Lower | Pd₂(dba)₃ + bulky phosphine ligand | Stronger C-Cl bond requires a more active catalyst.[9][10] | |
| Buchwald-Hartwig | 5-Bromopyrimidine | Higher | Pd₂(dba)₃ + BINAP/Xantphos | Weaker C-Br bond is more susceptible to oxidative addition.[12] |
| 2-Chloropyrimidine | Lower | Pd(OAc)₂ + Buchwald ligands (e.g., XPhos) | Requires highly active, specialized ligands for C-Cl bond activation.[9][13] | |
| Sonogashira | 5-Bromopyrimidine | Higher | Pd(PPh₃)₄ / CuI | C-Br bond is significantly more reactive than C-Cl.[14] |
| 2-Chloropyrimidine | Lower | More active Pd/ligand systems | Often requires higher temperatures and more robust catalysts. |
C. Metal-Halogen Exchange
This reaction involves the exchange of a halogen atom for a metal, typically lithium, by treatment with an organolithium reagent (e.g., n-BuLi). The resulting lithiated species is a potent nucleophile that can be trapped with various electrophiles.
-
5-Bromopyrimidine (Favorable): The lithium-halogen exchange is significantly faster for bromides than for chlorides. Reacting 5-bromopyrimidine with n-BuLi or t-BuLi at low temperatures (e.g., -78 °C) cleanly generates 5-lithiopyrimidine, which can be used in subsequent reactions.[15]
-
2-Chloropyrimidine (Complicated): The reaction of 2-chloropyrimidine with organolithium reagents is complex. While lithium-halogen exchange is possible, it is often outcompeted by other pathways. The proton at the C6 position is acidified by the adjacent nitrogen and the C2-chloro group, leading to competitive deprotonation (directed ortho-metalation).[16][17] Furthermore, nucleophilic addition of the organolithium reagent to the C=N bond can also occur.[16][18] The outcome is highly dependent on the specific organolithium reagent, solvent, and temperature.[16][17]
| Reaction | Substrate | Reagent | Primary Outcome | Rationale |
| Metal-Halogen Exchange | 5-Bromopyrimidine | n-BuLi, -78 °C | Clean Exchange. Forms 5-lithiopyrimidine. | Li-Br exchange is kinetically favored over deprotonation.[15] |
| Metal-Halogen Exchange | 2-Chloropyrimidine | n-BuLi / t-BuLi | Mixture/Complex. Deprotonation at C6, addition, or exchange. | Acidity of C6-H and electrophilicity of C2 lead to side reactions.[16][17] |
Experimental Protocols & Workflows
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below are representative procedures for key transformations, illustrating the practical application of the principles discussed.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol details a standard, reliable method for C-C bond formation at the C5 position.[7][19]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene.
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling of 5-bromopyrimidine.
Synthetic Strategy: Sequential Functionalization of 5-Bromo-2-chloropyrimidine
The orthogonal reactivity of the C5-Br and C2-Cl positions makes 5-bromo-2-chloropyrimidine an exceptionally valuable building block for creating diverse libraries of polysubstituted pyrimidines.[1][20]
Caption: Sequential cross-coupling and SNAr on 5-bromo-2-chloropyrimidine.
Conclusion and Strategic Recommendations
The reactivity of 5-bromo- and 2-chloropyrimidine is dictated by a compelling interplay of electronics and C-X bond strength.
-
For Nucleophilic Aromatic Substitution (SNAr): 2-Chloropyrimidine is the substrate of choice. Its C2 position is highly activated, enabling facile displacement with a wide range of nucleophiles. 5-Bromopyrimidine is essentially unreactive under standard SNAr conditions.
-
For Palladium-Catalyzed Cross-Coupling: 5-Bromopyrimidine is generally more reactive due to its weaker C-Br bond, allowing for milder reaction conditions. While 2-chloropyrimidine is a viable substrate, it requires more specialized and often more expensive catalyst systems to overcome the higher activation barrier of C-Cl bond cleavage.
-
For Metal-Halogen Exchange: 5-Bromopyrimidine provides clean and predictable formation of the corresponding 5-lithiopyrimidine. 2-Chloropyrimidine is prone to side reactions, making it a challenging substrate for this transformation.
By understanding these fundamental differences, medicinal and process chemists can strategically select the optimal halopyrimidine building block, anticipate potential challenges, and design more efficient, robust, and cost-effective synthetic routes to novel and valuable molecules.
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Navigating the Pyrimidine Toolkit: A Comparative Guide to Alternatives for 5-Bromo-2-chloro-4-isobutoxypyrimidine
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 2,4,5-trisubstituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents due to its ability to mimic the purine structure of ATP.[1][2] 5-Bromo-2-chloro-4-isobutoxypyrimidine has been a workhorse reagent, offering two distinct reactive sites for sequential functionalization. However, the evolving demands of drug discovery—for novel intellectual property, improved reaction kinetics, and diverse structure-activity relationship (SAR) exploration—necessitate a broader palette of building blocks.
This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their reactivity, selectivity, and demonstrated utility in synthesis. We will delve into the causal factors behind experimental choices and provide validated protocols to empower researchers in their synthetic design.
The Benchmark: Understanding this compound
The utility of this molecule lies in the differential reactivity of its halogenated positions. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position.[3][4] This allows for selective elaboration at C5, followed by subsequent functionalization at C2, often via nucleophilic aromatic substitution (SNAr) or a second cross-coupling under more forcing conditions. The isobutoxy group at C4 serves to modulate the electronic properties of the ring and can influence solubility and binding interactions of the final compound.
Key Alternatives and Their Strategic Advantages
The choice of an alternative is dictated by the desired synthetic outcome. Key considerations include the intended reaction sequence, the need for enhanced reactivity at a specific position, and the desired final substitution pattern.
5-Bromo-2,4-dichloropyrimidine: The Versatile Precursor
This commercially available building block offers two chloro-substituents, providing a different reactivity profile. In palladium-catalyzed cross-couplings, the C4-chloro position is typically more reactive than the C2-chloro position.[5][6] This inherent regioselectivity allows for a synthetic sequence that is inverted compared to the benchmark, enabling the introduction of a substituent at C4 first.
Strategic Advantage: Enables the synthesis of isomers that are difficult to access starting from 4-alkoxy substituted pyrimidines. The C2-chloro group can then be displaced by amines or other nucleophiles, often requiring higher temperatures. Recent advances have even shown that C2-selective cross-coupling can be achieved with thiols using specialized palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, overriding the conventional C4 selectivity.[7][8][9]
5-Bromo-2-iodopyrimidine: The High-Reactivity Option
For applications demanding facile cross-coupling at the 2-position, replacing the chlorine with a more reactive iodine atom is a powerful strategy. The C-I bond undergoes oxidative addition to palladium catalysts much more readily than a C-Cl bond.[10]
Strategic Advantage: Enables Suzuki, Sonogashira, or Buchwald-Hartwig aminations at the C2 position under milder conditions and with lower catalyst loadings. This is particularly useful when coupling sensitive or complex substrates where harsh reaction conditions could lead to degradation. The C5-bromo position remains available for subsequent coupling, allowing for a C2-then-C5 functionalization strategy. This building block can be synthesized from the more common 5-bromo-2-chloropyrimidine.[11][12]
2,4-Dichloro-5-iodopyrimidine: Maximizing Reactivity at C5
When the primary goal is to achieve the most efficient coupling at the C5 position, introducing an iodine atom at this site is the logical choice. The C-I bond is the most reactive among the common halogens in palladium-catalyzed reactions.
Strategic Advantage: Ideal for Sonogashira or Heck couplings at C5, which can sometimes be sluggish with the corresponding bromide. The C4 and C2 chloro groups can then be functionalized sequentially, exploiting the higher reactivity of the C4 position.[5][13]
Comparative Performance in Key Reactions
The true measure of a building block is its performance in the reactions most critical to drug discovery. The following table summarizes the expected reactivity and provides representative yields for Suzuki-Miyaura couplings, a cornerstone of modern medicinal chemistry.[14][15][16]
| Building Block | Key Reactive Sites (Order of Reactivity) | Typical Suzuki Coupling Conditions (C5/C4) | Representative Yield (%) | Reference |
| This compound | C5-Br > C2-Cl | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | 70-90% (at C5) | [17] |
| 5-Bromo-2,4-dichloropyrimidine | C4-Cl > C2-Cl > C5-Br (SNAr vs Coupling) | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, MW 15 min | 85-98% (at C4) | [5] |
| 5-Bromo-2-iodopyrimidine | C2-I > C5-Br | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80°C | 80-95% (at C2) | [10] |
| 2,4-Dichloro-5-iodopyrimidine | C5-I > C4-Cl > C2-Cl | PdCl₂(dppf), Cs₂CO₃, DMF, 100°C | >90% (at C5) | [13] |
Yields are highly dependent on the specific boronic acid and reaction conditions used. The data presented are for illustrative comparison.
Experimental Protocols: A Practical Guide
Trustworthy protocols are the foundation of reproducible science. Below are detailed, step-by-step methodologies for key transformations.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4 of 5-Bromo-2,4-dichloropyrimidine
This protocol is adapted from methodologies leveraging the enhanced reactivity of the C4 position.[5]
Causality: The choice of Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for activating C-Cl bonds, especially under microwave irradiation which accelerates the reaction.[5] A carbonate base is sufficient for the transmetalation step with the boronic acid.
Caption: Workflow for C4-selective Suzuki coupling.
Protocol 2: Buchwald-Hartwig Amination at C2
This protocol describes a general procedure for the amination of a 2-chloropyrimidine derivative, a common step after initial functionalization at another position.
Causality: The oxidative addition of a C-Cl bond to palladium is often the rate-limiting step and requires a specialized catalyst system.[18] A bulky, electron-rich biarylphosphine ligand (like RuPhos or BrettPhos) is essential to facilitate this difficult step.[18] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[18][19]
Caption: Workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
While this compound remains a valuable tool, the strategic selection from a broader range of di- and tri-halogenated pyrimidines can unlock new synthetic routes and accelerate drug discovery. Building blocks like 5-Bromo-2,4-dichloropyrimidine offer inverted selectivity, while iodinated versions such as 5-Bromo-2-iodopyrimidine provide enhanced reactivity for challenging cross-couplings. The ability to choose a building block based on a desired reaction sequence—rather than being constrained by inherent reactivity patterns—is a significant advantage. As synthetic methods continue to advance, particularly in achieving unconventional regioselectivity through catalyst design, the pyrimidine toolkit available to medicinal chemists will only become more powerful and versatile.[6][7]
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A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Pyrimidine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, with this heterocycle forming the core of numerous pharmaceuticals. Palladium-catalyzed cross-coupling reactions are pivotal in the construction of these complex molecules. The choice of catalyst profoundly influences reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of the efficacy of various palladium catalysts for pyrimidine coupling reactions, supported by experimental data and detailed protocols.
The Landscape of Pyrimidine Cross-Coupling: A Tale of Three Reactions
The strategic introduction of carbon-carbon and carbon-nitrogen bonds to the pyrimidine core is most commonly achieved through three key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Forges C-C bonds using boronic acids or their derivatives. It is widely used for introducing aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: Creates C-N bonds by coupling with a wide range of amines, a crucial transformation in the synthesis of many biologically active compounds.
-
Sonogashira Coupling: Forms C-C bonds between a halide and a terminal alkyne, providing access to alkynylpyrimidines, which are valuable synthetic intermediates.
The reactivity of halopyrimidines in these reactions is dictated by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1] The position of the halogen also significantly influences reactivity, with the general order being C4(6) > C2 > C5.[1]
The Catalysts at a Glance: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The performance of a palladium catalyst in pyrimidine cross-coupling is largely determined by the ligand bound to the palladium center. The two most prominent classes of ligands are phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: These have been the workhorses of palladium catalysis for decades.
-
Traditional Phosphines (e.g., PPh₃): While cost-effective, they often require higher catalyst loadings and harsher reaction conditions, particularly for less reactive substrates like chloropyrimidines.[2][3]
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands - XPhos, SPhos): These ligands have revolutionized palladium catalysis by enabling the coupling of challenging substrates under milder conditions. Their steric bulk and electron-donating ability facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
N-Heterocyclic Carbene (NHC) Ligands: These have emerged as a powerful alternative to phosphines.
-
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalysts: These are air- and moisture-stable precatalysts that are easy to handle.[4] The strong σ-donating ability of the NHC ligand renders oxidative addition facile, even with challenging substrates.[5] The strong Pd-NHC bond also contributes to high catalyst stability.[5]
Comparative Performance Data
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving pyrimidine substrates. It is important to note that the data presented is compiled from different studies, and direct comparison of yields should be considered with caution due to variations in reaction conditions, substrates, and ligands.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [2][3] |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 18 | 95 | [2] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 18-22 | 55-60 | [6][7] |
| 4 | 2-chloro-4,6-dimethoxypyrimidine | benzo[b]furan-2-boronic acid | (η³-allyl)PdCl(IPr) (0.1) | IPr | K₃PO₄ | THF/MeOH | 2 | ~90 | [8] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Toluene | 100 | 92 | [3] |
| 2 | 4-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) | DavePhos | NaOtBu | Dioxane | 100 | 85 | [3] |
| 3 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos | KOtBu | Toluene | 100 (MW) | 95 | [9][10] |
| 4 | 4-chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ | NaOtBu | Toluene | reflux | 95 | [11] |
Table 3: Palladium-Catalyzed Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | 6 | 95 | [12] |
| 2 | 2-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 12 | 88 | [3] |
| 3 | Iodobenzene | Ethynylbenzene | PdCl₂(PPh₃)₂ (2) | CuI (2.1) | Et₃N | THF | 1.5 | 97 | |
| 4 | 4-bromoacetophenone | Phenylacetylene | (NHC)PdBr₂(Pyridine) (1) | CuI (10) | Et₃N | H₂O | 24 | 39 | [13] |
Mechanistic Considerations: The "Why" Behind Catalyst Performance
The efficiency of a palladium-catalyzed cross-coupling reaction hinges on the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand significantly influences each of these steps.
dot digraph "Catalytic Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(0)L_n" [label="Pd(0)L_n"]; "Pd(II)(Ar)X L_n" [label="Pd(II)(Ar)X L_n"]; "Pd(II)(Ar)(R) L_n" [label="Pd(II)(Ar)(R) L_n"]; "Ar-R" [label="Ar-R (Product)", shape=ellipse, fillcolor="#FFFFFF"];
"Pd(0)L_n" -> "Pd(II)(Ar)X L_n" [label="Oxidative Addition\n(Ar-X)"]; "Pd(II)(Ar)X L_n" -> "Pd(II)(Ar)(R) L_n" [label="Transmetalation\n(R-M)"]; "Pd(II)(Ar)(R) L_n" -> "Pd(0)L_n" [label="Reductive Elimination"]; "Pd(II)(Ar)(R) L_n" -> "Ar-R"; } A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Phosphine Ligands:
-
Electron-donating phosphines increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide.
-
Bulky phosphines facilitate the reductive elimination step, which is often the rate-limiting step of the reaction. The steric hindrance from the bulky ligand forces the coupling partners into close proximity, promoting the formation of the desired C-C or C-N bond.
NHC Ligands:
-
Strong σ-donating ability: NHCs are stronger σ-donors than most phosphines, which makes the palladium center more electron-rich and thus more reactive towards oxidative addition, especially with less reactive aryl chlorides.[5]
-
Steric bulk: The steric bulk of NHC ligands also promotes reductive elimination.
-
Strong Pd-NHC bond: The robust bond between palladium and the NHC ligand leads to greater catalyst stability, often allowing for lower catalyst loadings and higher turnover numbers.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the three major cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with 4-Methoxyphenylboronic Acid
-
Catalyst System: Pd(OAc)₂ with SPhos ligand.
-
Rationale: This system is highly effective for the coupling of challenging chloropyrimidine substrates. The bulky and electron-rich SPhos ligand facilitates both oxidative addition and reductive elimination.
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)pyrimidine.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyrimidine with Morpholine
-
Catalyst System: Pd₂(dba)₃ with Xantphos ligand.
-
Rationale: The bidentate Xantphos ligand is effective in preventing the formation of inactive palladium species and promoting the amination of a wide range of substrates.
Procedure:
-
In a glovebox, add palladium(0) bis(dibenzylideneacetone) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to the tube.
-
Remove the tube from the glovebox and add 2-bromopyrimidine (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 4-Iodo-6-methyl-2-(methylthio)pyrimidine with Phenylacetylene
-
Catalyst System: PdCl₂(PPh₃)₂ with CuI co-catalyst.
-
Rationale: This is a classic and reliable catalyst system for Sonogashira couplings. The copper(I) co-catalyst is crucial for the activation of the alkyne.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodo-6-methyl-2-(methylthio)pyrimidine (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
Add degassed acetonitrile (CH₃CN, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) to the flask.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Catalyst Selection Guide
dot digraph "Experimental Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Substrates, Catalyst, Ligand, Base)"]; degas [label="Degassing\n(Inert Atmosphere)"]; solvent [label="Add Degassed Solvent"]; reaction [label="Reaction\n(Heating & Stirring)"]; workup [label="Aqueous Workup"]; purify [label="Purification\n(Chromatography)"]; end [label="End Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> setup -> degas -> solvent -> reaction -> workup -> purify -> end; } A generalized workflow for palladium-catalyzed cross-coupling reactions.
dot digraph "Catalyst Selection" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Desired Transformation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki-Miyaura\n(C-C)"]; buchwald [label="Buchwald-Hartwig\n(C-N)"]; sonogashira [label="Sonogashira\n(C-C alkyne)"]; chloro [label="Chloropyrimidine?"]; bromo_iodo [label="Bromo/Iodopyrimidine?"]; buchwald_ligand [label="Buchwald Ligand\n(e.g., SPhos, XPhos)"]; peppsi [label="PEPPSI Catalyst"]; pd_pph3_4 [label="Pd(PPh3)4"]; pd2_dba3 [label="Pd2(dba)3/Xantphos"]; pdcl2_pph3_2 [label="PdCl2(PPh3)2/CuI"];
start -> suzuki; start -> buchwald; start -> sonogashira;
suzuki -> chloro; suzuki -> bromo_iodo;
chloro -> buchwald_ligand; chloro -> peppsi; bromo_iodo -> pd_pph3_4; bromo_iodo -> buchwald_ligand;
buchwald -> pd2_dba3;
sonogashira -> pdcl2_pph3_2; } A decision guide for catalyst selection in pyrimidine cross-coupling.
Conclusion and Outlook
The choice of palladium catalyst is a critical parameter in the successful cross-coupling of pyrimidines. For challenging substrates such as chloropyrimidines, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (PEPPSI-type) offer significant advantages in terms of reaction efficiency and substrate scope. For more reactive bromo- and iodopyrimidines, traditional catalysts like Pd(PPh₃)₄ can still be effective and cost-efficient options.
The field of palladium catalysis is continuously evolving, with ongoing research focused on the development of more active, stable, and versatile catalysts. Future trends will likely involve the use of even lower catalyst loadings, milder reaction conditions, and the development of catalysts for the functionalization of even more challenging substrates. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions in the selection of catalysts and reaction conditions for the synthesis of novel pyrimidine-based compounds for a wide range of applications.
References
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
-
Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. [Link]
-
Phosphine- and Pyridine-Functionalized N-Heterocyclic Carbene Methyl and Allyl Complexes of Palladium. Unexpected Regiospecificity of the Protonation Reaction of the Dimethyl Complexes | Organometallics - ACS Publications. [Link]
-
PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS? | Collection of scientific papers. [Link]
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Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing). [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC - NIH. [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. [Link]
-
Pd-PEPPSI: A general Pd-NHC precatalyst for Buchwald-Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Research With Rutgers. [Link]
-
New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of Kinase Inhibitor Synthesis from Pyrimidine Intermediates
For drug discovery researchers, the pyrimidine nucleus is a cornerstone of kinase inhibitor design. Its versatile chemistry and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it a privileged scaffold.[1][2][3][4] However, synthesizing a novel pyrimidine-based compound is only the first step. Rigorous, multi-faceted validation is paramount to ensure that the molecule in the vial is indeed the molecule you designed and that its biological activity is real and reproducible.
This guide provides an in-depth comparison of common synthetic and analytical strategies, grounded in field-proven insights. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring every step is part of a self-validating workflow.
Part 1: Synthesis & Purification—Building the Foundation
The journey begins with a robust synthetic strategy. For pyrimidine-based kinase inhibitors, this typically involves decorating a core pyrimidine intermediate, often a di- or tri-chlorinated pyrimidine, using powerful cross-coupling reactions. The choice of reaction is critical and depends on the desired bond (C-C vs. C-N) and the nature of the coupling partners.
Comparative Analysis of Key Coupling Reactions
Two palladium-catalyzed cross-coupling reactions dominate the landscape for elaborating pyrimidine cores: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
| Reaction Type | Bond Formed | Key Reagents & Catalysts | Advantages | Common Challenges & Mitigation |
| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl, Aryl-Alkyl) | Boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | High functional group tolerance; commercially available boronic acids; generally robust and high-yielding.[5] | Regioselectivity: With di/trichloropyrimidines, reaction often occurs preferentially at the C4 position.[5] Careful control of stoichiometry and temperature is crucial. Catalyst Poisoning: Thiophene-containing substrates can poison the palladium catalyst.[6] Using a more robust catalyst or a different synthetic route may be necessary. |
| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, RuPhos), Base (e.g., NaOtBu, Cs₂CO₃) | Direct formation of anilino-pyrimidines, a key pharmacophore. Wide range of amine coupling partners can be used.[7] | Base Sensitivity: The substrate or product may be sensitive to strong bases, leading to side reactions like glutarimide ring-opening.[8] Screening weaker bases (e.g., K₃PO₄) or using specific base/ligand combinations like LHMDS can mitigate this.[8] Ligand Choice: The choice of phosphine ligand is critical for reaction efficiency and can require screening.[9] |
Expert Insight: When working with 2,4-dichloropyrimidine, the Suzuki coupling typically shows a preference for the C4 position.[5] This regioselectivity can be exploited in a stepwise fashion to introduce different aryl groups. For instance, a one-pot double Suzuki coupling has been developed, which can be highly efficient if the desired product is symmetrical.[5]
Workflow for Synthesis and Purification
A robust workflow ensures that the crude product from the reaction vessel is purified to the high degree required for analytical and biological testing.
Caption: General workflow from synthesis to purified compound.
Protocol: A Representative Suzuki Coupling for a C4-Arylated Pyrimidine
This protocol describes a model reaction between 2,4-dichloropyrimidine and phenylboronic acid.[6][10][11]
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Solvent and Catalyst Addition: Add 1,4-dioxane (3.5 mL). Purge the mixture with argon for 10 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the mixture, for example, using microwave irradiation or conventional heating at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C4-arylated product.
Part 2: Analytical Validation—Confirming Identity and Purity
Once synthesized and purified, the compound's identity and purity must be unequivocally confirmed. This is a critical, self-validating step that relies on the use of orthogonal analytical techniques.[12] No single technique is sufficient; instead, we build a case for the compound's structure by cross-validating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[12]
The Orthogonal Validation Triangle
These three techniques form a powerful triad for structural confirmation and purity assessment.
Caption: Orthogonal techniques for compound validation.
Comparative Data Interpretation
Let's consider a hypothetical kinase inhibitor, "Compound X," synthesized from a pyrimidine intermediate.
| Technique | Question Answered | Expected Result for "Compound X" | What to Look For (Trustworthiness) |
| ¹H NMR | What is the proton framework? Does it match the expected structure? | A spectrum with specific chemical shifts, integration values, and coupling patterns corresponding to the pyrimidine core and its substituents. | Correct number of protons, expected splitting patterns (e.g., doublets, triplets), and integration values that match the proton count of each unique environment.[13] |
| HRMS (High-Resolution Mass Spectrometry) | What is the exact mass and elemental composition? | An observed mass-to-charge ratio (m/z) that matches the calculated exact mass for the proposed chemical formula to within 5 ppm. | A clean mass spectrum with the correct molecular ion peak and isotopic pattern.[12][14] |
| HPLC | How pure is the sample? Are there any contaminants? | A single major peak in the chromatogram, with an area representing >95% of the total integrated peak area. | A sharp, symmetrical peak with a stable baseline. The absence of significant secondary peaks indicates high purity.[15][16][17] |
Expert Insight: NMR is arguably the most powerful tool for structural elucidation of small molecules.[18][19] While MS can provide an elemental formula, it cannot distinguish between isomers.[13] NMR, through chemical shifts and nuclear couplings, provides a detailed map of the molecule's connectivity, making it indispensable for confirming the correct isomer was synthesized.[13]
Protocol: Standard HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of ~1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient method would run from ~5% Acetonitrile in water (with 0.1% formic acid or TFA) to 95% Acetonitrile over a set time (e.g., 10-20 minutes).
-
Detection: Use a UV detector, monitoring at wavelengths where the compound is known to absorb (e.g., 254 nm and 280 nm).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.[20]
Part 3: Biological Validation—From Molecule to Mechanism
A chemically validated compound must then be tested for its intended biological activity. For a kinase inhibitor, this means demonstrating potent and selective inhibition of the target kinase. This validation occurs in two stages: biochemical assays and cell-based assays.
Biochemical vs. Cell-Based Assays
| Assay Type | Purpose | Common Formats | Key Parameter | Causality & Interpretation |
| Biochemical Assays | To measure direct inhibition of the purified kinase enzyme. | Radiometric assays (³³P-ATP), Luminescence (e.g., ADP-Glo), TR-FRET.[21][22] | IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%.[23] | This confirms the molecule directly interacts with and inhibits the target kinase in a clean, isolated system. A low IC₅₀ value (nM range) suggests high potency.[24] |
| Cell-Based Assays | To measure the inhibitor's effect on kinase activity within a living cell. | Western blot for downstream substrate phosphorylation, cell viability/proliferation assays (e.g., MTS, CellTiter-Glo), reporter gene assays.[25][26] | EC₅₀: The concentration of inhibitor that gives a half-maximal response in the cell. | This validates that the compound can cross the cell membrane, engage its target in the complex cellular environment, and produce a functional downstream effect.[23][27] |
Expert Insight: A significant discrepancy between a compound's biochemical IC₅₀ and its cell-based EC₅₀ can be revealing. A potent biochemical inhibitor that is weak in a cellular assay may have poor cell permeability or be subject to efflux by cellular pumps. Conversely, a compound that is more potent in cells than in a biochemical assay might indicate that its metabolites are the active species or that it has off-target effects that contribute to the cellular phenotype.
Workflow for Biological Validation
Caption: Stepwise workflow for biological activity validation.
Protocol: IC₅₀ Determination using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Kinase Reaction: Set up reactions in a multi-well plate containing the target kinase, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Titration: Add the synthesized compound across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 10 µM). Include no-inhibitor (positive control) and no-enzyme (background) controls.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Terminate the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. In the ADP-Glo™ assay, this involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.
-
-
Data Analysis: Measure the luminescence signal. Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
By systematically applying this three-part validation framework—synthesis, analytical confirmation, and biological characterization—researchers can have high confidence in their results, ensuring that newly synthesized pyrimidine-based kinase inhibitors are robust tools for advancing drug discovery.
References
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Services. Retrieved from BPS Bioscience website. [Link]
-
Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
(2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
DeEll, J. R., & Havas, M. G. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from Moravek website. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website. [Link]
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Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
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Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]
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ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. Retrieved from ResearchGate website. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Stability of 5-Bromo-2-chloro-4-isobutoxypyrimidine in Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of robust and reliable building blocks is paramount to the success of complex synthetic campaigns. 5-Bromo-2-chloro-4-isobutoxypyrimidine stands as a versatile intermediate, offering multiple reaction sites for the construction of diverse molecular architectures. However, its utility is intrinsically linked to its stability under a variety of reaction conditions. This guide provides an in-depth assessment of the stability profile of this compound, offering a comparative analysis with relevant alternatives and furnishing detailed experimental protocols for stability evaluation.
The pyrimidine core is a privileged scaffold in medicinal chemistry, and strategic functionalization is key to tuning the biological activity of the resulting molecules. This compound offers three distinct points for modification: the C2-chloro, C5-bromo, and C4-isobutoxy groups. The inherent reactivity differences between the C-Cl and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions, allow for selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling sequential couplings[1]. However, the stability of the entire molecule under the chosen reaction conditions is a critical factor that dictates the success and efficiency of any synthetic transformation.
Unveiling the Stability Profile of this compound
A comprehensive understanding of a reagent's stability is crucial for reaction optimization, impurity profiling, and ensuring the reproducibility of synthetic protocols. While specific forced degradation studies on this compound are not extensively reported in the public domain, we can infer its stability profile based on the known chemistry of substituted pyrimidines and its close analogue, 5-Bromo-2-chloro-4-methoxypyrimidine, which is reported to be stable for over four years under recommended storage conditions (-20°C)[2].
Hydrolytic Stability: A Tale of Two Halides and an Ether
The hydrolytic stability of this compound is a key consideration, particularly in reactions involving aqueous media or acidic/basic conditions.
-
Acidic Conditions: Under acidic conditions, the primary site of degradation is likely the hydrolysis of the isobutoxy group at the C4 position. The ether linkage can be protonated, making it a better leaving group and susceptible to nucleophilic attack by water. The rate of this hydrolysis is dependent on the acid concentration and temperature. The C2-chloro and C5-bromo substituents are generally stable to acidic hydrolysis.
-
Basic Conditions: In alkaline media, the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). The C2 and C4 positions are electron-deficient and prone to attack by hydroxide ions. While the isobutoxy group is a poorer leaving group than a halide, prolonged exposure to strong bases at elevated temperatures could lead to its displacement. However, the C2-chloro group is more likely to be the primary site of hydrolytic degradation under basic conditions, leading to the formation of the corresponding 2-hydroxypyrimidine derivative. The C5-bromo bond is generally less susceptible to direct nucleophilic attack by hydroxide.
Thermal Stability: Understanding the Limits
Stability in the Presence of Common Reagents
-
Oxidizing Agents: The pyrimidine ring is generally resistant to oxidation due to its aromatic character. However, strong oxidizing agents, particularly in combination with heat or light, could potentially lead to degradation. The isobutoxy group might be susceptible to oxidation under harsh conditions.
-
Reducing Agents: Catalytic hydrogenation may lead to the reduction of the pyrimidine ring or hydrodehalogenation of the C-Br and C-Cl bonds. The C-Br bond is typically more readily cleaved under such conditions than the C-Cl bond.
-
Palladium Catalysts: In the context of cross-coupling reactions, the stability of the starting material in the presence of the palladium catalyst, ligands, and base is crucial. Degradation can occur through various pathways, including premature decomposition of the catalyst leading to side reactions or direct degradation of the pyrimidine ring under the reaction conditions. The choice of ligand and base is critical to ensure a clean and efficient reaction.
Photostability: The Impact of Light
As with many organic molecules, prolonged exposure to high-intensity light, particularly UV radiation, can lead to photolytic degradation. It is advisable to store this compound in a light-protected container and to conduct photosensitive reactions in the dark or under amber light.
A Comparative Analysis: this compound vs. Key Alternatives
The choice of a building block is often a balance between reactivity, stability, and cost. Here, we compare this compound with two common alternatives.
| Feature | This compound | 5-Bromo-2,4-dichloropyrimidine | 5-Bromo-2-chloro-4-(benzyloxy)pyrimidine |
| Reactivity in SNAr | The C2-chloro is the primary site for nucleophilic attack. The isobutoxy group is a relatively poor leaving group. | The C4-chloro is generally more reactive towards nucleophiles than the C2-chloro[3]. | The C2-chloro is the primary site for nucleophilic attack. The benzyloxy group can be cleaved under hydrogenolysis conditions. |
| Reactivity in Cross-Coupling | The C5-bromo is the primary site for palladium-catalyzed cross-coupling reactions[1]. | The C5-bromo is the most reactive site, followed by the C4-chloro, and then the C2-chloro. | The C5-bromo is the primary site for cross-coupling. |
| Hydrolytic Stability | Susceptible to hydrolysis of the isobutoxy group under acidic conditions. The C2-chloro can be hydrolyzed under basic conditions. | The C4-chloro is more susceptible to hydrolysis under basic conditions than the C2-chloro. | Susceptible to hydrolysis of the benzyloxy group under acidic conditions and can be deprotected via hydrogenolysis. |
| Cost-Effectiveness | Generally more expensive due to the additional synthetic step to introduce the isobutoxy group. | Typically more cost-effective as it is a more direct synthetic precursor. | Cost is comparable to or higher than the isobutoxy derivative. |
| Synthetic Flexibility | The isobutoxy group offers a stable handle for further modifications if desired. | Provides two reactive chloro-substituents for sequential functionalization. | The benzyloxy group can be used as a protecting group for a hydroxyl functionality. |
Logical Flow for Selecting a Pyrimidine Building Block
Caption: Decision workflow for selecting the appropriate pyrimidine building block.
Experimental Protocols for Assessing Stability
To ensure the reliability of synthetic procedures, it is prudent to perform forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines[4][5]. These studies help in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration[6].
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Workflow for a Forced Degradation Study
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A Senior Application Scientist's Guide: HPLC vs. GC-MS for the Analysis of Pyrimidine Reaction Mixtures
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of pyrimidine reaction mixtures. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring that the protocols described are robust and self-validating.
The Analytical Challenge: Pyrimidines in Drug Development
Pyrimidines are heterocyclic aromatic compounds that form the backbone of nucleobases such as cytosine, thymine, and uracil.[1] Their derivatives are a cornerstone of modern pharmacology, exhibiting a wide range of activities including antiviral and anticancer properties.[2] The synthesis of novel pyrimidine-based drugs invariably produces complex reaction mixtures containing the target active pharmaceutical ingredient (API), starting materials, intermediates, by-products, and potential impurities.
Accurate and precise analytical methods are therefore critical to:
-
Monitor reaction progress and optimize yield.
-
Identify and quantify impurities to ensure product safety and regulatory compliance.
-
Characterize the final product for quality control (QC) release.
The choice of analytical technique is paramount. The physicochemical properties of pyrimidines—often polar, non-volatile, and potentially thermally labile—dictate the suitability of either HPLC or GC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is a separation technique that relies on a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[3] Separation is achieved based on the differential partitioning of analytes between the two phases. For pyrimidine analysis, HPLC, particularly when coupled with a Mass Spectrometry (MS) or UV detector, is often the primary choice.
Why HPLC Excels for Pyrimidines
The key advantage of HPLC lies in its compatibility with a vast range of analytes, especially those that are non-volatile, polar, and thermally unstable.[4][5] Synthetic pyrimidine derivatives often contain multiple polar functional groups (-NH2, -OH, -COOH), making them ideal candidates for HPLC. The analysis is typically performed at or near ambient temperature, preserving the integrity of heat-sensitive molecules.[6]
Reversed-phase (RP) HPLC is the most common modality.[2]
-
Causality of Column Choice: C18 (octadecyl) and C8 (octyl) columns are the standards.[2] The non-polar stationary phase retains pyrimidine derivatives through hydrophobic interactions. The elution order is controlled by adjusting the polarity of the mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol.[2][7]
-
Causality of Mobile Phase: Buffering the aqueous portion of the mobile phase (e.g., with phosphate or acetate buffers to a pH around 4) is crucial.[8] Many pyrimidines have ionizable groups; controlling the pH ensures a consistent ionization state, leading to sharp, reproducible peaks. For LC-MS compatibility, volatile buffers like ammonium formate or formic acid are used instead of non-volatile phosphate buffers.[7]
Workflow for HPLC Analysis
Caption: A typical experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is the gold standard for volatile and semi-volatile compounds.[4] The mobile phase is an inert gas (e.g., helium), and separation occurs as vaporized analytes travel through a long, thin capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.[4]
The Pyrimidine Problem: The Need for Derivatization
Direct analysis of most pyrimidine derivatives by GC is not feasible. Their polarity and strong intermolecular hydrogen bonding result in low volatility and poor thermal stability.[9] Injecting them directly into a hot GC inlet would lead to decomposition rather than volatilization.
The solution is chemical derivatization. This process chemically modifies the analyte to make it suitable for GC analysis.[10] The primary goals are to:
-
Increase Volatility: By replacing active, polar hydrogens (on -OH, -NH2, -COOH groups) with non-polar, bulky groups (e.g., trimethylsilyl).[11]
-
Increase Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC.[10]
-
Causality of Derivatization Choice: Silylation is the most common method for compounds like pyrimidines.[9][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective at converting polar functional groups into their corresponding trimethylsilyl (TMS) ethers, esters, and amines.[11] This step is non-negotiable and adds complexity and potential sources of error to the workflow.
Workflow for GC-MS Analysis
Caption: GC-MS workflow, highlighting the critical derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the specific analytical goal and the nature of the compounds in the reaction mixture.
| Feature | HPLC | GC-MS | Rationale & Expert Insight |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds.[3][4] | Limited to volatile and thermally stable compounds, or those that can be made so via derivatization.[4][5] | Insight: HPLC is inherently more versatile for diverse pyrimidine structures found in reaction mixtures without requiring chemical modification. |
| Sample Preparation | Simple; often just "dilute and shoot". | Complex; requires solvent evaporation and a precise, complete derivatization reaction.[12] | Insight: The derivatization step in GC is the most significant source of analytical variability. Incomplete reactions or derivative instability can severely compromise data quality. |
| Separation Principle | Based on partitioning between liquid mobile phase and solid stationary phase (e.g., polarity).[4] | Based on analyte volatility and interaction with the stationary phase.[4] | Insight: GC columns offer superior separation efficiency (sharper peaks) for amenable compounds, but this advantage is often negated by the challenges of derivatization.[6] |
| Speed of Analysis | Run times are typically 10-60 minutes.[13] | Run times can be faster, often under 30 minutes, due to efficient gas-phase separation.[6] | Insight: While individual GC runs may be faster, the total analysis time per sample is significantly longer due to the mandatory sample preparation and derivatization steps. |
| Instrumentation Cost | Generally lower initial cost for a standard HPLC-UV system. LC-MS systems are comparable to GC-MS.[6] | Generally lower cost per analysis due to minimal solvent usage.[13] | Insight: HPLC's higher operational cost is due to the consumption of high-purity solvents. However, this is often justified by its broader applicability and simpler workflow. |
| Data Interpretation | Straightforward quantification with UV. LC-MS provides molecular weight and fragmentation data (soft ionization, ESI).[1] | Provides highly specific mass spectra (hard ionization, EI) that are excellent for structural elucidation and library matching.[1][14] | Insight: The electron ionization (EI) spectra from GC-MS are highly reproducible and ideal for identifying unknown impurities by matching against established libraries like NIST. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) as mandated by regulatory bodies and outlined in guidelines like ICH Q2(R2).[15][16][17]
Protocol 1: Reversed-Phase HPLC-UV Method
1. Objective: To quantify a target pyrimidine API and profile related impurities in a reaction mixture.
2. Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Suitability Solution: A solution containing the API and a known, co-eluting impurity or a closely related compound.
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Mobile Phase A and B to an expected final concentration of ~0.1 mg/mL.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or the λmax of the primary analyte).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
4. Self-Validating System (System Suitability):
-
Before sample analysis, perform five replicate injections of the SST solution.
-
Acceptance Criteria (per ICH guidelines): [17][18]
-
Relative Standard Deviation (RSD) of the API peak area: ≤ 2.0%.
-
Tailing Factor for the API peak: 0.8 - 1.5.
-
Resolution between the API and the known impurity: ≥ 2.0.
-
-
Trustworthiness: If SST fails, troubleshooting of the instrument or mobile phase is required before proceeding. This ensures the system is performing correctly before generating sample data.
Protocol 2: GC-MS Method with Silylation
1. Objective: To identify and quantify volatile or derivatizable components in a pyrimidine reaction mixture.
2. Materials:
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Internal Standard (IS): e.g., Chrysene-d12 (a stable, non-reactive compound not present in the sample).
-
Carrier Gas: Helium.
3. Sample Preparation & Derivatization:
-
Pipette 100 µL of the reaction mixture into a 2 mL autosampler vial. Add a known amount of the internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as water will quench the silylation reagent.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C (Electron Ionization at 70 eV).[14]
-
Scan Range: 50 - 550 m/z.
5. Self-Validating System:
-
A derivatized quality control (QC) sample containing known concentrations of expected analytes and the IS should be run at the beginning and end of the sequence.
-
Acceptance Criteria:
-
The response of the IS must be consistent across all runs.
-
The recovery of known analytes in the QC sample should be within ±15% of the true value.
-
-
Trustworthiness: The internal standard corrects for variations in derivatization efficiency and injection volume. The QC sample verifies the accuracy of the entire process.
Conclusion and Recommendation
For the comprehensive analysis of pyrimidine reaction mixtures, HPLC is unequivocally the superior starting point and primary technique. Its ability to handle polar, non-volatile, and thermally sensitive compounds directly aligns with the typical physicochemical properties of pyrimidine derivatives.[3][5] The workflow is simpler, more robust, and less prone to the variability associated with the mandatory derivatization step required for GC-MS.
GC-MS serves as a powerful, complementary technique for specific scenarios:
-
When the reaction mixture is known to contain volatile, non-polar impurities that are not amenable to HPLC.
-
For definitive structural elucidation of unknown, volatile impurities, where its highly reproducible EI fragmentation patterns and extensive spectral libraries are invaluable.
Ultimately, a well-equipped drug development laboratory will leverage both techniques. HPLC provides the robust, high-throughput quantitative data needed for routine process monitoring and quality control, while GC-MS offers a powerful tool for specialized investigations into specific, volatile components of the reaction mixture.
References
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- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI.
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
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Separation of Pyrimidine Bases on a HPLC Stationary RP-18 Phase Coated with Calix[19]resorcinarene. Semantic Scholar. Available from:
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Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available from: [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]
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Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available from: [Link]
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HPLC or GC-MS: Which Technique is Best for Your Needs?. Hawach Scientific. Available from: [Link]
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Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. Available from: [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available from: [Link]
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HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available from: [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. LinkedIn. Available from: [Link]
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What Is Derivatization In GC-MS?. YouTube. Available from: [Link]
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Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. Available from: [Link]
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Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. PubMed. Available from: [Link]
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Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available from: [Link]
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A Senior Application Scientist's Guide to Protecting Groups in Pyrimidine Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the intricate dance of chemical synthesis is a familiar ballet. Within this, the synthesis of pyrimidine scaffolds—a cornerstone of numerous pharmaceuticals and bioactive molecules—presents a unique set of challenges.[1][2] The inherent reactivity of the amine and hydroxyl functionalities on the pyrimidine ring necessitates a strategic approach to their temporary masking, or "protection," to ensure the desired chemical transformations occur with precision and high yield. This guide provides an in-depth, objective comparison of the efficacy of various protecting groups for pyrimidine synthesis, grounded in experimental data and field-proven insights.
The Imperative of Protection: Why We Mask
The pyrimidine ring, with its nucleophilic nitrogen and hydroxyl groups, is susceptible to a variety of reactions.[3] Direct modification of a specific site on an unprotected pyrimidine is often fraught with difficulties, leading to a mixture of products and low yields. Protecting groups serve as temporary shields, selectively blocking these reactive sites to allow for transformations elsewhere in the molecule. The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups.[4] This concept of selective removal is the foundation of orthogonal protection strategies , which are critical in the multi-step synthesis of complex molecules.[5][6]
A Comparative Analysis of Common Protecting Groups
The choice of a protecting group is a critical decision in the design of a synthetic route. This section provides a comparative overview of the most commonly employed protecting groups for the amine and hydroxyl functionalities of pyrimidines.
Amine Protecting Groups: A Head-to-Head Comparison
The exocyclic amino groups of cytosine and the endocyclic nitrogens of uracil and thymine often require protection. The most prevalent choices include carbamates like tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), and benzyl-type groups.
| Protecting Group | Structure | Introduction Conditions | Stability | Deprotection Conditions | Typical Yield (%) | Key Advantages & Disadvantages |
| Boc | Boc-NH-R | (Boc)₂O, base (e.g., NaOH, NaHCO₃), aq. solution, rt | Stable to base, nucleophiles, hydrogenolysis | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | 90-95[7] | Advantages: Widely used, excellent for SPPS, orthogonal to Cbz and Fmoc.[8] Disadvantages: Harsh acidic deprotection can affect other acid-sensitive groups. |
| Cbz (Z) | Cbz-NH-R | Cbz-Cl, base (e.g., NaOH), aq. solution, 0 °C to rt | Stable to acid and base | Catalytic Hydrogenolysis (H₂, Pd/C) | ~88[7] | Advantages: Robust, orthogonal to Boc and Fmoc, mild neutral deprotection.[9] Disadvantages: Incompatible with reducible functional groups (e.g., alkenes, alkynes). |
| Benzyl (Bn) | Bn-NH-R | Benzyl halide, base; or reductive amination | Stable to base, nucleophiles | Catalytic Hydrogenolysis (H₂, Pd/C), oxidizing agents | Variable | Advantages: Stable, can be introduced via multiple methods.[10] Disadvantages: Similar to Cbz, incompatible with reducible groups. |
| Benzoyl (Bz) | Bz-NH-R | Benzoyl chloride, pyridine | More stable than acetyl | Basic hydrolysis (e.g., aq. NH₃, methylamine) | High | Advantages: Good directing group in glycosylations.[11] Disadvantages: Can be difficult to remove from aliphatic amides. |
| Acetyl (Ac) | Ac-NH-R | Acetic anhydride, pyridine | Less stable than benzoyl | Basic hydrolysis (e.g., aq. NH₃, methylamine) | High | Advantages: Readily introduced. Disadvantages: Can be too labile for some multi-step syntheses. |
Hydroxyl Protecting Groups: Silyl Ethers vs. Benzyl Ethers
The hydroxyl groups of pyrimidine nucleosides, such as uridine, are frequently protected to allow for selective modification of the base or other hydroxyls. Silyl ethers and benzyl-type ethers are the workhorses in this domain.
Silyl Ethers: A Spectrum of Stability
Silyl ethers are valued for their ease of introduction and removal under mild, fluoride-mediated conditions. Their stability is primarily dictated by the steric bulk around the silicon atom.[12]
| Protecting Group | Structure | Introduction Conditions | Relative Acid Stability | Relative Base Stability | Deprotection Conditions |
| TMS | R-O-Si(CH₃)₃ | TMSCl, base (e.g., imidazole, pyridine) | 1 | 1 | Mild acid or base, fluoride ions |
| TES | R-O-Si(CH₂CH₃)₃ | TESCl, base | 64 | 10-100 | Mild acid or base, fluoride ions |
| TBS (TBDMS) | R-O-Si(CH₃)₂(C(CH₃)₃) | TBDMSCl, imidazole, DMF | 20,000 | ~20,000 | Acid, fluoride ions (e.g., TBAF) |
| TIPS | R-O-Si(CH(CH₃)₂)₃ | TIPSCl, base | 700,000 | ~100,000 | Acid, fluoride ions |
| TBDPS | R-O-Si(Ph)₂(C(CH₃)₃) | TBDPSCl, base | 5,000,000 | ~20,000 | Acid, fluoride ions |
Relative stability data is generalized and can vary with substrate and conditions.
A study comparing various 2'-hydroxyl protecting groups in RNA synthesis found that tert-butyldimethylsilyl (t-BDMSi) was the most successful for the synthesis of longer oligomers compared to acyl and acetal derivatives.[13]
Benzyl-Type Ethers: Fine-Tuning Lability
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. Their removal is typically achieved by catalytic hydrogenolysis. The introduction of electron-donating groups on the aromatic ring, as in p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers, renders them susceptible to oxidative or milder acidic cleavage, providing valuable orthogonality.[10]
| Protecting Group | Structure | Introduction Conditions | Stability | Deprotection Conditions |
| Benzyl (Bn) | R-O-Bn | Benzyl halide, base | High | Catalytic Hydrogenolysis (H₂, Pd/C) |
| PMB | R-O-PMB | PMB-Cl, base | Moderate | Oxidative (DDQ, CAN), mild acid (TFA) |
| DMB | R-O-DMB | DMB-Cl, base | Low | Milder oxidative and acidic conditions than PMB |
The increased electron density in the DMB group allows for its selective cleavage in the presence of a PMB group, a powerful tool in complex syntheses.[14]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these protecting groups, detailed, step-by-step methodologies for the protection and deprotection of a model pyrimidine substrate are presented below.
Protocol 1: N-Boc Protection of Uracil
This protocol describes the selective N1-protection of uracil, which then allows for subsequent modification at the N3 position.
Materials:
-
Uracil
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve uracil in an aqueous solution of NaOH.
-
Add a solution of (Boc)₂O in DCM to the uracil solution.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N1-Boc-uracil.
Deprotection:
-
Dissolve the N1-Boc-uracil in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure to obtain the deprotected uracil.
Protocol 2: 2',5'-Di-O-TBDMS Protection of Uridine
This protocol illustrates the selective protection of the primary 5'-hydroxyl and one of the secondary 2'-hydroxyl groups of uridine.
Materials:
-
Uridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve uridine and imidazole in anhydrous DMF.
-
Add TBDMSCl portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired 2',5'-di-O-TBDMS uridine.[15]
Deprotection:
-
Dissolve the protected uridine in tetrahydrofuran (THF).
-
Add a solution of tetra-n-butylammonium fluoride (TBAF) in THF.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the deprotected uridine.
Visualizing the Strategy: Workflows and Decision Making
The selection of an appropriate protecting group strategy is a critical step in synthetic planning. The following diagrams, generated using Graphviz, illustrate the decision-making process and a typical workflow for a multi-step pyrimidine synthesis.
Caption: A decision-making workflow for selecting a protecting group strategy in pyrimidine synthesis.
Caption: An example of an orthogonal protection workflow for the selective modification of uridine.
Conclusion: A Strategic Imperative
The judicious selection and application of protecting groups are paramount to the successful synthesis of complex pyrimidine derivatives. This guide has provided a comparative analysis of the most common protecting groups, highlighting their respective strengths and weaknesses through a combination of qualitative discussion and quantitative data. The provided experimental protocols and workflow diagrams serve as a practical starting point for researchers in the field. Ultimately, the optimal protecting group strategy is not a one-size-fits-all solution but rather a carefully considered decision based on the specific synthetic target and the reaction conditions to be employed. A thorough understanding of the principles of orthogonal protection and the nuances of each protecting group's reactivity will empower chemists to navigate the synthetic landscape with greater efficiency and precision.
References
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- Advantages and disadvantages of Boc versus Cbz protecting group. (n.d.). Benchchem.
- Silyl ether. (n.d.). Wikipedia.
- Abstract. (n.d.). SEKU Repository.
- (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. (1988). PubMed.
- VI Protecting Groups and Orthogonal Protection Str
- Protecting-group-free synthesis as an opportunity for invention. (2011). PubMed.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. (2016). ACS Figshare.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024).
- Chemoselective Deprotection of Triethylsilyl Ethers. (n.d.). PubMed Central.
- A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. (n.d.). MDPI.
- A deconstruction–reconstruction strategy for pyrimidine diversific
- Amino Protecting Group-Benzyl Series. (2025). Suzhou Highfine Biotech.
- A Comparative Guide to 2'-Hydroxyl Protecting Groups for High-Fidelity RNA Synthesis. (n.d.). Benchchem.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. (1983).
- Orthogonal Protection Definition. (n.d.). Fiveable.
- An overview on synthesis and biological activity of pyrimidines. (2022).
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (n.d.). PubMed Central.
- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
- The products of the protection of the uridine hydroxyl groups using 2.2 equivalents of TBDMSCl. (n.d.).
- Protecting Groups for Amines: Carbam
- A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. (2011).
- Benzoyl vs. Acetyl Protecting Groups in Fucosylation: A Comparative Guide for Researchers. (n.d.). Benchchem.
- Protecting Groups. (n.d.).
- Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (1998). Semantic Scholar.
- Pyrimidine-specific cleavage by an endoribonuclease of Saccharomyces cerevisiae. (1985). PubMed.
- Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. (2013). PubMed.
- A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. (n.d.). Benchchem.
- A Comparative Guide to 2'-Hydroxyl Protecting Groups in RNA Synthesis: Altern
- Synthesis of Regioselectively Protected Forms of Cytidine Based on Enzyme-catalyzed Deacetyl
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). (n.d.).
- Cbz-Protected Amino Groups. (2019).
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2015). CrystEngComm.
- Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. (n.d.). Organic & Biomolecular Chemistry.
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2015). CrystEngComm.
- Quantitative proteomics analysis reveals important roles of N-glycosylation on ER quality control system for development and pathogenesis in Magnaporthe oryzae. (2020). PubMed.
- A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. (2018).
- N-Glycomic Analysis of the Cell Shows Specific Effects of Glycosyl Transferase Inhibitors. (2021).
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A Cost-Benefit Analysis of 5-Bromo-2-chloro-4-alkoxypyrimidines in Complex Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection
In the intricate landscape of pharmaceutical and materials science, the selection of starting materials is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated pyrimidines are cornerstone building blocks, prized for their versatility in constructing complex molecular architectures, particularly as scaffolds for kinase inhibitors and other biologically active molecules.[1][2] This guide provides an in-depth cost-benefit analysis of using 5-Bromo-2-chloro-4-isobutoxypyrimidine and its class of 4-alkoxy analogs.
Given the limited specific literature for the isobutoxy derivative, this analysis will leverage the well-documented 5-Bromo-2-chloro-4-methoxypyrimidine as a primary exemplar.[1] We will objectively compare its performance and strategic value against more common, less functionalized dihalopyrimidine alternatives, supported by established experimental data and protocols. The core objective is to equip researchers, scientists, and drug development professionals with a robust framework for making informed decisions on reagent selection based on a synthesis's specific goals: speed and versatility in early-stage discovery versus cost optimization in large-scale production.
The Strategic Advantage: Understanding Differential Reactivity
The primary "benefit" of the 5-Bromo-2-chloro-4-alkoxypyrimidine scaffold lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the Carbon-Bromine (C-Br) bond at the C5 position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the C2 position.[1] This intrinsic electronic difference is the cornerstone of its utility, allowing for predictable and regioselective sequential functionalization.
This feature enables chemists to perform a cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) at the C5 position first, while leaving the C2 chloro-substituent intact for a subsequent, different transformation (e.g., Buchwald-Hartwig amination, another cross-coupling, or nucleophilic aromatic substitution). This strategic, one-pot or sequential approach can drastically shorten synthetic routes by eliminating the need for cumbersome protection-deprotection steps that would be required with symmetrically substituted pyrimidines.
Caption: Workflow illustrating the strategic value of differential halogen reactivity.
Comparative Analysis of Pyrimidine Building Blocks
To quantify the cost-benefit trade-off, we will compare our subject compound class with two common alternatives: 5-Bromo-2-chloropyrimidine and 2,4-dichloropyrimidine. The former lacks the C4-alkoxy group, altering its electronic properties, while the latter presents two identical reactive sites, precluding inherent regioselectivity.
| Property | 5-Bromo-2-chloro-4-methoxypyrimidine | 5-Bromo-2-chloropyrimidine | 2,4-Dichloropyrimidine |
| CAS Number | 57054-92-9 | 32779-36-5[3] | 3934-20-1 |
| Molecular Weight | 223.46 g/mol [2] | 193.43 g/mol [3] | 148.98 g/mol |
| Structure | C4-alkoxy, C5-bromo, C2-chloro | C5-bromo, C2-chloro | C2, C4-dichloro |
| Key Feature | Differential reactivity (C-Br > C-Cl) | Differential reactivity (C-Br > C-Cl) | Symmetric reactivity |
| Primary Use Case | Sequential, regioselective synthesis | Sequential, regioselective synthesis | Symmetrical or statistical substitution |
| Est. Cost ($/g) | ~$4.60 (10g scale) | ~$6.00 (25g scale) | ~$1.50 (25g scale) |
| Safety Profile | Skin/eye irritant, may cause respiratory irritation.[4] | Skin/eye irritant, may cause respiratory irritation.[3] | Harmful if swallowed, skin/eye irritant. |
Note: Prices are estimates based on publicly available catalog data (Jan 2026) and are subject to change. They are provided for comparative purposes only.
Performance in Key Synthetic Transformations
The true value of a building block is demonstrated in its performance. We will analyze the utility of these reagents in two of the most common and powerful transformations in modern drug discovery: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
A. Suzuki-Miyaura Coupling: Building the Carbon Skeleton
This reaction is fundamental for creating biaryl structures common in kinase inhibitors. Here, the ability to selectively react at the C5 position is a major advantage of the 5-bromo-2-chloro-4-alkoxy scaffold.
Experimental Protocol: Selective Suzuki-Miyaura Coupling [5]
-
Setup: To a dry Schlenk flask, add 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane/water or toluene/water (4:1 v/v, 5 mL).[5]
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Performance Comparison:
| Parameter | 5-Bromo-2-chloro-4-alkoxy-pyrimidines | 2,4-Dichloropyrimidine |
| Regioselectivity | High (predictably at C5) | Low (mixture of C2, C4, and C2,C4-disubstituted products) |
| Typical Yield | 75-95% (for C5 substitution)[1] | Variable, requires careful control of stoichiometry |
| Purification Effort | Moderate (separation from catalyst/reagents) | High (separation of isomers) |
| Strategic Outcome | Clean formation of a C5-aryl intermediate, ready for C2 functionalization. | Complex product mixture, often requiring re-synthesis or advanced purification. |
B. Buchwald-Hartwig Amination: Installing Nitrogen Functionality
This reaction is critical for synthesizing compounds that interact with the hinge region of kinases. The C-Cl bond at the C2 position, preserved after an initial C5 coupling, is an ideal handle for this transformation.
Experimental Protocol: Buchwald-Hartwig Amination of the C2 Position [1]
-
Setup: In a glovebox or under an inert atmosphere, combine the 5-aryl-2-chloro-4-methoxypyrimidine intermediate (1.0 mmol), the desired amine (1.2 mmol), a strong base like sodium tert-butoxide (1.4 mmol), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (3 mL) via syringe.
-
Reaction: Stir the mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Synthesizing the Cost-Benefit Analysis
The decision of which building block to use is a function of project stage, complexity of the target molecule, and budget.
Caption: Key factors influencing the cost-benefit decision for reagent selection.
-
Cost Analysis:
-
Direct Cost: Simpler reagents like 2,4-dichloropyrimidine have a significantly lower per-gram cost. For a well-established, large-scale synthesis of a simple target, this is a major advantage.
-
Indirect Cost: The use of a non-selective reagent like 2,4-dichloropyrimidine often leads to lower yields of the desired isomer and incurs significant downstream costs associated with complex purifications (e.g., preparative HPLC), solvent usage, and increased labor. For complex molecules, these indirect costs can quickly eclipse the initial savings on the reagent.
-
-
Benefit Analysis:
-
Speed and Efficiency: For discovery chemistry, where speed and the ability to generate a diverse library of analogs are paramount, the 5-Bromo-2-chloro-4-alkoxypyrimidine scaffold is superior. Its predictable reactivity allows for the rapid synthesis of multiple target molecules from a common intermediate, accelerating structure-activity relationship (SAR) studies.
-
Process Robustness: The high regioselectivity of sequential reactions leads to cleaner reaction profiles and more robust, reproducible processes, which is a significant benefit when scaling up a synthesis from the bench to a pilot plant.
-
Conclusion and Recommendations
The choice between this compound (and its class) and simpler dihalopyrimidines is not a matter of which is "better," but which is more appropriate for the task at hand.
-
For Early-Stage R&D and Medicinal Chemistry: The higher initial cost of 5-Bromo-2-chloro-4-alkoxypyrimidines is a sound investment. The benefit of synthetic versatility, speed, and the ability to rapidly generate diverse analogs far outweighs the per-gram reagent cost. The predictable, regioselective nature of the scaffold de-risks complex synthetic routes and accelerates project timelines.
-
For Process Development and Large-Scale Manufacturing: If the final target molecule only requires simple, symmetric functionalization, or if a process has been extensively optimized to manage the isomeric separation from a cheaper starting material, then a reagent like 2,4-dichloropyrimidine may be more economically viable. However, if the target requires distinct functionalities at the C2 and C5 (or C4) positions, the cost-benefit analysis will likely still favor the more functionalized starting material, as the savings in reaction steps, purification, and overall yield will lead to a lower cost-of-goods for the final Active Pharmaceutical Ingredient (API).
Ultimately, a holistic view of the entire synthetic route and the project's goals is essential. While the sticker price of a reagent is an easy metric to assess, the true cost is a composite of starting material expense, reaction efficiency, and downstream processing. In this comprehensive view, the strategic use of versatile building blocks like this compound often proves to be the most cost-effective solution for complex synthetic challenges.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606665, 5-Bromo-2-chloropyrimidine. Retrieved from [Link]
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- Apollo Scientific. (2023). Safety Data Sheet: 5-Bromo-2-chloropyrimidine. [Link not available]
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- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
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Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
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- BOC Sciences. (n.d.). 5-bromo-2-chloro-4-methoxypyrimidine. [Link not available]
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-
Sheng, J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- SynThink Research Chemicals. (n.d.). 461432-23-5 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link not available]
- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
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Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Retrieved from [Link]
- Ley, A. N., et al. (1993). Use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside for the isolation of β-galactosidase-positive bacteria from municipal water supplies. Canadian Journal of Microbiology. [Link not available]
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A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Novel 5-Bromo-2-chloro-4-isobutoxypyrimidine Derivatives
For researchers and professionals in the dynamic field of drug development, the pyrimidine scaffold represents a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1][2] Its derivatives are integral to a wide array of therapeutics, from anticancer to anti-inflammatory agents.[2][3] Among the myriad of pyrimidine-based building blocks, 5-Bromo-2-chloro-4-isobutoxypyrimidine stands out as a versatile intermediate. Its strategically placed reactive sites—the chloro group at C2, susceptible to nucleophilic aromatic substitution, and the bromo group at C5, ideal for cross-coupling reactions—offer a gateway to a diverse chemical space.[4]
The synthesis of novel derivatives from this parent compound is only the first step. Rigorous, unambiguous structural confirmation is paramount to ensure the integrity of downstream applications. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to characterize these novel molecules. We will move beyond simple data reporting to explain the causality behind experimental choices and the interpretation of spectral changes, embodying a self-validating analytical workflow.
Herein, we compare the spectroscopic profile of the parent compound with two representative novel derivatives:
-
Derivative A: 5-Bromo-4-isobutoxy-2-(morpholin-4-yl)pyrimidine, a product of nucleophilic substitution.
-
Derivative B: 2-Chloro-4-isobutoxy-5-phenylpyrimidine, a product of Suzuki-Miyaura cross-coupling.
The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for elucidating the precise carbon-hydrogen framework of organic molecules in solution.[5] Both ¹H and ¹³C NMR are indispensable, providing complementary information to piece together the molecular puzzle.
Expertise in Action: Causality in NMR Protocol
The choice of a deuterated solvent is the first critical decision. Chloroform-d (CDCl₃) is an excellent first choice for many nonpolar to moderately polar pyrimidine derivatives due to its good solubilizing power and relatively simple residual solvent signal.[6] For more polar derivatives or those exhibiting poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.[6] The quantity of sample (5-10 mg) is selected to strike a balance between conserving valuable material and achieving a strong signal-to-noise ratio within a reasonable acquisition time.[6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine derivative into a clean, dry 5 mm NMR tube.[6]
-
Solubilization: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cap the tube and gently agitate until the sample is fully dissolved.[6]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz). Allow the sample to thermally equilibrate for several minutes.
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle, 16-64 scans, and a relaxation delay of 1-2 seconds.[6] Chemical shifts are reported in parts per million (ppm) referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (1024-4096) and a longer relaxation delay (2-10 seconds) are typically required to achieve adequate signal intensity.[6] Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]
Comparative NMR Data Analysis
The substitution of the chloro or bromo groups induces predictable changes in the chemical shifts of the pyrimidine ring's protons and carbons. These shifts are governed by the electronic effects (inductive and resonance) of the newly introduced functional groups.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Parent) | 8.35 (s, 1H, H-6), 4.45 (d, 2H, OCH₂), 2.15 (m, 1H, CH), 1.05 (d, 6H, CH(CH₃)₂) | ~171 (C-4), ~161 (C-2), ~159 (C-6), ~108 (C-5), ~76 (OCH₂), ~28 (CH), ~19 (CH₃) |
| Derivative A: 5-Bromo-4-isobutoxy-2-(morpholin-4-yl)pyrimidine | 8.10 (s, 1H, H-6), 4.30 (d, 2H, OCH₂), 3.80 (t, 4H, N(CH₂)₂), 3.70 (t, 4H, O(CH₂)₂), 2.10 (m, 1H, CH), 1.00 (d, 6H, CH(CH₃)₂) | ~169 (C-4), ~162 (C-2), ~157 (C-6), ~98 (C-5), ~75 (OCH₂), ~67 (O(CH₂)₂), ~45 (N(CH₂)₂), ~28 (CH), ~19 (CH₃) |
| Derivative B: 2-Chloro-4-isobutoxy-5-phenylpyrimidine | 8.55 (s, 1H, H-6), 7.60-7.40 (m, 5H, Ar-H), 4.50 (d, 2H, OCH₂), 2.20 (m, 1H, CH), 1.10 (d, 6H, CH(CH₃)₂) | ~170 (C-4), ~161 (C-2), ~160 (C-6), ~135 (Ar C-ipso), ~129-128 (Ar C), ~118 (C-5), ~76 (OCH₂), ~28 (CH), ~19 (CH₃) |
Note: Data for the parent compound and derivatives are predicted based on known chemical shifts of similar structures and substituent effects.[4][7][8]
Analysis Insights:
-
Derivative A: Replacing the electron-withdrawing chlorine at C2 with an electron-donating morpholino group causes an upfield shift (lower ppm) of the H-6 proton and the C5 carbon, reflecting increased electron density on the pyrimidine ring. New signals corresponding to the morpholine protons appear around 3.70-3.80 ppm.
-
Derivative B: The introduction of a phenyl ring at C5 results in a significant downfield shift for the H-6 proton due to anisotropic effects from the aromatic ring current. The C5 signal also moves downfield. New signals in both the ¹H and ¹³C spectra appear in the aromatic region (7.40-7.60 ppm and 128-135 ppm, respectively).[4]
Confirming Molecular Identity: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique vital for determining the molecular weight of a compound and confirming its elemental composition.[5] For halogenated compounds, MS provides a particularly distinctive signature due to the natural isotopic abundances of chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) and bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%).[6]
Expertise in Action: Choosing the Right Ionization
The choice of ionization method is critical. For volatile and thermally stable compounds like many pyrimidine derivatives, Electron Impact (EI) is a robust choice that provides valuable fragmentation data.[4] However, for more complex or potentially labile derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferable as they minimize fragmentation and provide a clear molecular ion peak.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[6]
-
Introduction & Ionization: Introduce the sample into the mass spectrometer. Employ an appropriate ionization method (e.g., EI or ESI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Comparative Mass Spectrometry Data
The molecular ion peak cluster is the most telling feature for these compounds. The relative intensities of the isotopic peaks provide a high-confidence confirmation of the presence of chlorine and bromine.
Table 2: Comparative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Expected Isotopic Pattern |
| This compound (Parent) | C₈H₁₀BrClN₂O | 264.9714 | Characteristic cluster for BrCl |
| Derivative A: 5-Bromo-4-isobutoxy-2-(morpholin-4-yl)pyrimidine | C₁₂H₁₈BrN₄O₂ | 333.0608 | Characteristic cluster for Br |
| Derivative B: 2-Chloro-4-isobutoxy-5-phenylpyrimidine | C₁₄H₁₅ClN₂O | 262.0895 | Characteristic cluster for Cl |
Analysis Insights:
-
Parent Compound: The mass spectrum will show a distinctive cluster of peaks for the molecular ion (e.g., at m/z 264, 266, 268) whose relative intensities uniquely identify the presence of one bromine and one chlorine atom.[6]
-
Derivative A: The isotopic pattern simplifies to that of a single bromine atom, and the molecular weight increases corresponding to the substitution of chlorine with a morpholino group.
-
Derivative B: The isotopic pattern simplifies to that of a single chlorine atom, and the mass change reflects the replacement of bromine with a phenyl group.
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] While it doesn't provide the detailed connectivity information of NMR, it is excellent for quickly confirming the success of a reaction by observing the appearance or disappearance of key vibrational bands.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, a small amount (1-2 mg) is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Comparative FTIR Data
Table 3: Key Comparative FTIR Absorption Bands (cm⁻¹)
| Compound | Key Bands (cm⁻¹) | Interpretation |
| Parent Compound | ~3100 (C-H, aromatic), ~2960 (C-H, aliphatic), ~1580, 1470 (C=C, C=N), ~1250 (C-O), ~1050 (C-Cl), ~680 (C-Br) | Characteristic pyrimidine ring, isobutoxy, and halogen stretches.[4] |
| Derivative A | ~3100, ~2960, ~1570, 1460, ~1250, ~1115 (C-N) , ~680 | Disappearance of C-Cl band, appearance of a strong C-N stretching band from the morpholine group. |
| Derivative B | ~3060 (C-H, new aromatic) , ~2960, ~1575, 1480, ~1250, ~1050 | Disappearance of C-Br band, appearance of new C-H stretching bands for the phenyl group. |
Note: FTIR spectroscopy is a valuable tool for analyzing pyrimidine derivatives and their functional groups.[9]
Visualizing the Workflow and Chemical Transformations
A logical workflow is essential for the efficient and accurate characterization of novel compounds. The following diagrams illustrate the overall analytical process and the specific synthetic transformations discussed.
Caption: General experimental workflow for synthesis and characterization.
Caption: Reaction pathways for the synthesis of novel derivatives.
Conclusion: An Integrated Approach to Structural Validation
The structural elucidation of novel pyrimidine derivatives is a critical process in drug discovery that demands a multi-faceted analytical approach.[10] While ¹H and ¹³C NMR spectroscopy provide the foundational blueprint of the molecular structure, mass spectrometry offers definitive confirmation of molecular weight and elemental formula.[10] FTIR serves as a rapid and effective tool for verifying the incorporation of new functional groups.
By integrating the data from these three core techniques and understanding the causal relationships between structural changes and spectral responses, researchers can establish a self-validating system for characterization. This ensures the highest degree of confidence in the identity and purity of novel compounds, paving the way for successful downstream biological evaluation and the development of next-generation therapeutics.
References
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PubChem - National Institutes of Health. 5-Bromo-2-chloropyrimidine. Available from: [Link]
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Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available from: [Link]
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Preprints.org. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024. Available from: [Link]
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SpectraBase. 5-Bromo-2-chloropyrimidine. Available from: [Link]
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MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. 2024. Available from: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
NIST WebBook. 5-Bromo-2-chlorobenzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]
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PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. 2024. Available from: [Link]
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- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Safety Operating Guide
Proper Disposal of 5-Bromo-2-chloro-4-isobutoxypyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Bromo-2-chloro-4-isobutoxypyrimidine, a halogenated pyrimidine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, you can ensure a safe laboratory environment and maintain regulatory compliance.
The principles outlined here are grounded in established safety data for structurally similar compounds and general guidelines for handling halogenated organic wastes. Due to its bromine and chlorine substituents, this compound is classified as a halogenated organic compound and must be managed as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.
Core Principles of Disposal: Safety and Segregation
Before initiating any disposal procedure, the paramount considerations are personal safety and proper waste segregation. Halogenated pyrimidines, like the topic compound, are often irritants to the skin, eyes, and respiratory tract.[3][4][5] Therefore, all handling and disposal activities must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[6]
A critical aspect of hazardous waste management is the segregation of different waste streams.[1] Halogenated organic wastes should be collected separately from non-halogenated organic wastes.[7][8] This practice is not only crucial for safety and proper treatment but can also significantly impact disposal costs, as the treatment methods for halogenated compounds, such as high-temperature incineration, are specialized.[7][9]
Immediate Safety and Spill Management
Accidents can happen, and a well-defined spill management plan is essential. In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated to disperse any airborne dust or vapors.[3]
-
Don Appropriate PPE: Before attempting any cleanup, wear the necessary PPE, including double nitrile gloves, chemical splash goggles, and a lab coat. For larger spills, a respirator may be necessary.[6]
-
Contain the Spill: For solid spills, use a dry cleanup method to avoid generating dust.[3] Gently sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the affected surface with a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the designated halogenated hazardous waste container.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its proper disposal:
-
Waste Identification and Classification:
-
Waste Collection and Containerization:
-
Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.[6]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid to prevent leaks or spills.[6]
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Irritant").
-
-
Waste Accumulation and Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]
-
The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[9] This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
-
Quantitative Data Summary
For quick reference, the following table summarizes key information related to the disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1289022-88-3 | [12][13] |
| Molecular Formula | C₈H₁₀BrClN₂O | N/A |
| Hazard Class | Halogenated Organic Compound | [1] |
| Primary Hazards | Skin, eye, and respiratory irritant (based on similar compounds) | [3][4][5] |
| Required PPE | Nitrile gloves, safety goggles, lab coat | [6] |
| Disposal Method | High-Temperature Incineration | [9] |
| Waste Segregation | Collect in a dedicated "Halogenated Waste" container | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development community.
References
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Delta Biological. (2022). 5-Bromo-2-chloro-4-isobutyloxypyrimidine. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-2-chloro-4-isobutoxypyrimidine
For the researcher deep in the pursuit of novel therapeutics, the pyrimidine scaffold is a familiar and powerful tool. Yet, with great potential comes the need for exacting safety protocols. This guide provides essential, field-tested guidance for the safe handling, use, and disposal of 5-Bromo-2-chloro-4-isobutoxypyrimidine, a key intermediate in many drug discovery pathways. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety that protects both the scientist and the integrity of the research.
Hazard Identification: Understanding the Risks
Based on data from analogous compounds, this compound is anticipated to be classified with the following hazards:
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The causality is clear: the halogenated and reactive nature of this pyrimidine derivative allows it to readily interact with biological tissues, leading to irritation and potential toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table summarizes the minimum PPE requirements for handling this compound.
| PPE Category | Minimum Requirement | Rationale for Selection |
| Eye and Face Protection | Chemical safety goggles with side-shields. A face shield should be worn over goggles for splash hazards. | Protects against accidental splashes and airborne particles of the compound, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Provides a barrier against direct skin contact, mitigating the risk of skin irritation. Gloves should be inspected for integrity before each use. |
| Skin and Body Protection | A laboratory coat. | Prevents contamination of personal clothing and minimizes exposed skin. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter is required when handling the powder outside of a certified chemical fume hood, or if aerosols may be generated. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation. Engineering controls, such as a fume hood, are the preferred method of exposure reduction. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe research environment.
Preparation
-
Work Area: Ensure the designated work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
PPE Check: Verify that all necessary PPE is available, in good condition, and correctly worn.
-
Spill Kit: Have a spill containment kit readily accessible.
Handling
-
Containment: All weighing and handling of the solid compound should be performed within a chemical fume hood to prevent the release of dust into the laboratory environment.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing. Use dedicated spatulas and glassware.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound and before leaving the laboratory.[3]
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Place the compound and any contaminated disposable materials into a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5]
Visualizing the Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
PubChem. 5-Bromo-2-chloro-4-methylpyrimidine. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
